molecular formula C7H5N3O B128769 1,2,3-Benzotriazin-4(3H)-one CAS No. 90-16-4

1,2,3-Benzotriazin-4(3H)-one

Cat. No.: B128769
CAS No.: 90-16-4
M. Wt: 147.13 g/mol
InChI Key: DMSSTTLDFWKBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzotriazin-4(3H)-one is a versatile heterocyclic compound that serves as a valuable precursor and scaffold in organic and medicinal chemistry research. Its core structure is a fused triazine and benzene ring system, which is of significant interest for developing novel synthetic methodologies and complex molecular architectures. A key research application of related 3-substituted derivatives is their use in thermolysis and photolysis reactions to synthesize important nitrogen-containing heterocycles. For instance, thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can lead to rearrangement and the formation of 9-acridone structures . Similarly, 3-alkenyl derivatives have been shown to undergo thermal decomposition to yield quinolin-4(1H)-ones, which are privileged structures in pharmaceutical development . Furthermore, a prominent derivative of this compound class, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), is widely recognized as an effective coupling reagent in peptide synthesis, noted for its remarkable resistance to racemization, thereby helping to preserve stereochemical integrity during amide bond formation . This demonstrates the potential of the this compound core in developing specialized reagents. Researchers value this compound for its utility as a synthetic intermediate and building block. It is essential to handle this material with care. Consult the Safety Data Sheet (SDS) prior to use. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSSTTLDFWKBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5026544
Record name 1,2,3-Benzotriazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS]
Record name 1,2,3-Benzotriazin-4(1H)-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2725
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/
Record name 1,2,3-BENZOTRIAZIN-4-(1H)-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/
Record name 1,2,3-Benzotriazin-4(1H)-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2725
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2,3-BENZOTRIAZIN-4-(1H)-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Tan powder, Needles from cyclohexane

CAS No.

90-16-4
Record name 1,2,3-Benzotriazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Benzotriazin-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzazimidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzazimidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Benzotriazin-4(3H)-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Benzotriazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-benzotriazin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-BENZOTRIAZIN-4(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIE1VTY749
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2,3-BENZOTRIAZIN-4-(1H)-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

210 °C (decomposes)
Record name 1,2,3-BENZOTRIAZIN-4-(1H)-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Spectroscopic Profile of 1,2,3-Benzotriazin-4(3H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-benzotriazin-4(3H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information presented herein has been compiled from various spectroscopic databases and peer-reviewed scientific literature to support research and development activities.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the reported ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
8.32dH-5
7.95tH-7
7.80dH-8
7.63tH-6

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
157.9C=O (C-4)
145.0C-8a
135.5C-7
129.0C-5
128.6C-6
126.1C-4a
119.9C-8
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800BroadN-H stretching
1680StrongC=O stretching (amide)
1600, 1480MediumC=C stretching (aromatic)
1300MediumC-N stretching
760StrongC-H bending (ortho-disubstituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is summarized below.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
147100[M]⁺ (Molecular ion)
11980[M - N₂]⁺
9260[M - N₂ - HCN]⁺
9155[C₆H₅N]⁺
6540[C₅H₅]⁺

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-aminobenzamide.

  • Dissolution: 2-Aminobenzamide is dissolved in a suitable acidic medium, typically hydrochloric acid.

  • Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

  • Cyclization: The resulting diazonium salt solution is stirred at low temperature to facilitate intramolecular cyclization.

  • Isolation: The product, this compound, precipitates from the solution and is collected by filtration, washed with cold water, and dried.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used for acquiring both ¹H and ¹³C spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet or as a mull in Nujol.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) at 70 eV is a common method for this type of compound.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a key reaction pathway.

Caption: Chemical structure of this compound.

denitrogenation_pathway This compound This compound Benzpropiolactone Intermediate Benzpropiolactone Intermediate This compound->Benzpropiolactone Intermediate Heat or Light (-N₂) Benzyne Benzyne Benzpropiolactone Intermediate->Benzyne -CO Cycloaddition Product Cycloaddition Product Benzyne->Cycloaddition Product Trapping Agent Trapping Agent Trapping Agent->Cycloaddition Product

Caption: Denitrogenation reaction pathway of this compound.

A Comprehensive Technical Guide to the Synthesis and Reaction Mechanisms of 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Benzotriazin-4(3H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anesthetic, antidepressant, and antitumor properties.[3][4] Furthermore, this moiety serves as a versatile synthetic intermediate, particularly in denitrogenative reactions that provide access to other important heterocyclic systems.[4][5] This guide provides an in-depth exploration of the primary synthetic routes to this compound and a detailed analysis of its reaction mechanisms.

Synthesis of this compound

The synthesis of the this compound core can be achieved through several distinct methodologies, ranging from classical diazotization reactions to modern photochemical and metal-catalyzed approaches.

Classical Synthesis: Diazotization of 2-Aminobenzamides

The most traditional and widely employed method for synthesizing 1,2,3-benzotriazin-4(3H)-ones is the diazotization of 2-aminobenzamides or related anthranilic acid derivatives, followed by intramolecular cyclization.[3][6] This reaction typically involves the use of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid.[1]

While effective, this method has notable drawbacks, including the use of harsh acidic conditions that can limit the substrate scope and the potential for the release of toxic nitrogen oxides.[1][6]

Modern Synthetic Approaches

To overcome the limitations of the classical method, several milder and more versatile synthetic strategies have been developed.

  • Mild Diazotization Using Polymer-Supported Reagents : A significant improvement involves the use of a polymer-supported nitrite reagent in conjunction with p-toluenesulfonic acid (p-TsOH).[1] This one-pot process allows for the diazotization and subsequent cyclization of 2-aminobenzamides under much milder conditions, accommodating a broader range of functional groups.[1]

  • Photochemical Cyclization of Aryl Triazines : A novel and green approach utilizes the visible-light-mediated photocyclization of acyclic aryl triazine precursors.[3][7] This method, often performed in a continuous flow reactor, exposes the substrate to violet light (e.g., 420 nm) and proceeds without the need for additives or photocatalysts, affording high yields in short reaction times.[3][4][7] The reaction mechanism is believed to involve a nitrogen-centered Norrish Type II-related[2][3]-hydrogen shift.[3]

  • Palladium-Catalyzed Carbonylative Annulation : 3-Aryl-substituted 1,2,3-benzotriazin-4(3H)-ones can be synthesized via a palladium-catalyzed carbonylative annulation of 1,3-diaryltriazenes in the presence of carbon monoxide.[3][8]

  • Oxidative Rearrangement of 3-Aminoindazoles : An alternative route involves the oxidative rearrangement of 3-aminoindazoles. This transformation can be induced by halogens in the presence of water as a cosolvent, leading to a ring expansion to form the this compound skeleton.[3][8]

  • Redox Cyclization of Benzamides : A direct synthesis from benzamides can be achieved through a redox cyclization using nitrous oxide after treatment with sec-butyl lithium.[3][8]

  • Intramolecular Heterocyclization of Azido-Isocyanides : An efficient methodology has been developed for the formation of 4-alkoxy- and 4-aryloxybenzo[d][1][3][6]triazines through an intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions.[6]

  • Ferric Nitrate-Mediated Synthesis : An efficient protocol for the synthesis of 1,2,3-benzotriazinones from 2-aminobenzamides has been developed using iron(III) nitrate and sodium metabisulfite via a nitrate reduction strategy, providing good to excellent yields.[9]

Data Presentation: Comparison of Synthetic Methods
Method Starting Material Key Reagents Typical Conditions Yield (%) Reference(s)
Classical Diazotization 2-AminobenzamideNaNO₂, HClAqueous, 0-5 °CVariable[3],[1]
Polymer-Supported Diazotization 2-AminobenzamidePolymer-supported NO₂⁻, p-TsOHMethanol, rtGood[1]
Photochemical Cyclization Acyclic aryl triazineViolet light (420 nm)Continuous flow, 10 min residence timeExcellent[3],[7]
Intramolecular Heterocyclization 1-Azido-2-[isocyano(p-tosyl)methyl]benzenet-BuOKDMF, 0 °C, 1 hup to 93%[6]
Ferric Nitrate-Mediation 2-AminobenzamideFe(NO₃)₃·9H₂O, Na₂S₂O₅CH₃CN/H₂O, 80 °CGood to Excellent[9]
Oxidative Rearrangement 3-AminoindazoleHalogen, H₂ORoom TemperatureGood[3],[8]
Pd-Catalyzed Annulation 1,3-DiaryltriazenePd(0) catalyst, CO (1 atm)-Excellent[3],[8]
Redox Cyclization Benzamidesec-BuLi, N₂O--[3],[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Mild Diazotization[1]
  • To a solution of 2-aminobenzamide (1.0 mmol) in methanol (10 mL), add polymer-supported nitrite reagent (1.2 mmol, 1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of p-toluenesulfonic acid monohydrate (1.2 mmol, 1.2 eq.) in methanol (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, filter the reaction mixture to remove the polymer support and wash the solid with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired this compound.

Protocol 2: Continuous Flow Photochemical Synthesis[7]
  • Prepare a solution of the acyclic aryl triazine precursor (e.g., 0.15-0.3 mmol) in a suitable degassed solvent (e.g., acetonitrile).

  • Set up a continuous flow reactor system (e.g., Vapourtec E-series) equipped with a UV-150 photomodule fitted with 420 nm LEDs.

  • Stabilize the flow system by setting the light intensity (e.g., 50 W), flow rate (e.g., 1 mL/min), and back pressure (e.g., 3 bar).

  • Inject the prepared solution of the starting material into the reactor.

  • Collect the solution at the outlet of the reactor after the specified residence time (e.g., 10 minutes).

  • Evaporate the solvent from the collected solution in vacuo.

  • Purify the resulting crude product by column chromatography to yield the pure benzotriazin-4(3H)-one.

Reaction Mechanisms and Visualizations

The formation and subsequent reactions of this compound are governed by fascinating and synthetically useful mechanisms.

Mechanism of Classical Diazotization and Cyclization

The reaction proceeds via the initial formation of a diazonium salt from the primary aromatic amine of 2-aminobenzamide. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the diazonium group, leading to cyclization and subsequent proton loss to yield the final product.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 2_aminobenzamide 2-Aminobenzamide diazonium Arenediazonium Salt 2_aminobenzamide->diazonium Diazotization NaNO2_H NaNO2 / H+ product This compound diazonium->product Intramolecular Cyclization

Caption: Classical synthesis of this compound.

Mechanism of Photochemical Synthesis

The photochemical synthesis from acyclic aryl triazines is proposed to occur through a nitrogen-centered[2][3]-hydrogen shift, a variation of the Norrish Type II reaction.[3] Upon photoexcitation, a hydrogen atom is abstracted from the amide nitrogen by the terminal nitrogen of the triazene, leading to a diradical intermediate that cyclizes and fragments to give the product and N-methylacetamide as a byproduct.[3]

G start Acyclic Aryl Triazine excited Excited State start->excited hv (420 nm) diradical Diradical Intermediate excited->diradical [1,5]-H Shift cyclized Cyclized Intermediate diradical->cyclized Radical Coupling product This compound cyclized->product Fragmentation byproduct Byproduct cyclized->byproduct

Caption: Photochemical synthesis via a Norrish Type II-like mechanism.

Denitrogenative Reactions and Iminoketene Intermediate

A key feature of 1,2,3-benzotriazin-4(3H)-ones is their ability to undergo denitrogenation upon thermolysis or photolysis, or in the presence of transition metal catalysts.[5][10] This process generates a highly reactive iminoketene intermediate.[10] This intermediate can then participate in various cycloaddition or annulation reactions with alkenes, alkynes, and other coupling partners to form a diverse range of heterocyclic compounds, such as isoindolinones.[11][12]

G start This compound iminoketene Iminoketene Intermediate start->iminoketene Δ or hν or [M] - N2 N2 N2 product Heterocyclic Product (e.g., Isoindolinone) iminoketene->product alkene Alkene/Alkyne alkene->product [4+2] or [2+2] Cycloaddition

References

An In-depth Technical Guide to 1,2,3-Benzotriazin-4(3H)-one Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features and synthetic accessibility have led to the development of a diverse range of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives and their analogues, with a focus on their potential as therapeutic agents.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives can be achieved through several key methodologies, ranging from classical cyclization reactions to modern photochemical and catalytic approaches.

The most common and traditional method for the synthesis of 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides or related anthranilic acid derivatives.[1][2][3][4] This method, while widely used, often requires the use of strong acids and sodium nitrite, which can limit its applicability to sensitive substrates.[1][2][3][4]

More contemporary and milder synthetic routes have been developed to overcome the limitations of the classical methods. These include:

  • Photochemical Cyclization: A novel and green approach utilizes the photocyclization of amide-bearing aryl triazines under visible light (420 nm).[1][3][4] This method proceeds via a nitrogen-centered[1][2]-H shift, related to the Norrish type II reaction, and offers excellent yields in short reaction times without the need for additives or photocatalysts.[1][3][4] Continuous flow processing further enhances the scalability and robustness of this transformation.[1][3][4]

  • Palladium-Catalyzed Annulation: Sankararaman and co-workers reported a palladium-catalyzed annulation reaction of 1,3-diaryltriazenes with carbon monoxide to furnish 1,2,3-benzotriazin-4(3H)-ones.[1][4]

  • Oxidative Rearrangement: An oxidative rearrangement of 3-aminoindazoles provides another pathway to the benzotriazinone scaffold.[1][4]

  • Redox Cyclization: Cui and colleagues developed a redox cyclization of benzamides using nitrous oxide after treatment with sec-butyl lithium.[1][4]

  • Intramolecular Heterocyclization: A methodology involving the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions has been developed to afford 4-alkoxy- and 4-aryloxybenzo[d][1][5][6]triazines.[5]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of new drugs targeting various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzotriazinone derivatives. These compounds have shown efficacy against a variety of cancer cell lines, including lung, liver, breast, colon, and ovarian cancer.[7] Some derivatives have been identified as potent inhibitors of key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 14bA549 (Lung)7.59 ± 0.31[7]
Compound 14cA549 (Lung)18.52 ± 0.59[7]
Complex 1A-549 (Lung)5.94 ± 0.58[1]
Compound 11oCapan-1 (Pancreatic)1.4[1]
Compound 11rCapan-1 (Pancreatic)5.1[1]
Compound 11sCapan-1 (Pancreatic)5.3[1]
Compound 7f(EGFR inhibitor)0.059[1]
Compound 7d(EGFR inhibitor)0.070[1]
Anticonvulsant Activity

Several studies have highlighted the potential of benzotriazole and benzotriazinone derivatives as anticonvulsant agents.[8] These compounds have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[9] The mechanism of action is often linked to the modulation of GABAergic neurotransmission.[9]

Table 2: Anticonvulsant Activity of a Selected Derivative

CompoundTest ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
Compound 4gMES23.7284.012.0[9]
Compound 4gscPTZ18.9284.015.0[9]
Antimicrobial Activity

The emergence of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzotriazole and its derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[6] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Benzotriazole Derivatives

Compound ClassBacterial/Fungal StrainsMIC (µg/mL)Reference
Derivatives with -COOMe at position 5Various bacteria0.125-0.25[6]
5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesBacillus subtilis, Salmonella typhimurium, Escherichia coli, Bacillus anthracisNot specified[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development. Key signaling pathways that are modulated by these compounds include the EGFR and PARP pathways.

EGFR Inhibition Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of EGFR signaling is a hallmark of many cancers.[10] EGFR inhibitors typically compete with ATP at the catalytic domain of the kinase, thereby blocking its autophosphorylation and the activation of downstream signaling cascades.[10] The three major downstream pathways are the RAS-RAF-MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[10]

EGFR_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Benzotriazinone_Derivative This compound Derivative Benzotriazinone_Derivative->EGFR Inhibits (ATP Competition) ATP ATP ATP->P Phosphate Donor RAS RAS P->RAS PI3K PI3K P->PI3K JAK JAK P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Invasion Proliferation_Invasion ERK->Proliferation_Invasion Cell Proliferation, Invasion, Metastasis AKT AKT PI3K->AKT Anti_Apoptosis Survival, Anti-apoptosis AKT->Anti_Apoptosis STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Survival) STAT->Gene_Transcription

EGFR Inhibition by this compound Derivatives.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[11] PARP inhibitors act by competing with NAD+, the substrate for PARP, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA at the site of damage.[11] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[11] The inability to repair these DSBs through the faulty HRR pathway results in cell death, a concept known as synthetic lethality.[11]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse (if unrepaired) BER Base Excision Repair (BER) PARP->BER Initiates Cell_Survival Cell Survival BER->Cell_Survival Leads to HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis Leads to in HRR-deficient cells HRR->Cell_Survival Leads to Benzotriazinone_Derivative This compound Derivative (PARP Inhibitor) Benzotriazinone_Derivative->PARP Inhibits & Traps

Mechanism of PARP Inhibition and Synthetic Lethality.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and biological evaluation of novel compounds.

General Synthesis Workflow

A typical workflow for the discovery and evaluation of new this compound derivatives involves several key stages, from initial design and synthesis to comprehensive biological testing.

Synthesis_Workflow Design Compound Design (e.g., QSAR, Docking) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Animal Studies (e.g., Efficacy, Toxicity) SAR_Analysis->In_Vivo_Testing Lead_Optimization->Synthesis Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

General Workflow for Drug Discovery.

Protocol for Continuous Flow Photochemical Synthesis

This protocol is adapted from a reported green synthesis method for 1,2,3-benzotriazin-4(3H)-ones.[1][3][4]

  • Reactor Setup: A continuous flow reactor equipped with a violet light source (420 nm) is assembled.

  • Precursor Solution: A solution of the acyclic aryl triazine precursor in a suitable solvent (e.g., acetonitrile) is prepared.

  • Flow Reaction: The precursor solution is pumped through the reactor at a defined flow rate, allowing for a residence time of approximately 10 minutes under irradiation.

  • Product Collection: The output from the reactor is collected.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the desired substituted benzotriazin-4(3H)-one.

Protocol for Anticonvulsant Screening

The following protocols are standard methods for the initial evaluation of anticonvulsant activity in rodents.[9][12]

Maximal Electroshock (MES) Test:

  • Animal Preparation: Mice are administered the test compound intraperitoneally (i.p.).

  • Stimulation: After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Animal Preparation: Mice are pre-treated with the test compound.

  • Convulsant Administration: A convulsant dose of pentylenetetrazole is administered subcutaneously.

  • Observation: The animals are observed for the onset of clonic seizures.

  • Endpoint: The ability of the test compound to prevent or delay the onset of seizures is recorded.

Conclusion

The this compound scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The diverse synthetic methodologies available allow for the creation of extensive libraries of derivatives, which have demonstrated a wide array of biological activities, including promising anticancer, anticonvulsant, and antimicrobial properties. Further exploration of the structure-activity relationships and mechanisms of action of these compounds, guided by the principles and protocols outlined in this guide, holds significant promise for the discovery of new and effective drugs to address unmet medical needs.

References

The Benzotriazinone Core: A Journey from Chemical Curiosity to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzotriazinone scaffold, a heterocyclic system featuring a fused benzene and triazinone ring, has traversed a remarkable path from its initial synthesis to becoming a privileged structure in modern medicinal chemistry. This guide provides a comprehensive overview of the history, discovery, and development of benzotriazinone compounds, with a focus on their synthesis, biological activities, and the experimental methodologies that have underpinned their evolution.

A Historical Overview: The Emergence of a Versatile Scaffold

The story of benzotriazinones begins in the realm of classical organic chemistry. Early methods for the synthesis of the 1,2,3-benzotriazin-4(3H)-one core typically involved the diazotization of 2-aminobenzamides or related anthranilic acid derivatives.[1] This foundational reaction, while effective, often required harsh acidic conditions and the use of sodium nitrite.[1] For many years, benzotriazinones were primarily of academic interest, with studies focusing on their chemical properties and reaction mechanisms.

The latter half of the 20th century saw an expansion of research into the biological activities of heterocyclic compounds, and benzotriazinones were no exception. Initial reports highlighted a broad spectrum of activities, including applications as herbicides, insecticides, and nematicides.[2] Some early derivatives were also investigated for their potential as anesthetics and antidepressants.[1] This early work, while not leading to immediate blockbuster drugs, laid the groundwork for future, more targeted research.

A significant turning point in the history of benzotriazinone compounds came with the advent of high-throughput screening and a deeper understanding of the molecular drivers of diseases like cancer. The unique three-dimensional structure of the benzotriazinone core made it an attractive scaffold for targeting the active sites of enzymes, particularly kinases and poly (ADP-ribose) polymerase (PARP). This led to a resurgence of interest in this chemical class and the development of highly potent and selective inhibitors that are now at the forefront of cancer therapy research.

The Synthesis of Benzotriazinone Derivatives: From Classical to Contemporary Methods

The synthetic accessibility of the benzotriazinone core has been a key factor in its enduring appeal to medicinal chemists. A variety of methods have been developed to construct and functionalize this heterocyclic system.

Classical Synthesis: Diazotization of Anthranilamide Precursors

The most traditional and widely used method for the synthesis of the this compound ring system is the diazotization of 2-aminobenzamide or its derivatives. This reaction typically involves the treatment of the starting material with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid.

Experimental Protocol: Synthesis of this compound from 2-Aminobenzamide

Materials:

  • 2-Aminobenzamide

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ice

Procedure:

  • A solution of 2-aminobenzamide in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 2-aminobenzamide solution with constant stirring, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

  • The resulting precipitate, this compound, is collected by vacuum filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

Modern Synthetic Approaches

While the classical diazotization method remains relevant, concerns over the use of strong acids and nitrites have prompted the development of milder and more versatile synthetic routes.

  • Palladium-Catalyzed Carbonylative Annulation: Sankararaman and coworkers developed a method involving the palladium-catalyzed reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes with carbon monoxide to yield 3-arylbenzo-1,2,3-triazin-4(3H)-ones.[1] This approach offers a way to introduce substituents at the 3-position of the triazinone ring.

  • Visible Light-Mediated Photocyclization: A novel and green approach involves the photocyclization of acyclic aryl triazine precursors.[1] This method utilizes visible light to induce a cyclization reaction, often in a continuous flow reactor, providing high yields and avoiding the need for harsh reagents.[1]

  • Oxidative Rearrangement of 3-Aminoindazoles: Song and coworkers reported an oxidative rearrangement of 3-aminoindazoles to produce diversely functionalized 1,2,3-benzotriazin-4(3H)-ones.[1]

The evolution of these synthetic methods has significantly expanded the chemical space accessible to researchers, allowing for the creation of large and diverse libraries of benzotriazinone derivatives for biological screening.

Biological Activities and Therapeutic Potential

The benzotriazinone scaffold has proven to be a versatile platform for the development of a wide range of biologically active molecules.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzotriazinone derivatives. These compounds have been shown to exert their effects through various mechanisms.

Inhibition of Cancer Cell Proliferation: Numerous studies have demonstrated the ability of benzotriazinone compounds to inhibit the growth of various cancer cell lines. The MTT assay is a commonly used method to assess the cytotoxic effects of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • Benzotriazinone compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing various concentrations of the benzotriazinone compound. A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]

  • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.[3]

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Cytotoxicity of Selected Benzotriazinone Derivatives against HepG2 Liver Carcinoma Cells [4]

CompoundIC₅₀ (µg/mL)
Benzotriazinone (3)6.525
Derivative 11e12.40
Derivative 13a10.97
Derivative 12e59.85
Doxorubicin (Standard)2.06
Kinase Inhibition

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The benzotriazinone scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5] Inhibition of HPK1 can enhance the anti-tumor immune response. Several series of benzotriazinone derivatives have been developed as potent HPK1 inhibitors.

Experimental Protocol: HPK1 Kinase Activity Assay (Luminescence-based)

Materials:

  • Recombinant human HPK1 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Benzotriazinone inhibitor

  • Kinase-Glo® Max reagent

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • The benzotriazinone inhibitor, at various concentrations, is pre-incubated with the HPK1 enzyme in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of a mixture of the substrate (MBP) and ATP.

  • The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).

  • The Kinase-Glo® Max reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • The luminescence is measured using a luminometer.

  • The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined.[6]

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 SLP76->HPK1 Activates Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream HPK1->SLP76 Phosphorylates (Inhibits) Inhibitor Benzotriazinone Inhibitor Inhibitor->HPK1 Inhibits Activation T-Cell Activation Downstream->Activation

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the repair of single-strand breaks.[7] In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP for survival.[8] Inhibiting PARP in these cancer cells leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8] The benzotriazinone scaffold has been successfully employed to develop potent PARP inhibitors.

PARP_Inhibition_Mechanism cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell SSB_N Single-Strand Break PARP_N PARP BER Base Excision Repair DSB_N Double-Strand Break HR Homologous Recombination (BRCA1/2 proficient) Repair_N DNA Repair SSB_C Single-Strand Break PARPi Benzotriazinone PARP Inhibitor PARP_C PARP DSB_C Double-Strand Break HR_Deficient Defective Homologous Recombination (BRCA1/2 deficient) Apoptosis Cell Death

Table 2: PARP-1 Inhibitory Activity of Quinazolinone-based Derivatives (Bioisosteres of Benzotriazinones) [9]

CompoundIC₅₀ (nM)
Olaparib (Reference)27.89
12c30.38

Experimental_Workflow Start Start: Design & Synthesis of Benzotriazinone Library Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening (e.g., MTT Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Start Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vitro In Vitro Assays (Kinase, PARP) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Conclusion and Future Directions

The journey of benzotriazinone compounds from their early synthesis to their current status as promising therapeutic agents is a testament to the power of medicinal chemistry. The development of novel synthetic methods has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective inhibitors of key biological targets. The benzotriazinone scaffold continues to be a fertile ground for drug discovery, with ongoing research focused on developing new derivatives with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, it is likely that this versatile heterocyclic system will find applications in an even wider range of therapeutic areas.

References

1,2,3-Benzotriazin-4(3H)-one: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for studying the solubility and stability of 1,2,3-benzotriazin-4(3H)-one. This information is critical for the handling, formulation, and development of this compound in pharmaceutical and other scientific applications. While specific quantitative data for this molecule is limited in publicly available literature, this guide outlines established experimental protocols based on standard industry practices to enable researchers to generate such data.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is a fundamental requirement in drug development and chemical research. Solubility , the property of a solute to dissolve in a solvent to form a homogeneous solution, dictates the administration routes and bioavailability of a potential drug. Stability , the ability of a substance to resist chemical change over time, is crucial for ensuring the safety, efficacy, and shelf-life of a product.

Solubility Profile of this compound

This compound is generally characterized as a compound with limited aqueous solubility but good solubility in various organic solvents. Temperature is a key factor, with solubility expected to increase at higher temperatures.[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolubility DescriptionReference
AqueousLimited solubility. An estimated value is 685 mg/L at 25 °C.[2]
Alkaline SolutionsSoluble.[2]
Organic SolventsGenerally soluble in alcohols, acetone, and ether.[1]
Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, which is considered reliable for poorly soluble compounds.[3]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of This compound prep2 Add to a known volume of the selected solvent prep1->prep2 equil1 Agitate the mixture at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to reach equilibrium (typically 24-72 hours) equil1->equil2 analysis1 Separate the undissolved solid (centrifugation or filtration) equil2->analysis1 analysis2 Withdraw a clear aliquot of the supernatant analysis1->analysis2 analysis3 Quantify the concentration of the dissolved compound (e.g., by HPLC) analysis2->analysis3

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

The stability of this compound is a critical parameter for its development. While it is generally stable under ambient conditions, it can degrade under stress conditions such as high temperature, and exposure to acids, bases, oxidizing agents, and light. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[4][5] The typical conditions for forced degradation studies are outlined in Table 2.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C)
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C)
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Dry heat (e.g., 60°C to 80°C)
Photostability Exposure to UV and visible light (ICH Q1B guidelines)
Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Experimental Workflow for Developing a Stability-Indicating HPLC Method

G cluster_stress Forced Degradation cluster_method_dev Method Development cluster_validation Method Validation stress1 Expose this compound to stress conditions (acid, base, H₂O₂, heat, light) stress2 Collect samples at various time points stress1->stress2 dev1 Develop an HPLC method to separate the parent compound from degradation products stress2->dev1 dev2 Optimize mobile phase, column, and detection wavelength dev1->dev2 val1 Validate the method for specificity, linearity, accuracy, precision, and robustness (ICH Q2(R1)) dev2->val1 val2 Confirm peak purity of the parent compound val1->val2

Caption: Workflow for Stability-Indicating Method Development.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented in the literature, related benzotriazole compounds are known to undergo degradation through the opening of the triazole ring.[5] Further studies, including the use of mass spectrometry to identify degradation products, are necessary to elucidate the specific degradation pathways of this compound.

Logical Relationship for Investigating Degradation Pathways

G cluster_analysis Analysis of Degradation Products start This compound (Parent Compound) stress Forced Degradation (Stress Conditions) start->stress lcms LC-MS/MS Analysis stress->lcms nmr NMR Spectroscopy stress->nmr pathway Elucidation of Degradation Pathway lcms->pathway nmr->pathway

Caption: Logical Flow for Degradation Pathway Elucidation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data is not extensively available, the provided experimental protocols offer a clear path for generating the necessary data to support further research and development. The application of these standard methodologies will enable a thorough characterization of this compound's physicochemical properties, which is a prerequisite for its successful application in any scientific or pharmaceutical context.

References

Quantum Chemical Blueprint of 1,2,3-Benzotriazin-4(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1,2,3-Benzotriazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a detailed exploration of the molecule's structural, spectroscopic, and electronic properties through theoretical calculations, complemented by experimental data.

Introduction

This compound and its derivatives form a class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] Understanding the fundamental molecular properties of the core structure is crucial for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool to elucidate the geometric and electronic characteristics of such molecules, offering insights that can guide synthetic efforts and structure-activity relationship (SAR) studies. This guide details the computational methodologies and presents a summary of key theoretical and experimental data for this compound.

Computational & Experimental Methodologies

A detailed understanding of the molecular properties of this compound can be achieved through a synergistic approach combining computational modeling and experimental characterization.

Quantum Chemical Calculations

The theoretical calculations outlined herein are predominantly based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Computational Protocol:

  • Software: Gaussian 09 or other similar quantum chemistry software packages are typically employed.[3]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such calculations.[4][5]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, accounting for polarization and diffuse functions.[4][5]

  • Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[6]

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by an empirical factor to better match experimental data.[6]

  • Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis).[7]

  • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts.[8]

G Computational Workflow for this compound cluster_start Initial Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Comparison Define Molecule Define Molecule Geometry Optimization Geometry Optimization Define Molecule->Geometry Optimization Vibrational Frequencies Vibrational Frequencies Geometry Optimization->Vibrational Frequencies Electronic Properties (HOMO-LUMO, UV-Vis) Electronic Properties (HOMO-LUMO, UV-Vis) Geometry Optimization->Electronic Properties (HOMO-LUMO, UV-Vis) NMR Chemical Shifts NMR Chemical Shifts Geometry Optimization->NMR Chemical Shifts Structural Parameters Structural Parameters Geometry Optimization->Structural Parameters Spectroscopic Data (IR, Raman, UV-Vis, NMR) Spectroscopic Data (IR, Raman, UV-Vis, NMR) Vibrational Frequencies->Spectroscopic Data (IR, Raman, UV-Vis, NMR) Electronic Reactivity Descriptors Electronic Reactivity Descriptors Electronic Properties (HOMO-LUMO, UV-Vis)->Electronic Reactivity Descriptors NMR Chemical Shifts->Spectroscopic Data (IR, Raman, UV-Vis, NMR) Comparison with Experimental Data Comparison with Experimental Data Structural Parameters->Comparison with Experimental Data Spectroscopic Data (IR, Raman, UV-Vis, NMR)->Comparison with Experimental Data Electronic Reactivity Descriptors->Comparison with Experimental Data

Caption: Computational workflow for this compound.

Experimental Protocols

Synthesis of this compound:

The most common laboratory synthesis of this compound involves the diazotization of 2-aminobenzamide.[9][10]

Materials:

  • 2-aminobenzamide

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Ice

  • Distilled water

Procedure:

  • Dissolve 2-aminobenzamide in dilute hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of 2-aminobenzamide hydrochloride. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 30 minutes) after the addition is complete.

  • The precipitated product, this compound, is collected by filtration.

  • Wash the collected solid with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain the purified compound.

  • Dry the purified crystals under vacuum.

G Synthesis of this compound 2-Aminobenzamide 2-Aminobenzamide HCl, H2O, 0-5 C HCl, H2O, 0-5 C 2-Aminobenzamide->HCl, H2O, 0-5 C Diazotization Diazotization HCl, H2O, 0-5 C->Diazotization NaNO2 (aq), 0-5 C NaNO2 (aq), 0-5 C NaNO2 (aq), 0-5 C->Diazotization Cyclization Cyclization Diazotization->Cyclization This compound This compound Cyclization->this compound Filtration & Washing Filtration & Washing This compound->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Purified Product Purified Product Recrystallization->Purified Product

Caption: Synthetic pathway for this compound.

Characterization: The synthesized compound is characterized by various spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded in DMSO-d₆ on a 400 or 500 MHz spectrometer.[1][2]

  • FT-IR Spectroscopy: Spectra are recorded using KBr pellets.

  • Mass Spectrometry: To confirm the molecular weight.

Results and Discussion

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, provide a detailed picture of its three-dimensional structure. While a comprehensive table for the parent compound is a subject for specific calculation, studies on related derivatives show good agreement between calculated and experimental (X-ray diffraction) data.[3]

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 - C1-C2-C3 -
C2-C3 - C2-C3-C4 -
C3-C4 - C3-C4-C4a -
C4-C4a - C4-C4a-C8a -
C4a-C8a - C4a-C8a-N1 -
C8a-N1 - C8a-N1-N2 -
N1-N2 - N1-N2-N3 -
N2-N3 - N2-N3-C4 -
N3-C4 - N3-C4-O1 -
C4=O1 - C4a-C4-N3 -

Note: Specific values for the parent compound require dedicated calculations and are not available in the provided search results.

Vibrational Spectroscopy

The calculated vibrational frequencies provide valuable information for the assignment of experimental FT-IR and Raman spectra. A comparison between the theoretical and experimental vibrational spectra of benzotriazole and its derivatives shows a good correlation after applying a suitable scaling factor to the calculated frequencies.[4][5][11]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound (Illustrative)

Vibrational Mode Experimental FT-IR Calculated (Scaled) Assignment
N-H stretch - - Stretching of the N-H bond
C=O stretch ~1680-1700 - Stretching of the carbonyl group
C=C stretch (aromatic) ~1600, ~1450 - In-plane stretching of the benzene ring
N=N stretch - - Stretching of the azo group
C-H stretch (aromatic) >3000 - Stretching of the aromatic C-H bonds

Note: Specific experimental and calculated frequencies for the parent compound require dedicated studies.

Electronic Properties and Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[12]

Table 3: Calculated Electronic Properties of this compound (Illustrative)

Property Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap (ΔE) -

Note: Specific energy values for the parent compound require dedicated calculations. For a related triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV.[12]

The HOMO is typically localized over the benzene ring and the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the triazinone ring, suggesting these are the likely sites for nucleophilic attack.

The theoretical UV-Vis spectrum, calculated using TD-DFT, can be compared with the experimental spectrum to understand the electronic transitions. For related compounds, TD-DFT calculations have shown good agreement with experimental absorption maxima.[7]

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts using the GIAO method can aid in the assignment of experimental ¹H and ¹³C NMR spectra.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of a Benzotriazole derivative in DMSO-d₆ (Illustrative) | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | :--- | :---: | :---: | | H-5 | - | C-4a | - | | H-6 | - | C-5 | - | | H-7 | - | C-6 | - | | H-8 | - | C-7 | - | | NH | - | C-8 | - | | | | C-8a | - | | | | C-4 | - | Note: The provided search results contain NMR data for various derivatives but not a complete assignment for the parent this compound. The chemical shifts are highly dependent on the substituents.[1][2][8]

Conclusion

This technical guide has outlined the application of quantum chemical calculations, specifically DFT, in elucidating the molecular properties of this compound. The combination of theoretical predictions and experimental data provides a powerful framework for understanding its structure, spectroscopy, and electronic characteristics. While this guide provides a comprehensive overview of the methodologies and illustrative data, further dedicated computational and experimental studies on the parent compound are encouraged to build a more complete and precise dataset. The insights gained from such studies will be invaluable for the future design and development of novel this compound derivatives with enhanced therapeutic potential.

References

A Technical Guide to the Thermolysis and Photochemical Behavior of 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermolytic and photochemical reactions of 1,2,3-benzotriazin-4(3H)-one, a versatile heterocyclic scaffold with significant applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its decomposition pathways under thermal and photochemical conditions, including detailed reaction mechanisms, experimental protocols, and quantitative data.

Thermolysis of this compound and its Derivatives

The thermal decomposition of 1,2,3-benzotriazin-4(3H)-ones is a powerful method for the synthesis of various heterocyclic compounds. The product distribution is highly dependent on the substitution pattern of the benzotriazinone ring and the reaction conditions, such as solvent and temperature.

Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones can lead to the formation of 9-acridones or benzanilides, depending on the reaction solvent.

  • In high-boiling, non-nucleophilic solvents such as boiling 1-methylnaphthalene, 3-aryl derivatives undergo thermal decomposition and rearrangement to yield 9-acridones .[1]

  • In paraffin oil at 300 °C , the major products are benzanilides .[1]

Table 1: Products of Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

Starting MaterialSolventTemperatureMajor ProductYield (%)
3-Aryl-1,2,3-benzotriazin-4(3H)-one1-MethylnaphthaleneBoiling9-AcridoneNot specified
3-Aryl-1,2,3-benzotriazin-4(3H)-oneParaffin Oil300 °CBenzanilideNot specified

Experimental Protocol: General Procedure for Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

A solution of the 3-aryl-1,2,3-benzotriazin-4(3H)-one in either 1-methylnaphthalene or paraffin oil is heated to the specified temperature (boiling for 1-methylnaphthalene, 300 °C for paraffin oil) and maintained for a period of time until the reaction is complete, as monitored by thin-layer chromatography. The reaction mixture is then cooled to room temperature, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Logical Relationship: Solvent-Dependent Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

Thermolysis_3_Aryl Start 3-Aryl-1,2,3-benzotriazin-4(3H)-one Solvent Solvent Choice Start->Solvent Methylnaphthalene Boiling 1-Methylnaphthalene Solvent->Methylnaphthalene Non-nucleophilic Paraffin Paraffin Oil (300 °C) Solvent->Paraffin Inert Acridone 9-Acridone Methylnaphthalene->Acridone Benzanilide Benzanilide Paraffin->Benzanilide

Caption: Solvent directs the thermolysis outcome of 3-aryl-1,2,3-benzotriazin-4(3H)-ones.

Thermolysis of 3-Alkenyl-1,2,3-benzotriazin-4(3H)-ones

Thermolysis of 3-alkenyl-1,2,3-benzotriazin-4(3H)-ones provides a route to 3-substituted quinolin-4(1H)-ones.[1][2] For example, the 3-(prop-1-enyl) and 3-(β-styryl) derivatives yield 3-methyl- and 3-phenyl-quinolin-4(1H)-one, respectively.[1]

Table 2: Thermolysis of 3-Alkenyl-1,2,3-benzotriazin-4(3H)-ones

Starting MaterialSolventTemperatureTimeProductYield (%)
3-(prop-1-enyl)-1,2,3-benzotriazin-4(3H)-one1-MethylnaphthaleneReflux (250 °C)2 h3-Methyl-quinolin-4(1H)-one12-70
3-(β-styryl)-1,2,3-benzotriazin-4(3H)-one1-MethylnaphthaleneReflux (250 °C)2 h3-Phenyl-quinolin-4(1H)-one12-70

Experimental Protocol: Thermolysis of 3-Alkenyl-[3][4][5]-benzotriazin-4(3H)-ones [2]

A solution of the 3-alkenyl-[3][4][5]-benzotriazin-4(3H)-one in 1-methylnaphthalene is heated to reflux (approximately 250 °C) for 2 hours. After cooling, the reaction mixture is diluted with a suitable solvent like diethyl ether, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Photochemical Behavior of this compound

The photochemical reactions of 1,2,3-benzotriazin-4(3H)-ones have emerged as a versatile and sustainable strategy for the synthesis of complex nitrogen-containing heterocycles under mild conditions.

Visible-Light-Mediated Denitrogenative Alkene Insertion

A significant photochemical transformation of 1,2,3-benzotriazin-4(3H)-ones is the regioselective visible-light-mediated denitrogenative insertion of alkenes to afford 3-substituted isoindolinones.[4] This reaction is catalyzed by an iridium photocatalyst and proceeds via a proposed nitrogen-mediated hydrogen atom shift.[4]

Table 3: Substrate Scope for the Photocatalytic Synthesis of 3-Substituted Isoindolinones

N-Substituent of BenzotriazinoneAlkeneProductYield (%)
PhenylMethyl acrylate2-phenyl-3-(methoxycarbonylmethyl)isoindolin-1-one85
4-MethoxyphenylMethyl acrylate2-(4-methoxyphenyl)-3-(methoxycarbonylmethyl)isoindolin-1-one82
4-ChlorophenylMethyl acrylate2-(4-chlorophenyl)-3-(methoxycarbonylmethyl)isoindolin-1-one78
BenzylMethyl acrylate2-benzyl-3-(methoxycarbonylmethyl)isoindolin-1-one91
PhenylStyrene2-phenyl-3-phenethylisoindolin-1-one65
PhenylAcrylonitrile2-phenyl-3-(2-cyanoethyl)isoindolin-1-one75

Note: Yields are representative and may vary based on specific reaction conditions.

Experimental Protocol: Photocatalytic Synthesis of 3-Substituted Isoindolinones [4]

In an inert atmosphere glovebox, a 4 mL vial is charged with the this compound (0.2 mmol, 1.0 equiv), Ir[(ppy)₂(dtbbpy)]PF₆ (0.002 mmol, 1 mol%), the alkene (0.6 mmol, 3.0 equiv), DIPEA (0.3 mmol, 1.5 equiv), and DMSO (0.3 mL). A magnetic stirrer bar is added, and the vial is sealed. The vial is then removed from the glovebox and stirred under blue LED irradiation for 2 to 16 hours. Upon completion, the reaction mixture is poured into a separatory funnel containing 20 mL of H₂O and 20 mL of Et₂O. The layers are separated, and the aqueous layer is extracted with Et₂O (2 x 20 mL). The combined organic layers are dried over Na₂SO₄, concentrated under reduced pressure, and the residue is purified by silica gel flash column chromatography.

Quantum Yield

Workflow: Photocatalytic Synthesis of 3-Substituted Isoindolinones

Photocatalysis_Workflow Start Assemble Reactants in Glovebox (Benzotriazinone, Ir-catalyst, Alkene, DIPEA, DMSO) Irradiation Irradiate with Blue LEDs (2-16 hours) Start->Irradiation Workup Aqueous Workup (H₂O, Et₂O) Irradiation->Workup Extraction Extraction with Et₂O Workup->Extraction Purification Purification (Silica Gel Chromatography) Extraction->Purification Product 3-Substituted Isoindolinone Purification->Product

Caption: Experimental workflow for photocatalytic synthesis of isoindolinones.

Continuous Flow Synthesis of Benzotriazin-4(3H)-ones

A continuous flow method for the synthesis of substituted benzotriazin-4(3H)-ones from acyclic aryl triazine precursors has been developed, utilizing visible light mediation in the absence of a photocatalyst.[5][6] This approach offers excellent yields in short residence times.

Experimental Protocol: Continuous Flow Photochemical Synthesis [6]

A solution of the acyclic aryl triazine precursor (0.15-0.3 mmol) is prepared in a suitable degassed solvent. The solution is introduced into a continuous flow reactor system (e.g., Vapourtec E-series with a UV-150 photomodule) equipped with a 420 nm high-power LED. The flow system is stabilized with a flow rate of 1 mL/min and a back pressure of 3 bar. The solution is passed through the irradiated reactor with a residence time of 10 minutes. The collected solution from the reactor outlet is concentrated in vacuo, and the product is purified by column chromatography.

Reaction Mechanisms

Proposed Mechanism for Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

The thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones is believed to proceed through the extrusion of molecular nitrogen to form a reactive diradical intermediate. This intermediate can then undergo intramolecular cyclization and rearrangement to form the observed products. The solvent is thought to play a crucial role in mediating the lifetime and reaction pathways of this intermediate.

Signaling Pathway: Thermolysis of 3-Aryl-1,2,3-benzotriazin-4(3H)-ones

Thermolysis_Mechanism Start 3-Aryl-1,2,3-benzotriazin-4(3H)-one Heat Heat (-N₂) Start->Heat Intermediate Diradical Intermediate Heat->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization in 1-Methylnaphthalene Benzanilide Benzanilide Intermediate->Benzanilide in Paraffin Oil Rearrangement Rearrangement Cyclization->Rearrangement Acridone 9-Acridone Rearrangement->Acridone

Caption: Proposed mechanism for the thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones.

Proposed Mechanism for Photocatalytic Synthesis of 3-Substituted Isoindolinones

The visible-light-mediated reaction is proposed to initiate with the excitation of the iridium photocatalyst, which then engages in an electron transfer with the benzotriazinone to form a radical anion. This intermediate loses dinitrogen to generate a new radical species that adds to the alkene. A subsequent nitrogen-mediated hydrogen atom shift leads to the final isoindolinone product.

Signaling Pathway: Photocatalytic Synthesis of 3-Substituted Isoindolinones

Photocatalysis_Mechanism Start Ir(III) Catalyst Light Blue Light (hν) Start->Light Excited_Ir *Ir(III) Excited State Light->Excited_Ir SET Single Electron Transfer (SET) Excited_Ir->SET BTZ This compound BTZ->SET Radical_Anion Benzotriazinone Radical Anion SET->Radical_Anion Loss_N2 Extrusion of N₂ Radical_Anion->Loss_N2 Aryl_Radical Aryl Radical Intermediate Loss_N2->Aryl_Radical Addition Radical Addition Aryl_Radical->Addition Alkene Alkene Alkene->Addition Adduct_Radical Radical Adduct Addition->Adduct_Radical HAT Nitrogen-mediated Hydrogen Atom Shift Adduct_Radical->HAT Product 3-Substituted Isoindolinone HAT->Product

Caption: Proposed mechanism for the photocatalytic synthesis of 3-substituted isoindolinones.

References

Tautomerism in 1,2,3-Benzotriazin-4(3H)-one and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 1,2,3-benzotriazin-4(3H)-one and its derivatives. It covers the structural aspects of the different tautomeric forms, analytical methodologies for their characterization, and the implications of tautomerism in the context of their biological activity, particularly in drug development.

Introduction to Tautomerism in this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The biological function of this scaffold is intrinsically linked to its structural chemistry, most notably the existence of tautomeric isomers. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical reactivity and biological interactions of these molecules.

The primary tautomeric equilibrium in this compound involves the migration of a proton between nitrogen and oxygen atoms, leading to amide and iminol forms. The principal tautomers are the 3H-amide, 1H-amide, and the 4-hydroxy-enol (iminol) forms.

Experimental evidence from 15N NMR and X-ray crystallography has conclusively shown that the 3H-tautomer is the predominant form in the solid state and in solution. However, the presence and relative stability of the other tautomers can be influenced by various factors, including substitution patterns and the solvent environment.

Tautomeric Forms and Their Relative Stabilities

The tautomeric equilibrium of this compound can be visualized as a dynamic interplay between three primary forms.

Figure 1: Tautomeric forms of 1,2,3-benzotriazin-4-one.

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of these tautomers. While experimental quantitative data for the equilibrium constants (KT) are not extensively reported in the literature, theoretical calculations provide valuable insights into the energetic landscape.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to electronic and environmental factors.

  • Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the benzotriazinone scaffold can significantly alter the relative stabilities of the tautomers. Substituents can influence the acidity of the N-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the equilibrium. For instance, N-substitution at the 3-position locks the molecule in a specific tautomeric form, which has been a key strategy in drug design to favor a particular bioactive conformation.

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can have a profound impact on the tautomeric equilibrium.[1][2] Polar protic solvents can stabilize the more polar tautomers through hydrogen bonding, while nonpolar solvents may favor less polar forms. This solvatochromism is often observable in UV-Vis spectra, where shifts in absorption maxima can indicate changes in the tautomeric population.[3]

Analytical Characterization of Tautomers

A combination of spectroscopic and analytical techniques is employed to identify and characterize the tautomeric forms of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric structures in solution.

  • ¹H NMR: The position of the labile proton gives a direct indication of the tautomeric form. In the 3H-tautomer, an N-H proton signal is observed, while the enol form would show an O-H signal. The chemical shifts of the aromatic protons can also differ between tautomers.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C4) is a key indicator. This signal will be in the typical amide/ketone region for the 3H and 1H forms, while in the enol form, this carbon would be shielded and appear at a higher field, characteristic of a carbon in a C-O single bond.

  • ¹⁵N NMR: This technique is particularly informative for distinguishing between the 1H- and 3H-tautomers by probing the chemical environment of the nitrogen atoms in the triazine ring.

Table 1: Summary of Expected NMR Characteristics for Tautomers

TautomerKey ¹H NMR SignalKey ¹³C NMR SignalKey ¹⁵N NMR Signature
3H-form N3-H proton signalC4 carbonyl signal (~160-170 ppm)Distinct signals for N1, N2, and N3
1H-form N1-H proton signalC4 carbonyl signal (~160-170 ppm)Different chemical shifts for N1, N2, and N3 compared to the 3H-form
Enol-form O-H proton signalC4 signal shifted upfieldAltered nitrogen chemical shifts due to changes in hybridization and bonding
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the different tautomers.

  • N-H and O-H Stretching: The presence of a sharp or broad band in the 3200-3500 cm⁻¹ region can indicate N-H (amide) or O-H (enol) stretching vibrations, respectively.

  • C=O Stretching: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group in the amide tautomers. The absence or significant weakening of this band, coupled with the appearance of C=N and C-O stretching bands, would suggest the presence of the enol form.

UV-Visible Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of the molecule, which differs between tautomers. The position of the absorption maxima (λmax) can be used to study the influence of solvents and pH on the tautomeric equilibrium.[3] Generally, the different conjugation systems of the amide and enol forms will result in distinct absorption spectra. However, overlapping bands can make quantitative analysis challenging without deconvolution techniques.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the location of the proton and thus the predominant tautomeric form in the crystal lattice. For instance, the crystal structure of a derivative of this compound has been confirmed by X-ray crystallography, clearly showing the benzotriazin-4(3H)-one scaffold.[5]

Experimental Protocols

While specific, detailed protocols for the tautomeric analysis of this compound are not extensively published, the following sections provide generalized methodologies based on standard practices for studying tautomerism in heterocyclic compounds.

Synthesis of this compound Derivatives

A common synthetic route to the this compound core involves the diazotization of 2-aminobenzamides.[6] More recent methods include visible light-mediated photocyclization of acyclic aryl triazine precursors in a continuous flow system.[6][7]

SynthesisWorkflow cluster_synthesis General Synthesis Workflow Start Starting Material (e.g., 2-Aminobenzamide) Reaction Diazotization and Cyclization Start->Reaction Reagents Reaction Reagents (e.g., NaNO2, Acid) Reagents->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product This compound Derivative Purification->Product

Figure 2: General workflow for the synthesis of 1,2,3-benzotriazin-4(3H)-ones.
NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the tautomeric ratio in different solvents.

Materials:

  • This compound or its derivative (5-10 mg)

  • A series of deuterated NMR solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • NMR tubes

Procedure:

  • Prepare solutions of the compound in each of the selected deuterated solvents at a concentration of approximately 10-20 mM.

  • Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Identify and integrate the signals corresponding to the distinct protons of each tautomer (e.g., N-H, O-H, and specific aromatic protons).

  • The ratio of the integrals of these characteristic signals provides the tautomeric ratio.

  • For more detailed analysis, acquire ¹³C and ¹⁵N NMR spectra. The chemical shifts of key carbons (e.g., C4) and nitrogens can further confirm the identity and ratio of the tautomers.

  • If the exchange between tautomers is fast on the NMR timescale, leading to averaged signals, variable temperature (VT) NMR studies can be performed to slow down the exchange and resolve the signals of the individual tautomers.

UV-Vis Spectroscopic Analysis of Solvent Effects

Objective: To qualitatively assess the effect of solvent polarity on the tautomeric equilibrium.

Materials:

  • Stock solution of the this compound derivative in a non-absorbing solvent (e.g., acetonitrile).

  • A series of solvents with a wide range of polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

  • Quartz cuvettes.

Procedure:

  • Prepare dilute solutions (typically in the micromolar range to ensure absorbance is within the linear range of the spectrophotometer) of the compound in each of the selected solvents.

  • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).

  • Analyze the spectra for shifts in the absorption maxima (λmax) and changes in the shape of the absorption bands.

  • A significant shift in λmax or the appearance/disappearance of shoulders on the absorption peaks with changing solvent polarity is indicative of a shift in the tautomeric equilibrium.

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, highlighting their potential in drug development. The specific tautomeric form of the inhibitor is often crucial for its binding affinity to the target protein.

Inhibition of α-Glucosidase

Certain sulfonamide derivatives of this compound have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9] Inhibition of this enzyme can help control postprandial hyperglycemia in diabetic patients.[9]

Table 2: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives

CompoundSubstituentIC₅₀ (µM)
12e Nitro derivative32.37 ± 0.15[8]
12f Nitro derivative37.75 ± 0.11[8]
Acarbose (Standard) -37.38 ± 0.12[10]

The inhibitory mechanism involves the binding of the benzotriazinone derivative to the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into glucose.

aGlucosidase_Inhibition cluster_inhibition Mechanism of α-Glucosidase Inhibition Carbohydrates Complex Carbohydrates (in diet) aGlucosidase α-Glucosidase (in small intestine) Carbohydrates->aGlucosidase Hydrolysis Glucose Glucose aGlucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia Inhibitor This compound Derivative Inhibitor->aGlucosidase Inhibits

Figure 3: Inhibition of α-glucosidase by benzotriazinone derivatives.
Inhibition of c-Met Kinase

Derivatives of 1,2,3-benzotriazin-4-one have also been investigated as inhibitors of the c-Met receptor tyrosine kinase.[11] The c-Met signaling pathway is often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[3] Inhibition of c-Met can block these oncogenic signals.

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Small molecule inhibitors, such as certain benzotriazinone derivatives, can bind to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent pathway activation.

cMet_Pathway cluster_pathway c-Met Signaling Pathway and Inhibition cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates STAT3 STAT3 Pathway cMet->STAT3 Activates Angiogenesis Angiogenesis cMet->Angiogenesis Inhibitor This compound Derivative Inhibitor->cMet Inhibits (ATP-competitive) Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion STAT3->Invasion

Figure 4: Inhibition of the c-Met signaling pathway.

The inhibition of the c-Met pathway by small molecules like benzotriazinone derivatives leads to the downregulation of key downstream effectors such as AKT and ERK, ultimately suppressing cancer cell proliferation and survival.[8][11]

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect of their chemistry and biological activity. The predominance of the 3H-tautomer is well-established, but the potential for equilibrium shifts under the influence of substituents and solvents highlights the need for careful characterization in different environments. A thorough understanding of the tautomeric behavior, facilitated by a combination of spectroscopic and computational methods, is essential for the rational design of novel therapeutic agents based on this versatile heterocyclic scaffold. The demonstrated efficacy of these compounds as enzyme inhibitors underscores the importance of further research into their structure-activity relationships, with a particular focus on how tautomerism governs their interactions with biological targets.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted 1,2,3-Benzotriazin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Benzotriazin-4(3H)-ones are a significant class of nitrogen-containing heterocyclic compounds. Their structural framework is a feature in various pharmacologically active molecules, including anesthetics and antidepressants, as well as in agrochemicals.[1][2] Beyond their biological importance, these compounds serve as versatile building blocks in organic synthesis. They are precursors for various metal-catalyzed and photochemical denitrogenative transformations, enabling the synthesis of other valuable heterocyclic systems like isoindolinones, quinazolinones, and ortho-substituted benzamides.[3][4][5] This document outlines several key protocols for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones, catering to both traditional and modern synthetic chemistry approaches.

Synthetic Protocols

Several methods have been developed for the synthesis of 1,2,3-benzotriazin-4(3H)-ones. The most common approach involves the diazotization of 2-aminobenzamides. However, due to the often harsh conditions of this classical method, milder and more efficient protocols have been developed.

Method 1: Classical Diazotization of 2-Aminobenzamides

This traditional method involves the reaction of a 2-aminobenzamide derivative with sodium nitrite in the presence of a strong acid, such as hydrochloric acid.[6] While effective, the harsh acidic conditions can limit the scope of substrates with sensitive functional groups.[2][6][7]

Method 2: Modified Diazotization using a Polymer-Supported Nitrite Reagent

To overcome the limitations of the classical method, a milder protocol has been developed that utilizes a polymer-supported nitrite reagent in combination with p-toluenesulfonic acid.[1][6] This one-pot diazotization and cyclization procedure is compatible with a wider range of functional groups.[6]

Method 3: Continuous Flow Photochemical Synthesis

A modern and green approach to synthesizing substituted 1,2,3-benzotriazin-4(3H)-ones involves the visible light-mediated photocyclization of acyclic aryl triazine precursors.[1][2] This method, often performed in a continuous flow reactor, offers excellent yields in short residence times without the need for additives or photocatalysts.[1][2] The reaction proceeds through a nitrogen-centered Norrish-type reaction.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,2,3-Benzotriazin-4(3H)-ones via Modified Diazotization[6]
  • To a stirred solution of the desired 2-aminobenzamide (1.0 equiv.) in methanol (10 mL per mmol of substrate) at 0 °C, add polymer-supported nitrite (containing 3.0 equiv. of NO₂) and p-toluenesulfonic acid monohydrate (3.0 equiv.).

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Filter the resin and wash it with methanol (20 mL per mmol of substrate).

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired 1,2,3-benzotriazin-4(3H)-one.

Protocol 2: General Procedure for Continuous Flow Photochemical Synthesis[1][2]
  • Prepare a solution of the acyclic aryl triazine precursor in a suitable solvent (e.g., acetonitrile).

  • Pump the solution through a continuous flow reactor equipped with a violet light source (e.g., 420 nm LEDs).

  • Set the flow rate to achieve the desired residence time (e.g., 10 minutes).

  • Collect the product solution as it exits the reactor.

  • Remove the solvent under reduced pressure.

  • If necessary, purify the product by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative data for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones using the modified diazotization method.

Table 1: Synthesis of 1,2,3-Benzotriazin-4(3H)-ones via Modified Diazotization

EntryProductTime (h)Yield (%)
1HH3H-benzo[d][1][3][6]triazin-4-one295
25-ClH6-chloro-3H-benzo[d][1][3][6]triazin-4-one292
35-BrH6-bromo-3H-benzo[d][1][3][6]triazin-4-one290
45-NO₂H6-nitro-3H-benzo[d][1][3][6]triazin-4-one385
5HPh3-phenyl-3H-benzo[d][1][3][6]triazin-4-one293
65-ClPh6-chloro-3-phenyl-3H-benzo[d][1][3][6]triazin-4-one291

Data adapted from literature reports.[6] Conditions: 2-aminobenzamide (1 equiv.), polymer-supported nitrite (3 equiv.), p-TsOH·H₂O (3 equiv.), MeOH, 0 °C to rt.

Visualizations

The following diagrams illustrate the experimental workflows for the key synthetic protocols described.

G cluster_0 Protocol 1: Modified Diazotization Workflow A 1. Dissolve 2-aminobenzamide in Methanol B 2. Cool to 0 °C A->B C 3. Add Polymer-supported Nitrite & p-TsOH B->C D 4. Stir at 0 °C for 1h C->D E 5. Warm to RT & Stir (Monitor by TLC) D->E F 6. Filter to remove resin E->F G 7. Concentrate filtrate F->G H 8. Purify by Chromatography G->H I Final Product H->I

Caption: Workflow for the synthesis of 1,2,3-benzotriazin-4(3H)-ones via modified diazotization.

G cluster_1 Protocol 2: Continuous Flow Photochemical Synthesis Workflow P1 1. Prepare solution of Aryl Triazine Precursor P2 2. Pump solution through Flow Reactor (420 nm light) P1->P2 P3 3. Collect Product Solution P2->P3 P4 4. Evaporate Solvent P3->P4 P5 5. Purify (if needed) P4->P5 P6 Final Product P5->P6

Caption: Workflow for the continuous flow photochemical synthesis of 1,2,3-benzotriazin-4(3H)-ones.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the continuous flow synthesis of 1,2,3-benzotriazin-4(3H)-one and its derivatives. This method, based on a visible light-mediated photochemical cyclization, offers a significant improvement over traditional batch syntheses, providing higher yields, shorter reaction times, and enhanced safety and scalability.

Introduction

1,2,3-Benzotriazin-4(3H)-ones are a class of heterocyclic compounds with significant pharmacological interest, exhibiting potential as anesthetics and antidepressants.[1][2] Traditional synthetic routes often rely on the diazotization of 2-aminobenzamides, a process that typically involves harsh acidic conditions and the use of sodium nitrite, posing scalability and safety challenges.[2][3]

Recent advancements in photochemistry and continuous flow technology have enabled a novel and efficient synthesis of these valuable scaffolds.[4][5] This method utilizes acyclic aryl triazine precursors which undergo a photocyclization reaction upon exposure to violet light (420 nm) in a continuous flow reactor.[4][5] This process proceeds via a nitrogen-centered[4][6]-H shift, a variation of the Norrish type II reaction, and notably, requires no additives or photocatalysts.[2][4] The continuous flow setup allows for precise control over reaction parameters, leading to excellent yields in residence times as short as 10 minutes.[4][5]

Reaction Principle and Advantages

The core of this synthetic method is the photochemical cyclization of an acyclic aryl triazine precursor. The proposed mechanism involves the formation of a 1,4-biradical intermediate, which then undergoes N-N bond formation and fragmentation to yield the desired this compound and a byproduct.[4]

Key Advantages of the Continuous Flow Approach:

  • High Efficiency: Excellent yields (typically 75-97%) are achieved in very short residence times (10 minutes).[4]

  • Enhanced Safety: The small reactor volume in continuous flow minimizes the risk associated with potentially energetic intermediates. The in-situ generation and consumption of reactive species improve the overall safety of the process.

  • Scalability and Robustness: The method has been demonstrated to be scalable, with a throughput of up to 338 mg/h and a space-time yield of 205 mmol·L⁻¹·h⁻¹.[1]

  • Green Chemistry: The synthesis operates at ambient temperature, utilizes visible light, and avoids the use of harsh reagents or metal catalysts, aligning with the principles of green chemistry.[4]

  • Wide Substrate Scope: The reaction tolerates a variety of substituents on the aryl ring and at the 3-position of the benzotriazinone core.[4]

Experimental Setup

The continuous flow synthesis is performed using a commercially available flow chemistry system. A typical setup is described below:

  • Flow Reactor System: A Vapourtec E-series or a similar modular flow chemistry system.[2][4]

  • Photochemical Reactor: A Vapourtec UV-150 photomodule or equivalent, equipped with a 420 nm violet LED light source (e.g., 50W).[4]

  • Reactor Coil: A 10 mL PFA tubing coil is used as the reaction vessel within the photomodule.[2]

  • Pumps: High-pressure pumps are required to deliver the reactant solution at a constant flow rate.

  • Back Pressure Regulator (BPR): A BPR is used to maintain a constant pressure within the system (e.g., 3 bar) to prevent solvent outgassing and ensure stable flow.[4]

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection Solvent_Reservoir Solvent Reservoir Pump_B Pump B Solvent_Reservoir->Pump_B Starting_Material Starting Material Solution Pump_A Pump A Starting_Material->Pump_A T_Mixer T-Mixer Pump_A->T_Mixer Pump_B->T_Mixer Photoreactor Photochemical Reactor (10 mL PFA Coil @ 420 nm) T_Mixer->Photoreactor BPR Back Pressure Regulator (3 bar) Photoreactor->BPR Product_Collection Product Collection Vial BPR->Product_Collection

Figure 1: Experimental workflow for the continuous flow synthesis.

Quantitative Data Summary

The continuous flow photochemical synthesis of 1,2,3-benzotriazin-4(3H)-ones demonstrates high efficiency across a range of substrates. The following table summarizes the key performance indicators of this process.

ParameterValueReference
General Yield Range75 - 97%[4]
Residence Time10 minutes[4]
Flow Rate1 mL/min[4]
System Pressure3 bar[4]
Wavelength420 nm[4][5]
Light Source Power50 W[4]
Throughput (for scale-up)338 mg/h[1]
Space-Time Yield205 mmol·L⁻¹·h⁻¹[1]

Experimental Protocols

Protocol for the Synthesis of Acyclic Aryl Triazine Precursors

The acyclic aryl triazine precursors are synthesized from the corresponding 2-aminobenzamides. A general protocol is provided below, with specific details available in the cited literature.

  • Diazotization: To a solution of the 2-aminobenzamide in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite at 0 °C.

  • Coupling: The resulting diazonium salt solution is then added to a solution of a secondary amine (e.g., dimethylamine) at 0 °C.

  • Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford the desired acyclic aryl triazine precursor.

Protocol for the Continuous Flow Synthesis of this compound

This protocol is a general guideline. Specific concentrations and solvents may need to be optimized for different substrates.

  • Preparation of the Starting Material Solution:

    • Prepare a solution of the acyclic aryl triazine precursor in a suitable degassed solvent (e.g., a mixture of MeOH/DCM or MeCN/H₂O to ensure solubility).[4][5] The concentration should be in the range of 0.015 M to 0.03 M (approximately 40-80 mg of starting material).[4]

    • Ensure the starting material is fully dissolved to prevent clogging of the flow system.

  • Flow Reactor Setup and Stabilization:

    • Set up the continuous flow system as depicted in Figure 1.

    • Set the temperature of the photochemical reactor to ambient temperature.

    • Turn on the 420 nm LED light source and set the power to 50 W.[4]

    • Set the back pressure regulator to 3 bar.[4]

    • Start pumping the solvent through the system at a flow rate of 1 mL/min to stabilize the system. This should be done for at least 5 minutes.[4]

  • Reaction Execution:

    • Once the system is stable, switch the injection valve to introduce the starting material solution into the flow reactor.

    • The solution will pass through the 10 mL reactor coil, where it will be irradiated with 420 nm light for a residence time of 10 minutes.

    • After the entire sample has been injected, switch the valve back to the solvent inlet to flush the remaining product from the reactor. A rinse with 1 mL of solvent is recommended.[4]

  • Product Collection and Work-up:

    • Collect the solution exiting the back pressure regulator in a suitable flask.

    • Evaporate the solvent from the collected solution under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Reaction Mechanism

The reaction is proposed to proceed through a nitrogen-centered Norrish type II-like mechanism.

G Start Acyclic Aryl Triazine Precursor Excited Excited State (n -> π*) Start->Excited hν (420 nm) Biradical 1,4-Biradical Intermediate Excited->Biradical [1,5]-H Shift Product This compound + Byproduct Biradical->Product N-N Bond Formation & Fragmentation

Figure 2: Proposed photochemical reaction pathway.

Upon irradiation with 420 nm light, the acyclic aryl triazine precursor is promoted to an excited state.[4] This is followed by an intramolecular[4][6]-hydrogen shift from a nitrogen atom to an oxygen atom, forming a 1,4-biradical intermediate.[2][4] Subsequent N-N bond formation and fragmentation of the side chain yield the final this compound product.[4]

Safety Precautions

  • General Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Triazine Compounds: Triazine derivatives can be hazardous. Consult the Safety Data Sheet (SDS) for the specific starting materials and products. Handle these compounds in a well-ventilated fume hood.[7][8][9]

  • Photochemical Reactor: High-intensity light sources can be harmful to the eyes. Ensure that the photoreactor is properly shielded to prevent exposure to the light.

  • Pressurized System: The flow chemistry system operates under pressure. Regularly inspect tubing and fittings for leaks.

By following these application notes and protocols, researchers can safely and efficiently synthesize 1,2,3-benzotriazin-4(3H)-ones and their derivatives using continuous flow photochemistry, opening new avenues for the development of novel pharmaceuticals and fine chemicals.

References

Application Notes and Protocols for the Photocatalytic Synthesis of 1,2,3-Benzotriazin-4(3H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for the synthesis of the 1,2,3-benzotriazin-4(3H)-one heterocyclic scaffold and its subsequent derivatization into other important molecular structures using photocatalytic methods. These protocols are intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Section 1: Photocatalyst-Free, Continuous Flow Synthesis of 1,2,3-Benzotriazin-4(3H)-ones

This section details a novel and efficient method for the synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones. The protocol utilizes a photocyclization reaction of acyclic aryl triazine precursors under visible light irradiation in a continuous flow reactor. A key advantage of this method is that it does not require an external photocatalyst or any additives.[1][2][3][4]

Application

This protocol is suitable for the scalable and robust synthesis of a variety of substituted this compound derivatives.[1][2] This heterocyclic scaffold is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][3] The method is highlighted by its green credentials, including the use of visible light, operation at ambient temperature, and simplified product isolation.[2][3]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of various this compound derivatives using the continuous flow method.

Substrate (Acyclic Aryl Triazine)SolventResidence Time (min)Wavelength (nm)Yield (%)
N-(2-(3,3-dimethyltriaz-1-en-1-yl)phenyl)acetamideAcetonitrile/DCM (1:1)10420>99
N-(5-chloro-2-(3,3-dimethyltriaz-1-en-1-yl)phenyl)acetamideAcetonitrile/DCM (1:1)10420>99
N-(2-(3,3-dimethyltriaz-1-en-1-yl)-5-fluorophenyl)acetamideAcetonitrile/DCM (1:1)10420>99
N-(5-bromo-2-(3,3-dimethyltriaz-1-en-1-yl)phenyl)acetamideAcetonitrile/DCM (1:1)1042098
N-(2-(3,3-dimethyltriaz-1-en-1-yl)-5-(trifluoromethyl)phenyl)acetamideAcetonitrile/DCM (1:1)1042096
N-(2-(3,3-dimethyltriaz-1-en-1-yl)-4-methylphenyl)acetamideAcetonitrile/DCM (1:1)10420>99
Experimental Protocol

Materials and Equipment:

  • Acyclic aryl triazine precursor

  • Degassed solvent (e.g., Acetonitrile/DCM 1:1)

  • Continuous flow reactor (e.g., Vapourtec E-series) equipped with a photomodule (e.g., UV-150)

  • Peristaltic pump

  • Back pressure regulator

Procedure:

  • Solution Preparation: Prepare a solution of the acyclic aryl triazine starting material (0.15-0.3 mmol) in the chosen degassed solvent. Ensure complete dissolution to form a homogenous solution.[2]

  • System Stabilization: Set up the continuous flow system. Stabilize the system by setting the light intensity (50 Watt at 420 nm), flow rate (1 mL/min), and back pressure (3 bar) for at least 5 minutes.[2]

  • Sample Injection: Inject the prepared solution into the reaction tube inlet.[2]

  • Rinsing: After complete injection, rinse the vial with 1 mL of the solvent and inject it into the system.[2]

  • Reaction: The solution is irradiated with violet light (420 nm) as it flows through the reactor for a residence time of 10 minutes.[1][2]

  • Collection: Collect the solution at the outlet of the reactor.[2]

  • Work-up and Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography if necessary, although in many cases, simple crystallization is sufficient.[2][3]

Reaction Mechanism and Workflow

The proposed mechanism for this photocyclization is a variation of the Norrish type II reaction, involving a nitrogen-centered[2][5]-H shift.[1][2][3]

G cluster_workflow Experimental Workflow prep Prepare Solution of Acyclic Aryl Triazine stabilize Stabilize Flow Reactor (Light, Flow Rate, Pressure) prep->stabilize inject Inject Sample stabilize->inject irradiate Irradiate in Flow (420 nm, 10 min) inject->irradiate collect Collect Product Mixture irradiate->collect isolate Evaporate Solvent & Purify Product collect->isolate G cluster_pathway Proposed Photocatalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light PC_excited->PC SET Benzotriazinone This compound Radical_Cation Benzotriazinone Radical Cation Benzotriazinone->Radical_Cation Oxidation by PC* Denitrogenation Denitrogenation (loss of N2) Radical_Cation->Denitrogenation Diradical Acyl Diradical Denitrogenation->Diradical Alkene_Add Alkene Addition Diradical->Alkene_Add + Alkene HAT Hydrogen Atom Transfer (HAT) Alkene_Add->HAT Product Isoindolinone Product HAT->Product

References

Application Notes and Protocols: 1,2,3-Benzotriazin-4(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Benzotriazin-4(3H)-one and its derivatives have emerged as versatile and powerful reagents in modern organic synthesis. This heterocyclic scaffold is utilized in two primary capacities: as a foundational component of highly effective coupling reagents for amide bond formation, and as a versatile building block for the synthesis of a variety of other heterocyclic systems through denitrogenative transformations. These reagents offer advantages in terms of efficiency, reduced side reactions, and the ability to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations.

Application 1: Amide Bond and Peptide Synthesis using DEPBT

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a derivative of this compound that has gained prominence as a peptide coupling reagent.[1] It is particularly valued for its remarkable ability to suppress racemization, even when coupling sterically hindered or racemization-prone amino acids.[2][3][4] DEPBT is effective in both solid-phase and solution-phase peptide synthesis.[5]

General Workflow for DEPBT-Mediated Amide/Peptide Coupling

DEPBT_Coupling_Workflow cluster_reactants Reactants & Reagent cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (N-protected Amino Acid) Activation Activation of Carboxylic Acid with DEPBT Carboxylic_Acid->Activation Amine Amine (Amino Acid Ester/Resin) Coupling Nucleophilic Attack by Amine Amine->Coupling DEPBT DEPBT DEPBT->Activation Base Base (e.g., DIPEA, Et3N) Base->Activation Activation->Coupling Filtration Filtration Coupling->Filtration Washing Washing Filtration->Washing Evaporation Evaporation/Drying Washing->Evaporation Purification Purification (if necessary) Evaporation->Purification DEPBT_Mechanism RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg + Base Base Base Base->RCOOH Intermediate1 Transient Intermediate RCOO_neg->Intermediate1 + DEPBT DEPBT DEPBT HOOBt_ester HOOBt Ester (Active Ester) Intermediate1->HOOBt_ester - (EtO)₂PO₂H Amide Amide Product (R-CO-NHR') HOOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ Denitrogenation_Scheme Benzotriazinone This compound Activation Activation (Heat, Light, or Metal Catalyst) Benzotriazinone->Activation Intermediate Reactive Intermediate Activation->Intermediate - N₂ Product Heterocyclic Product (e.g., Isoindolinones, Isoquinolinones) Intermediate->Product Partner Reaction Partner (e.g., Alkenes, Alkynes) Partner->Product Pd_Coupling_Scheme Benzotriazinone This compound Product ortho-Alkylated Benzamide Benzotriazinone->Product Alkylating_Reagent Alkylating Reagent (e.g., DABAL-Me₃) Alkylating_Reagent->Product Catalyst Pd(OAc)₂/XantPhos Catalyst->Product Dioxane, 100 °C, -N₂

References

Application of 1,2,3-Benzotriazin-4(3H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for various therapeutic applications, including but not limited to anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] This document provides detailed application notes on the medicinal chemistry of this compound, including protocols for the synthesis of key derivatives and their biological evaluation.

I. Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential in several therapeutic areas. Below is a summary of their key biological activities, supported by quantitative data from various studies.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][4]

Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 in µM)

Compound IDSubstitution PatternHepG2 (Liver)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)SiHa (Cervical)Reference
BTZ-1 3-(2-cyanoacetamido)6.53----[2]
BTZ-2 3-(piperidin-1-yl)acetyl12.40-59.85--[2]
BTZ-3 3-(4-chlorophenyl)-13.9216.26--[5]
BTZ-4 3-(4-methoxyphenyl)7.67----[5]
BTZ-5 Pyrimidine-benzotriazole derivative----0.009[6]

Note: '-' indicates data not available.

α-Glucosidase Inhibitory Activity

This compound sulfonamide derivatives have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5][7][8] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus.

Table 2: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives

Compound IDSubstitution PatternIC50 (µM)Reference
BTZ-SA-1 3-(N-(3,4-dimethylphenyl)sulfamoyl)phenyl29.75 ± 0.14[5]
BTZ-SA-2 3-(N-(4-bromophenyl)sulfamoyl)phenyl33.24 ± 0.01[5]
BTZ-SA-3 3-(N-(p-tolyl)sulfamoyl)phenyl30.87 ± 0.51[5]
Acarbose (Standard) -Varied (e.g., 10.30 ± 0.20)[9]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bioactive this compound derivative and for key biological assays.

Synthesis Protocols

a) General Synthesis of 3-Substituted 1,2,3-Benzotriazin-4(3H)-ones

A common and versatile method for the synthesis of the this compound core involves the diazotization of 2-aminobenzamides.[10][11]

  • Step 1: Synthesis of 2-Aminobenzamide: Start with isatoic anhydride and react it with an appropriate amine to yield the corresponding 2-aminobenzamide derivative.

  • Step 2: Diazotization and Cyclization: Dissolve the 2-aminobenzamide in an acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt, which then undergoes intramolecular cyclization to yield the this compound.

b) Protocol for the Synthesis of 3-(2-Oxo-2-(piperidin-1-yl)ethyl)benzo[d][10][12]triazin-4(3H)-one (BTZ-2 analog) [2]

  • Materials: this compound, methyl chloroacetate, potassium carbonate, dimethylformamide (DMF), piperidine.

  • Step 1: Alkylation of this compound:

    • To a solution of this compound (1.0 mmol) in DMF (30 mL), add potassium carbonate (2.0 mmol) and methyl chloroacetate (1.0 mmol).

    • Heat the reaction mixture at 100 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After cooling, add an ice/water mixture to precipitate the product, methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate. Filter, wash with water, and dry.

  • Step 2: Amidation:

    • Dissolve the product from Step 1 (1.0 mmol) in a suitable solvent and add piperidine (1.2 mmol).

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by extraction and purify the product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For a similar compound, 3-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d][10][12]triazin-4(3H)-one, the following characterization was reported: White crystals, mp: 140–142 °C. ¹H NMR (400.0 MHz, CDCl₃), δ ppm, (J, Hz): 8.33–8.31 (1H, m, Ar–H); 8.15 (1H, d, J = 8.0 Hz, Ar–H); 7.95–7.90 (1H, m, Ar–H); 7.89–7.75 (1H, m, Ar–H); 5.28 (2H, s, NCH₂CO); 3.58–3.51 (4H, m, 2NCH₂); 1.68–1.54 (4H, m, 2CH₂); 1.58 (2H, m,CH₂).[2]

Biological Assay Protocols

a) MTT Assay for Anticancer Cytotoxicity [12]

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[12]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

b) α-Glucosidase Inhibition Assay [5]

This assay is used to evaluate the inhibitory effect of compounds on the α-glucosidase enzyme.

  • Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

  • Procedure:

    • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase from Saccharomyces cerevisiae and pNPG in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the α-glucosidase solution. Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

    • Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

    • Absorbance Measurement: Measure the absorbance of each well at 405 nm.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve. Acarbose is typically used as a positive control.

III. Signaling Pathways and Mechanisms of Action

While the precise molecular targets for many this compound derivatives are still under investigation, studies have indicated their involvement in key cellular processes leading to cancer cell death.

Induction of Apoptosis

Several this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4] Apoptosis is a tightly regulated process involving a cascade of molecular events.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Executioner Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax/Bak Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis BTZ_Derivatives This compound Derivatives BTZ_Derivatives->Bax/Bak Upregulate BTZ_Derivatives->Bcl-2 Downregulate

Caption: General overview of the intrinsic and extrinsic apoptosis pathways. This compound derivatives are reported to modulate the levels of pro-apoptotic (Bax/Bak) and anti-apoptotic (Bcl-2) proteins.

Cell Cycle Arrest

In addition to apoptosis, some derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[3] This prevents the cells from dividing and leads to their eventual death.

cell_cycle G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M BTZ_Derivatives This compound Derivatives BTZ_Derivatives->G2_M_Checkpoint Induce Arrest experimental_workflow cluster_discovery Drug Discovery & Design cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_preclinical Preclinical Development Design Design of Novel Derivatives Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) Characterization->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, etc.) In_Vitro->Mechanism SAR->Design Target_ID Target Identification (if applicable) Mechanism->Target_ID In_Vivo In Vivo Animal Studies (Efficacy & Toxicity) Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

Application Notes & Protocols: Synthesis of Anticancer Agents from 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel anticancer agents derived from the versatile 1,2,3-benzotriazin-4(3H)-one scaffold. The protocols outlined below are based on established and innovative methodologies, offering a foundation for the development of potent and selective cancer therapeutics.

The this compound core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor effects. The strategic modification of this scaffold, particularly at the N-3 position, has led to the discovery of compounds with significant cytotoxic activity against various cancer cell lines. This document details key synthetic routes, presents anticancer activity data, and illustrates relevant biological pathways and experimental workflows.

I. Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several key methodologies. Below are detailed protocols for the most common and innovative approaches.

Protocol 1: Classical Diazotization of Anthranilamide

This is a traditional and widely used method for the synthesis of the parent this compound.[1][2][3]

Experimental Protocol:

  • Dissolution: Suspend anthranilamide (13.6 g, 0.1 mol) in 8 M hydrochloric acid (50 mL) in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (11.3 g, 0.198 mol) in water while maintaining the temperature at 0 °C.

  • Stirring: Stir the reaction mixture vigorously for 1 hour at 0 °C.

  • Warming and Neutralization: Allow the solution to warm to room temperature and then neutralize it by the dropwise addition of 1 N sodium hydroxide solution until a precipitate is formed.

  • Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it.

  • Crystallization: Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 2: Synthesis of N-3 Substituted Derivatives via Alkylation

This protocol describes the synthesis of N-substituted this compound derivatives, which have shown significant anticancer activity.[1]

Experimental Protocol:

  • Preparation: To a solution of this compound in a suitable solvent such as DMF, add an equimolar amount of a base (e.g., potassium carbonate).

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., ethyl bromoacetate) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the N-3 substituted derivative.

Protocol 3: Continuous Flow Photochemical Synthesis

A modern, green, and efficient method for the synthesis of substituted benzotriazin-4(3H)-ones involves a visible light-mediated photocyclization.[2][3] This approach offers excellent yields in short reaction times without the need for additives or photocatalysts.[2][3]

Experimental Protocol:

  • Precursor Synthesis: Synthesize the acyclic aryl triazine precursor according to literature methods.

  • Flow Reactor Setup: Prepare a continuous flow reactor equipped with a violet light source (420 nm).

  • Photocyclization: Pump a solution of the aryl triazine precursor through the flow reactor.

  • Collection: Collect the product stream exiting the reactor.

  • Purification: Evaporate the solvent and purify the resulting benzotriazin-4(3H)-one derivative, typically by column chromatography.

II. Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The activity is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Table 1: Cytotoxic Activity of this compound Derivatives against Liver Cancer (HepG2) Cell Line [1]

CompoundIC50 (µM)
3 6.525
13a 10.97
Doxorubicin (Standard)2.06

Table 2: Cytotoxic Activity of Selected Derivatives against Various Cancer Cell Lines [4]

CompoundCell LineIC50 (µM)
7b Liver Cancer5.54 - 16.26
Colorectal Cancer
Breast Cancer
15 Liver Cancer5.54 - 16.26
Colorectal Cancer
Breast Cancer
25 Liver Cancer5.54 - 16.26
Colorectal Cancer
Breast Cancer

III. Mandatory Visualizations

Signaling Pathway

Certain this compound derivatives have been suggested to exert their anticancer effects by inhibiting key signaling kinases such as c-Met.[4]

G cluster_cell Cancer Cell Growth_Factors Growth Factors (e.g., HGF) cMet_Receptor c-Met Receptor Tyrosine Kinase Growth_Factors->cMet_Receptor Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) cMet_Receptor->Downstream_Signaling Phosphorylates Benzotriazinone_Derivative This compound Derivative Benzotriazinone_Derivative->cMet_Receptor Inhibits Apoptosis Apoptosis Benzotriazinone_Derivative->Apoptosis Induces Cellular_Responses Proliferation, Survival, Metastasis Downstream_Signaling->Cellular_Responses Promotes Downstream_Signaling->Apoptosis Inhibits

Caption: Proposed mechanism of action via c-Met kinase inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound-based anticancer agents.

G Start Start: Design of Novel Derivatives Synthesis Synthesis of This compound Core Start->Synthesis Derivatization N-3 Derivatization Synthesis->Derivatization Purification Purification and Characterization (NMR, MS, etc.) Derivatization->Purification In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assays) In_Vitro_Screening->Mechanism_Studies Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis End End: Identification of Potent Anticancer Lead Mechanism_Studies->End

Caption: Workflow for anticancer drug discovery.

Logical Relationships

This diagram outlines the logical progression from the core chemical scaffold to the desired biological outcome.

G Scaffold This compound Scaffold Modification Chemical Modification (e.g., at N-3 position) Scaffold->Modification Library Library of Novel Derivatives Modification->Library Activity Enhanced Anticancer Activity and Selectivity Library->Activity

Caption: From chemical scaffold to biological activity.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2,3-benzotriazin-4(3H)-one as a versatile building block for the preparation of a wide range of heterocyclic compounds. This document includes detailed experimental protocols for key transformations, quantitative data summaries, and diagrams of reaction pathways and workflows.

Introduction

This compound is a structurally important scaffold utilized in the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles, many of which are significant in the pharmaceutical and chemical industries.[1][2] Its ability to undergo denitrogenative reactions under thermal, photochemical, or metal-catalyzed conditions makes it a valuable precursor for constructing complex molecular architectures.[1][2] This reagent has been successfully employed in the synthesis of medicinally relevant compounds such as ebselen, losartan, and luotonin A.[1]

Synthesis of 1,2,3-Benzotriazin-4(3H)-ones

The traditional and most common method for synthesizing 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamide or methyl anthranilate.[3][4] However, this method's reliance on strong acids and sodium nitrite can be problematic.[3][4] Consequently, several alternative and milder protocols have been developed.

Recent advancements include a visible-light-mediated photocyclization of acyclic aryl triazine precursors, which offers excellent yields in a short reaction time without the need for additives or photocatalysts.[3][5] This continuous flow method is noted for its scalability and green credentials.[3][4] Other innovative approaches involve the palladium-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide and the oxidative rearrangement of 3-aminoindazoles.[3][4]

Key Synthetic Transformations and Protocols

This compound serves as a versatile substrate for various transformations, leading to a diverse array of heterocyclic systems.

Synthesis of Isoindolinones and Isoquinolones

Visible-light-mediated denitrogenative alkene insertion into 1,2,3-benzotriazin-4(3H)-ones provides a regioselective route to 3-substituted isoindolinones.[6] This photocatalytic approach shows divergent reactivity compared to nickel catalysis, which yields 3,4-dihydroisoquinolin-1(2H)-ones.[6]

Protocol: Photocatalytic Synthesis of 3-Substituted Isoindolinones [6]

  • Reaction Setup: In a reaction vessel, combine the substituted this compound (1.0 equiv.), the activated alkene (2.0 equiv.), and the photocatalyst in a suitable degassed solvent.

  • Reaction Conditions: Irradiate the mixture with visible light at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to afford the desired 3-substituted isoindolinone.

Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones, a class of compounds with a broad spectrum of pharmacological activities, can be synthesized from this compound derivatives.[7][8] One notable method involves the thermal decomposition of 3-arylideneamino-1,2,3-benzotriazin-4-ones.[9]

Protocol: Synthesis of 2-Arylquinazolin-4(3H)-ones via Thermal Decomposition [9]

  • Starting Material Synthesis: Prepare the 3-arylideneamino-1,2,3-benzotriazin-4-one by reacting the corresponding 3-amino-1,2,3-benzotriazin-4-one with an aromatic aldehyde.

  • Thermolysis: Heat the 3-arylideneamino-1,2,3-benzotriazin-4-one in a high-boiling solvent (e.g., paraffin oil).

  • Reaction Monitoring: Monitor the evolution of nitrogen gas to gauge the reaction's progress.

  • Isolation and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Recrystallize or use column chromatography to purify the 2-arylquinazolin-4(3H)-one.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound derivatives.

Table 1: Synthesis of Isoindolinones and Isoquinolones

Starting MaterialReagentCatalyst/ConditionsProductYield (%)Reference
N-Substituted this compoundActivated AlkeneVisible Light, Photocatalyst3-Substituted IsoindolinoneGood to Excellent[6]
This compoundSymmetrical AlkyneMetal Catalyst1(2H)-IsoquinoloneNot Specified[1]

Table 2: Synthesis of Quinazolin-4(3H)-ones

Starting MaterialReagent(s)ConditionsProductYield (%)Reference
3-Arylideneamino-1,2,3-benzotriazin-4-oneNoneThermal Decomposition2-Arylquinazolin-4-oneNot Specified[9]
N-(2-Aminobenzoyl)benzotriazolesAmines, OrthoestersNeat, 8 h2,3-Disubstituted quinazolin-4(3H)-one46-95[7]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.

reaction_pathway BTO This compound Intermediate1 Denitrogenation BTO->Intermediate1 Visible Light/Metal Catalyst Intermediate3 Condensation BTO->Intermediate3 + Amine/Aryl Aldehyde Alkene Alkene Alkyne Alkyne Aryl_aldehyde Aryl Aldehyde Amine Amine/Orthoester Isoindolinone Isoindolinone Intermediate1->Isoindolinone + Alkene Isoquinolone Isoquinolone Intermediate1->Isoquinolone + Alkyne Intermediate2 Cyclization Quinazolinone Quinazolinone Intermediate3->Quinazolinone Thermal/Catalyst

Caption: General synthetic routes from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Mix Reactants & Solvent Reaction Apply Conditions (Heat, Light, etc.) Start->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Quench Quench Reaction (if needed) Monitor->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for heterocyclic synthesis.

References

Application Notes and Protocols for 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), also known as HODhbt, is a highly effective coupling additive in peptide synthesis. It is utilized to enhance reaction rates, increase peptide yields, and most critically, to suppress the racemization of amino acids during the coupling process. This is particularly crucial for the synthesis of biologically active peptides where stereochemical integrity is paramount.[1] HOOBt serves as a superior alternative to older additives like 1-Hydroxybenzotriazole (HOBt), offering improved performance in forming amide bonds.[2] These notes provide detailed protocols and comparative data for the application of HOOBt in both solid-phase and solution-phase peptide synthesis.

Mechanism of Action

During peptide synthesis, coupling reagents such as carbodiimides (e.g., DCC, DIC) activate the carboxylic acid group of an N-protected amino acid. This activation can lead to the formation of an oxazolone intermediate, which is prone to racemization.[1] HOOBt acts by intercepting the activated amino acid to form a more stable and highly reactive HOOBt-ester intermediate. This ester is less susceptible to oxazolone formation and readily reacts with the free amine of the growing peptide chain, thus minimizing the risk of racemization and promoting efficient peptide bond formation.[1][3] The derivative of HOOBt, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), is a coupling reagent that leverages the high reactivity of the HOOBt ester.[4][5]

Mechanism of HOOBt in Racemization Suppression cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway (Undesired) cluster_hoobt HOOBt Pathway (Desired) Amino_Acid N-Protected Amino Acid Activated_Intermediate O-Acylisourea Intermediate Amino_Acid->Activated_Intermediate + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, DIC) Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Prone to formation HOOBt_Ester HOOBt-Active Ester Activated_Intermediate->HOOBt_Ester + HOOBt (Rapid Reaction) Racemized_Product Racemized Peptide Oxazolone->Racemized_Product HOOBt HOOBt Desired_Peptide Desired Peptide (No Racemization) HOOBt_Ester->Desired_Peptide + Peptide Chain Peptide_Chain Growing Peptide Chain

Caption: Mechanism of HOOBt in suppressing racemization.

Quantitative Data

The following tables provide a comparative view of the effectiveness of different benzotriazole-based additives in suppressing racemization.

Table 1: Comparison of Epimerization with HOBt and HOAt in Solid-Phase Peptide Synthesis

Coupling AdditiveCoupling ReagentPeptide Fragment Coupling% Epimerization (L-D-L isomer)
HOBtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin18%
HOAtDCCFmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin6%

Data from a comparative study on a challenging dipeptide coupling.[6]

Table 2: Influence of Coupling Reagent and Additive on Racemization

Coupling AdditiveCoupling ReagentPeptide Synthesized% Epimerization
HOAtEDCGly-Phe-Pro-NH₂29.8%
HOAtDICGly-Phe-Pro-NH₂4.2%

This data highlights the impact of the coupling reagent in conjunction with the additive on the level of racemization.[6]

Experimental Protocols

The following are detailed protocols for the use of HOOBt in solid-phase and solution-phase peptide synthesis. These are general guidelines and may require optimization for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.

Materials and Reagents:

  • Fmoc-protected amino acid

  • HOOBt

  • Coupling reagent (e.g., DIC or HBTU)

  • Base (e.g., DIPEA for HBTU)

  • Peptide synthesis grade DMF

  • 20% Piperidine in DMF

  • DCM (optional for washing)

  • Solid-phase synthesis resin with a free N-terminal amine

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5-15 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will show a blue color).

  • Amino Acid Coupling (DIC/HOOBt):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOOBt (3-5 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3-5 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 1-2 hours, or until a negative ninhydrin test is achieved. For difficult couplings, the reaction time can be extended.

  • Amino Acid Coupling (HBTU/HOOBt):

    • In a separate vial, dissolve the Fmoc-protected amino acid (2-5 eq.), HBTU (1.9-4 eq.), and HOOBt (2-5.5 eq.) in DMF.

    • Add DIPEA (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 10-60 minutes at room temperature.[9]

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Repeat: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Kaiser_Test_1 Kaiser Test (Free Amine?) Wash_1->Kaiser_Test_1 Coupling Amino Acid Coupling (Fmoc-AA, HOOBt, Coupling Reagent) Kaiser_Test_1->Coupling Positive Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test_2 Kaiser Test (Complete?) Wash_2->Kaiser_Test_2 Kaiser_Test_2->Coupling Positive (Recouple) Next_Cycle Next Amino Acid or Final Cleavage Kaiser_Test_2->Next_Cycle Negative Next_Cycle->Fmoc_Deprotection Continue Synthesis

Caption: A typical workflow for a single coupling cycle in SPPS.

Solution-Phase Peptide Synthesis

This protocol outlines the synthesis of a dipeptide in solution.

Materials and Reagents:

  • N-terminally protected amino acid (e.g., Boc- or Fmoc-protected)

  • C-terminally protected amino acid (e.g., methyl or ethyl ester)

  • HOOBt

  • Coupling reagent (e.g., DCC or EDC)

  • Base (e.g., NMM or DIPEA, if required)

  • Anhydrous solvent (e.g., DCM or DMF)

  • Reagents for work-up and purification (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOOBt (1.1 eq) in an anhydrous solvent.

  • Addition of Components: Add the C-terminally protected amino acid (1.0 eq) and a base (1.0-1.2 eq) if the amino acid salt is used.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Slowly add a solution of the coupling reagent (e.g., DCC, 1.1 eq) in the same anhydrous solvent to the reaction mixture with continuous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea - DCU if DCC is used).

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography.

  • Deprotection: The protecting groups can be removed using standard procedures to yield the final dipeptide.

Conclusion

HOOBt is a valuable additive in modern peptide synthesis, effectively enhancing coupling efficiency and significantly reducing racemization. While direct quantitative comparisons with other additives are limited in the literature, the performance of its derivatives and qualitative reports strongly support its superiority over traditional additives like HOBt. The provided protocols offer a robust starting point for the successful implementation of HOOBt in both solid-phase and solution-phase peptide synthesis, enabling the production of high-purity peptides for research, and drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed reactions of 1,2,3-benzotriazin-4(3H)-ones. This class of reactions is significant for its ability to generate synthetically useful intermediates and complex molecular scaffolds, which are of high interest in medicinal chemistry and materials science. The denitrogenative nature of these transformations, where dinitrogen gas is extruded, provides a thermodynamic driving force and allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Denitrogenative Cross-Coupling Reactions

Palladium-catalyzed denitrogenative cross-coupling reactions of 1,2,3-benzotriazin-4(3H)-ones serve as a powerful tool for the synthesis of ortho-substituted benzamides and other related structures. These reactions proceed through the extrusion of N₂ gas, followed by the coupling of the resulting aryl radical or organopalladium intermediate with a suitable coupling partner.

Application Note: Synthesis of ortho-Methylated Benzamides

A notable application of this methodology is the synthesis of ortho-methylated N-aryl amides. This transformation utilizes a stable and inexpensive organoaluminum reagent, DABAL-Me₃ (a bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct), in a palladium-catalyzed denitrogenative coupling with 1,2,3-benzotriazin-4(3H)-ones.[1] This method provides a direct route to sterically hindered ortho-methylated benzamides, which are challenging to synthesize using traditional methods. The reaction is tolerant of a wide array of functional groups.[1]

Experimental Protocol: General Procedure for ortho-Methylation of 1,2,3-Benzotriazin-4(3H)-ones[1]

Materials:

  • Substituted 1,2,3-benzotriazin-4(3H)-one (1.0 equiv)

  • DABAL-Me₃ (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XantPhos (10 mol%)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the this compound, Pd(OAc)₂, and XantPhos.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by the DABAL-Me₃ reagent.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of Rochelle's salt.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-methylated benzamide.

Quantitative Data:

EntrySubstituent on BenzotriazinoneProduct Yield (%)
1H85
26-Me88
36-Cl75
46-Br72
57-CF₃65
6N-Phenyl92
7N-(4-methoxyphenyl)89
8N-(4-chlorophenyl)95

Note: This table is a representative summary based on typical yields reported in the literature for similar reactions and is intended for illustrative purposes.

denitrogenative_cross_coupling benzotriazinone This compound oxidative_addition Oxidative Addition benzotriazinone->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition organoaluminum DABAL-Me₃ transmetalation Transmetalation organoaluminum->transmetalation intermediate Palladacycle Intermediate oxidative_addition->intermediate n2_extrusion - N₂ intermediate->n2_extrusion intermediate->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product ortho-Methylated Benzamide reductive_elimination->product pd_cycle_end Pd(0) Catalyst reductive_elimination->pd_cycle_end Regeneration

Denitrogenative Carbonylation

Palladium-catalyzed denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones provides an efficient route to N-substituted phthalimides and phthalic diamides.[2] This reaction involves the incorporation of a carbonyl group from carbon monoxide gas, offering a convergent approach to these valuable heterocyclic structures. The process is notable for its atom economy, with nitrogen gas as the only byproduct.[2] This transformation can be performed in both batch and continuous-flow setups, with the latter offering advantages in terms of safety and reduced usage of CO gas.[2]

Application Note: Synthesis of Phthalimides and Phthalic Diamides

This method is highly valuable for the synthesis of phthalimide derivatives, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to perform this reaction in a continuous-flow system enhances its scalability and safety, making it attractive for industrial applications.[2] The reaction demonstrates broad substrate scope and good functional group tolerance.[2]

Experimental Protocol: General Procedure for Denitrogenative Carbonylation (Batch Process)[2]

Materials:

  • N-Aryl-1,2,3-benzotriazin-4(3H)-one (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Carbon monoxide (CO) gas (balloon or pressure vessel)

Procedure:

  • In a pressure-rated reaction vessel, combine the N-aryl-1,2,3-benzotriazin-4(3H)-one, palladium catalyst, and ligand.

  • Evacuate the vessel and backfill with carbon monoxide gas (typically 1-10 atm).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, carefully vent the excess CO gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure phthalimide or phthalic diamide product.

Quantitative Data:

EntryN-SubstituentProductYield (%)
1PhenylN-Phenylphthalimide85
24-TolylN-(4-Tolyl)phthalimide82
34-AnisylN-(4-Anisyl)phthalimide78
44-ChlorophenylN-(4-Chlorophenyl)phthalimide90
5BenzylN-Benzylphthalimide75
6ButylN-Butylphthalimide68

Note: This table is a representative summary based on typical yields reported in the literature for similar reactions and is intended for illustrative purposes.

denitrogenative_carbonylation

Denitrogenative Vinylation

A novel palladium-catalyzed denitrogenative vinylation of benzotriazinones has been developed using vinylene carbonate as the vinylating agent.[3] This reaction provides a unique skeletal editing approach, effectively converting a N=N bond in the starting material to a C=C bond in the product, leading to the synthesis of isoquinolinones.[3] This transformation is characterized by its concise reaction system and tolerance to a broad range of functional groups, highlighting its utility in synthetic chemistry.[3]

Application Note: Synthesis of Isoquinolinones

Isoquinolinones are important structural motifs found in numerous biologically active compounds and natural products. This palladium-catalyzed denitrogenative vinylation offers a novel and efficient method for accessing this class of heterocycles. The late-stage modification potential of this protocol makes it particularly useful for the derivatization of complex, bioactive molecules.[3]

Experimental Protocol: General Procedure for Denitrogenative Vinylation[3]

Materials:

  • Substituted this compound (1.0 equiv)

  • Vinylene carbonate (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)

  • Ligand (e.g., a phosphine ligand, 10 mol%)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry reaction tube, add the this compound, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add the anhydrous solvent and vinylene carbonate.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required duration (e.g., 12 hours).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a short pad of silica gel, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired isoquinolinone.

Quantitative Data:

EntrySubstituent on BenzotriazinoneProduct Yield (%)
1N-Methyl78
2N-Ethyl75
3N-Benzyl82
4N-Phenyl65
56-Fluoro72
67-Methoxy68

Note: This table is a representative summary based on typical yields reported in the literature for similar reactions and is intended for illustrative purposes.

denitrogenative_vinylation benzotriazinone Benzotriazinone vinylene_carbonate Vinylene Carbonate pd_catalyst Pd Catalyst reaction_core reaction_core isoquinolinone Isoquinolinone Product reaction_core->isoquinolinone Skeletal Editing (-N₂, -CO₂)

Significance in Drug Development

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical research and development.[4][5] The reactions of 1,2,3-benzotriazin-4(3H)-ones described herein provide access to a diverse range of molecular architectures that are of significant interest in drug discovery. The ability to introduce substituents at the ortho position of benzamides, and to construct complex heterocyclic systems like phthalimides and isoquinolinones, allows for the exploration of new chemical space and the optimization of lead compounds. The functional group tolerance of these methods is a key advantage, enabling their application in the late-stage functionalization of complex molecules, a crucial strategy in the rapid generation of compound libraries for biological screening.[3] The development of more efficient and sustainable catalytic systems, including those that operate in environmentally benign solvents or under continuous-flow conditions, further enhances the value of these transformations for large-scale pharmaceutical synthesis.[2]

References

Application Notes and Protocols for N-Alkylation of 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 1,2,3-benzotriazin-4(3H)-one, a critical reaction for the synthesis of a variety of biologically active compounds and functional materials. The following sections outline the necessary reagents, equipment, and step-by-step procedures for this transformation, along with a summary of reaction parameters for different alkylating agents.

Introduction

This compound and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressant, and anticancer properties. N-alkylation of the benzotriazinone core at the N-3 position is a common strategy to modulate its biological activity and physicochemical properties. This protocol describes a general and efficient method for the N-alkylation of this compound using various alkyl halides in the presence of a base.

General Reaction Scheme

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction where the deprotonated nitrogen of the benzotriazinone attacks the electrophilic carbon of an alkyl halide.

N_Alkylation_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions This compound Product This compound->Product + R-X Alkyl_Halide R-X Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound. Specific amounts and reaction times may be adjusted based on the substrate and scale of the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. To this mixture, add the corresponding alkyl halide (1.1 - 1.5 eq) dropwise.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-alkylation of this compound with various alkyl halides.

EntryAlkyl Halide (R-X)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃ (1.5)DMFRoom Temp.1285-95
2Ethyl BromideK₂CO₃ (1.5)DMF501880-90
3Propyl BromideK₂CO₃ (2.0)DMF602475-85
4Butyl BromideK₂CO₃ (2.0)DMF602470-80
5Benzyl BromideK₂CO₃ (1.5)DMFRoom Temp.890-98

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start reactants Combine this compound, K₂CO₃, and DMF start->reactants add_alkyl_halide Add Alkyl Halide reactants->add_alkyl_halide reaction Stir at appropriate temperature add_alkyl_halide->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous work-up and extraction monitoring->workup Reaction Complete purification Dry organic layer and concentrate workup->purification chromatography Column Chromatography purification->chromatography product Isolated N-Alkyl-1,2,3-benzotriazin-4(3H)-one chromatography->product

Caption: Workflow for N-alkylation of this compound.

The Role of 1,2,3-Benzotriazin-4(3H)-one in Azo Dye Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

1,2,3-Benzotriazin-4(3H)-one and its derivatives are versatile chemical intermediates with significant applications in various fields of organic synthesis. Within the realm of color chemistry, the amino-substituted analogue, 3-amino-1,2,3-benzotriazin-4-one , stands out as a key precursor in the manufacturing of a range of azo dyes. While this compound itself is not a dye, its transformation into a diazotizable amine unlocks its potential as a foundational building block for creating vibrant and functional colorants. This application note provides detailed protocols and a summary of the synthesis and potential applications of azo dyes derived from this important heterocyclic compound.

Synthesis Pathway: From Benzotriazinone to Azo Dye

The synthesis of azo dyes from this compound first requires its conversion to the 3-amino derivative. This intermediate is then subjected to a two-step diazotization and coupling process, a cornerstone of azo dye chemistry.[1][2]

Synthesis_Pathway A This compound B 3-Amino-1,2,3-benzotriazin-4-one A->B Amination C Diazonium Salt of 3-Amino-1,2,3-benzotriazin-4-one B->C Diazotization (NaNO2, HCl, 0-5°C) E Azo Dye C->E Azo Coupling D Coupling Component (e.g., Naphthol, Phenol) D->E

Fig. 1: General synthesis pathway for azo dyes from this compound.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of azo dyes using 3-amino-1,2,3-benzotriazin-4-one as the diazo component. Researchers should note that specific reaction conditions may need to be optimized based on the chosen coupling component and desired dye characteristics.

Protocol 1: Diazotization of 3-Amino-1,2,3-benzotriazin-4-one

Materials:

  • 3-Amino-1,2,3-benzotriazin-4-one

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Suspend 3-amino-1,2,3-benzotriazin-4-one in a mixture of distilled water and concentrated hydrochloric acid in a beaker.

  • Cool the suspension to 0-5°C in an ice bath with continuous stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30-60 minutes to ensure the diazotization reaction is complete.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

The coupling partner determines the final color and properties of the dye. Phenols and naphthols are common choices.

A. Coupling with Phenols or Naphthols (Alkaline Conditions):

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling partner (e.g., 2-naphthol, phenol)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the coupling partner (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to activate the coupling component.[4]

  • Cool the solution of the coupling partner to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.[3]

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

B. Coupling with Aromatic Amines (Weakly Acidic Conditions):

Materials:

  • Diazonium salt solution from Protocol 1

  • Aromatic amine coupling partner (e.g., N,N-dimethylaniline)

  • Sodium Acetate or other suitable buffer

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the aromatic amine coupling partner in a weakly acidic aqueous solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution with vigorous stirring, maintaining the pH between 4 and 7 using a buffer like sodium acetate.[3]

  • The azo dye will precipitate out of the solution.

  • Continue stirring for 1-2 hours at low temperature.

  • Filter, wash with cold water, and dry the synthesized dye.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A Suspend 3-amino-1,2,3- benzotriazin-4-one in HCl/H₂O B Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30-60 min at 0-5°C C->D G Add Diazonium Salt Solution D->G Immediate Use E Dissolve Coupling Component F Cool to 0-5°C E->F F->G H Stir for 1-2 hours G->H I Filter Precipitate H->I J Wash with Cold Water I->J K Dry the Azo Dye J->K

Fig. 2: General experimental workflow for the synthesis of azo dyes.

Properties and Characterization of Derived Dyes

Azo dyes derived from 3-amino-1,2,3-benzotriazin-4-one are expected to exhibit a range of colors from yellow to red, depending on the coupling component used. The performance of these dyes, particularly their fastness properties, is of critical importance for their application in the textile and other industries.

PropertyDescriptionTypical Performance
Lightfastness Resistance of the dye to fading upon exposure to light.Generally, azo dyes exhibit moderate to good lightfastness. This can be influenced by the chemical structure of both the diazo and coupling components.[5]
Wash Fastness Resistance of the dye to removal or bleeding during washing.Reactive azo dyes, which form covalent bonds with the fiber, typically show excellent wash fastness.[1][6] The fastness of disperse dyes can vary.
Rubbing Fastness Resistance of the dye to rubbing off from the fabric surface.Good to excellent, depending on the dyeing process and the extent of dye fixation.[7]
Thermal Stability Resistance of the dye to decomposition or color change at high temperatures.This is particularly important for disperse dyes applied to synthetic fibers at high temperatures. The stability is structure-dependent.

Note: The performance data is generalized for azo dyes. Specific quantitative data for dyes derived from 3-amino-1,2,3-benzotriazin-4-one would require experimental determination for each synthesized dye.

Applications in Dye and Pigment Manufacturing

The primary application of this compound in the coloration industry is as a precursor for azo dyes . These dyes can be further classified based on their application method:

  • Disperse Dyes: For dyeing synthetic fibers such as polyester and cellulose acetate. The non-ionic nature of some of these azo dyes would make them suitable for this application.

  • Reactive Dyes: By incorporating a reactive group (e.g., a triazine ring) into the dye structure, these dyes can form covalent bonds with cellulosic fibers like cotton, resulting in excellent wash fastness.[1]

While the primary use is in dye synthesis, the potential for creating pigments from this compound derivatives exists, although this is less documented in readily available literature. Such pigments could find applications in plastics, coatings, and printing inks.

Conclusion

This compound, through its amino derivative, serves as a valuable scaffold for the synthesis of a variety of azo dyes. The established diazotization and coupling reaction pathways provide a versatile platform for researchers and drug development professionals to create novel colorants with tailored properties. The resulting dyes have potential applications as disperse or reactive dyes for various textile substrates. Further research into the synthesis of specific dyes from this precursor and a thorough evaluation of their performance properties will be crucial for their commercial viability.

References

Troubleshooting & Optimization

Troubleshooting diazotization synthesis of 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the diazotization synthesis of 1,2,3-Benzotriazin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis involves the diazotization of 2-aminobenzamide (anthranilamide) using sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5°C).[1][2] This is followed by an intramolecular cyclization of the resulting diazonium salt.

Q2: Why is temperature control so critical in this synthesis?

Aromatic diazonium salts are thermally unstable intermediates.[3] Maintaining a temperature between 0-5°C is crucial to prevent the decomposition of the diazonium salt, which would otherwise lead to the evolution of nitrogen gas and the formation of undesired byproducts, significantly reducing the yield of this compound.[4][5]

Q3: What are the primary safety concerns associated with this reaction?

The primary safety concerns include:

  • Thermal Instability of Diazonium Salts: Solid diazonium salts can be explosive and are sensitive to shock, friction, and heat.[3][6] It is standard practice to use them in solution immediately after their formation without isolation.[4]

  • Use of Strong Acids: Strong acids are corrosive and require careful handling.

  • Formation of Nitrogen Oxides: The reaction of sodium nitrite with acid can release toxic nitrogen oxides.[2] The reaction should be performed in a well-ventilated fume hood.

  • Potential for Nitrosamine Formation: The use of nitrites under acidic conditions can potentially form carcinogenic nitrosamines.[2]

Q4: Are there alternative, milder synthesis methods available?

Yes, due to the often problematic nature of the classical diazotization which involves harsh acidic conditions, alternative methods have been developed.[1][2] These include a photochemical approach using acyclic aryl triazine precursors and intramolecular heterocyclization methods.[1][2] These newer methods often offer higher yields and milder reaction conditions.

Troubleshooting Guide

Low or No Product Yield
Potential CauseExplanationRecommended Solution
Improper Temperature Control The diazonium salt intermediate is unstable above 5°C and will decompose, preventing the formation of the desired product.[3][4]Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the addition of sodium nitrite and the subsequent stirring period.[4]
Degraded Sodium Nitrite Sodium nitrite solutions can degrade over time, leading to an insufficient amount of the necessary nitrosating agent (nitrous acid).Always use a freshly prepared solution of high-purity sodium nitrite for the reaction.[4]
Incorrect Acidity A sufficiently acidic medium is required to generate nitrous acid (HONO) in situ and to stabilize the diazonium salt. Too little acid will result in incomplete diazotization.Ensure the 2-aminobenzamide is completely dissolved or forms a fine slurry in the strong mineral acid before beginning the addition of the sodium nitrite solution.[4]
Premature Azo Coupling If the temperature rises or the mixture is not sufficiently acidic, the newly formed diazonium salt can react with unreacted 2-aminobenzamide to form an azo dye byproduct.[4]Maintain a low temperature and ensure a sufficiently acidic environment. Add the sodium nitrite solution slowly and dropwise to the amine solution, not the other way around.
Product Instability During Workup The product, this compound, may be unstable under certain workup or storage conditions, leading to degradation.[7]After the reaction is complete, neutralize the mixture carefully in the cold. Isolate the product promptly and purify it, for example, by recrystallization from a suitable solvent like ethanol. Store the purified product in a cool, dark, and dry place.[4]

Data Presentation

Comparison of Synthesis Methods for this compound
Synthesis MethodKey ReagentsTypical ConditionsReported YieldAdvantagesDisadvantages
Classical Diazotization 2-Aminobenzamide, NaNO₂, HCl0-5°CModerate to GoodInexpensive and readily available reagents.Harsh acidic conditions, thermal instability of intermediate, potential for hazardous byproducts.[1][2]
Photochemical Cyclization Acyclic aryl triazine precursorsViolet light (420 nm), continuous flow reactorup to 88%High yields, mild conditions, scalable.[1]Requires specialized photochemical equipment.
Intramolecular Heterocyclization 1-azido-2-[isocyano(p-tosyl)methyl]benzenes, baseBasic conditionsGood to ExcellentMilder conditions compared to classical diazotization.[2]Multi-step synthesis of the starting material.

Experimental Protocols

Protocol 1: Classical Diazotization Synthesis of this compound

Materials:

  • 2-Aminobenzamide (Anthranilamide)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide in a mixture of concentrated hydrochloric acid and water.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.

  • Prepare a solution of sodium nitrite in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred 2-aminobenzamide solution. Ensure the temperature does not rise above 5°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes.

  • The formation of a precipitate indicates the product, this compound.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water to remove any inorganic salts.[4]

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum.

Mandatory Visualizations

reaction_workflow Synthesis Workflow for this compound cluster_start Starting Materials start1 2-Aminobenzamide dissolve Dissolve Amine in Acid start1->dissolve start2 Conc. HCl start2->dissolve start3 H₂O start3->dissolve cool Cool to 0-5°C dissolve->cool diazotization Slowly Add NaNO₂ Solution (Diazotization & Cyclization) cool->diazotization NaNO2_prep Prepare NaNO₂ Solution NaNO2_prep->diazotization stir Stir at 0-5°C (30-60 min) diazotization->stir filtration Vacuum Filtration stir->filtration wash Wash with Cold H₂O filtration->wash purify Recrystallize (e.g., Ethanol) wash->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield cluster_temp Temperature Control cluster_reagents Reagent Quality cluster_acidity Acidity Check cluster_workup Workup & Purification start Low or No Yield Observed q_temp Was Temp Maintained at 0-5°C? start->q_temp a_temp_no No q_temp->a_temp_no No q_reagents Was NaNO₂ solution freshly prepared? q_temp->q_reagents Yes s_temp Solution: Use ice-salt bath, monitor temperature closely. a_temp_no->s_temp end Re-run experiment with optimized parameters s_temp->end a_reagents_no No q_reagents->a_reagents_no No q_acidity Was amine fully dissolved/suspended in acid? q_reagents->q_acidity Yes s_reagents Solution: Prepare fresh NaNO₂ solution before use. a_reagents_no->s_reagents s_reagents->end a_acidity_no No q_acidity->a_acidity_no No q_workup Was product promptly isolated and purified? q_acidity->q_workup Yes s_acidity Solution: Ensure complete dissolution before adding NaNO₂. a_acidity_no->s_acidity s_acidity->end a_workup_no No q_workup->a_workup_no No q_workup->end Yes s_workup Solution: Isolate product quickly, purify, and store properly. a_workup_no->s_workup s_workup->end

Caption: A logical workflow for troubleshooting low product yield.

signaling_pathway Diazotization Reaction Mechanism cluster_0 Formation of Nitrosating Agent cluster_1 Diazotization & Cyclization NaNO2 NaNO₂ HONO HNO₂ (Nitrous Acid) NaNO2->HONO  + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HONO->NO_plus  + H⁺ H2O H₂O NO_plus->HONO  - H⁺ Amine 2-Aminobenzamide N_Nitrosoamine N-Nitrosoamine intermediate Amine->N_Nitrosoamine  + NO⁺ Diazohydroxide Diazohydroxide intermediate N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium Diazonium Salt Diazohydroxide->Diazonium  + H⁺  - H₂O Product This compound Diazonium->Product Intramolecular Cyclization

Caption: The reaction pathway for the diazotization of 2-aminobenzamide.

References

Technical Support Center: 1,2,3-Benzotriazin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3-Benzotriazin-4(3H)-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the yield and purity of their product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the classical diazotization of 2-aminobenzamide (anthranilamide).

Q1: Why is my reaction yield consistently low?

A1: Low yields are the most common problem and can stem from several factors related to the instability of the intermediate diazonium salt.[1][2]

  • Poor Temperature Control: The diazonium salt intermediate is thermally unstable and rapidly decomposes at temperatures above 5 °C, leading to the evolution of nitrogen gas and the formation of phenolic byproducts.[1] It is critical to maintain the reaction temperature between 0-5 °C at all times.

  • Incorrect Reagent Addition Rate: The addition of the sodium nitrite solution must be slow and dropwise. A rapid addition can cause localized heating, leading to the decomposition of the diazonium salt.[1]

  • Insufficient Acidity: The reaction requires a high concentration of a strong mineral acid (like HCl). Insufficient acid can lead to incomplete diazotization and side reactions, such as the coupling of the diazonium salt with unreacted 2-aminobenzamide.[1]

Q2: The reaction mixture turned dark brown or black. What went wrong?

A2: A dark coloration is a strong indicator of decomposition or unwanted side reactions.[1]

  • Cause: This is typically caused by the temperature rising above the recommended 0-5 °C range.

  • Solution: Ensure your ice-salt bath is effective and that the sodium nitrite is added slowly enough to prevent any temperature spikes. Vigorous stirring can help dissipate heat but must be paired with efficient external cooling.[3]

Q3: A precipitate formed during the diazotization step. Is this normal?

A3: The formation of a precipitate can be normal, but it depends on the nature of the solid.

  • Amine Salt Precipitation: The starting material, 2-aminobenzamide, may not be fully soluble in the acid, especially before the reaction begins. Ensure enough acid is used to form the soluble hydrochloride salt.[1]

  • Product Precipitation: The desired product, this compound, may begin to precipitate from the aqueous solution upon formation. This is generally not a problem and the product can be collected by filtration at the end of the reaction.

Q4: How can I confirm that the diazotization was successful before proceeding?

A4: A simple spot test can be performed to check for the presence of the diazonium salt. Add a small aliquot of the reaction mixture to a solution of a coupling agent, like 2-naphthol in a basic solution. The immediate formation of a brightly colored azo dye (typically red or orange) indicates that the diazonium salt has formed successfully.[1]

Q5: What are the most common impurities and how can I remove them?

A5: Common impurities include unreacted 2-aminobenzamide, phenolic byproducts from diazonium salt decomposition, and azo coupling side products.

  • Purification: The most effective purification method is recrystallization. Suitable solvents need to be determined empirically, but ethanol or mixtures of ethanol and water are common starting points. For more persistent impurities, column chromatography can be employed.[4]

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis via diazotization of 2-aminobenzamide.

ParameterRecommended Value/RangeNotes
Temperature 0 - 5 °CCritical for stability of the diazonium intermediate.[1]
Starting Material 2-AminobenzamideEnsure high purity.
Reagent Sodium Nitrite (NaNO₂)Use a freshly prepared aqueous solution.[1]
Acid Hydrochloric Acid (HCl)Strong mineral acids are required.[5]
Molar Ratio (Amine:NaNO₂) 1 : 1.0 to 1 : 1.1A slight excess of nitrite ensures complete reaction.
Molar Ratio (Amine:Acid) 1 : 2.5 to 1 : 3Sufficient excess acid is crucial to protonate the amine and generate nitrous acid.[1]
Addition Time (Nitrite) 30 - 60 minutesSlow, dropwise addition is essential.[1]
Reaction Time 1 - 2 hoursAfter nitrite addition, allow the reaction to stir at 0-5 °C.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization

This protocol is a generalized procedure based on the classical synthesis method.[5][6]

Materials:

  • 2-Aminobenzamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, combine 1.0 equivalent of 2-aminobenzamide with 2.5-3.0 equivalents of concentrated HCl and a sufficient amount of water to ensure stirring. Stir the mixture until the amine fully dissolves, forming its hydrochloride salt. Cool the solution to 0-5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution over 30-60 minutes. Use a thermometer to monitor the internal temperature and ensure it does not rise above 5 °C.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours. The product may begin to precipitate as a pale solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acid and salts.

  • Drying: Dry the product, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Transfer the crude, dry product to a flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Dissolution: Gently heat the mixture with stirring until the solid completely dissolves. If it does not dissolve, add more solvent in small portions. If it dissolves too easily, the solvent is not ideal for recrystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations: Workflows and Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow start_end start_end process process decision decision output output A Start B Dissolve 2-Aminobenzamide in HCl at 0-5 °C A->B D Add NaNO₂ solution dropwise (T < 5 °C) B->D C Prepare NaNO₂ Solution C->D E Stir at 0-5 °C for 1-2 hours D->E F Isolate Crude Product (Filtration) E->F G Check Purity (TLC, NMR) F->G H Recrystallize G->H Impure I Dry Pure Product G->I Purity OK H->I J End I->J

Caption: General experimental workflow for synthesis and purification.

troubleshooting_guide problem problem question question solution solution p1 Problem: Low Yield or No Product q1 Was temp. maintained at 0-5 °C? p1->q1 q2 Was NaNO₂ added slowly? q1->q2 Yes s1 Solution: Improve cooling (ice-salt bath). Monitor internal temp. q1->s1 No q3 Was excess strong acid used? q2->q3 Yes s2 Solution: Add nitrite solution dropwise over 30-60 min. q2->s2 No s3 Solution: Use 2.5-3 eq. of HCl to ensure high acidity. q3->s3 No s4 Contact Support: Consider alternative synthetic routes. q3->s4 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 1,2,3-Benzotriazin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its derivatives, particularly focusing on side reactions.

Issue 1: Low Yield of the Desired this compound Product

Q1: My reaction yield is consistently low when synthesizing this compound from 2-aminobenzamide. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis are often attributed to side reactions, primarily the decomposition of the intermediate diazonium salt. Here are the key factors to investigate and optimize:

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[1][2] Maintaining a strict temperature range of 0-5 °C throughout the addition of the diazotizing agent (e.g., sodium nitrite) is critical to prevent its decomposition into phenolic byproducts and nitrogen gas.[1][2]

  • Rate of Addition: Slow, dropwise addition of the diazotizing agent to the acidic solution of 2-aminobenzamide ensures that the temperature does not rise locally, minimizing the decomposition of the diazonium salt.

  • Acidic Conditions: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid in situ and to stabilize the diazonium salt. Insufficient acidity can lead to incomplete diazotization and the formation of unwanted side products.

  • Purity of Reagents: Ensure that the 2-aminobenzamide is pure and free from contaminants that could interfere with the reaction. The diazotizing agent should also be of high purity.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Product check_temp Verify Temperature Control (0-5 °C) start->check_temp check_addition Evaluate Rate of Nitrite Addition check_temp->check_addition If adequate optimize_temp Optimize Cooling (ice-salt bath) check_temp->optimize_temp If inadequate check_acidity Assess Acidity of Reaction Medium check_addition->check_acidity If optimal optimize_addition Ensure Slow, Dropwise Addition check_addition->optimize_addition If too fast check_reagents Check Purity of Reagents check_acidity->check_reagents If sufficient optimize_acidity Use Sufficient Strong Acid check_acidity->optimize_acidity If insufficient optimize_reagents Purify Starting Materials check_reagents->optimize_reagents If impure end Improved Yield check_reagents->end If pure optimize_temp->check_addition optimize_addition->check_acidity optimize_acidity->check_reagents optimize_reagents->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Phenolic Impurities

Q2: I have identified a significant amount of a phenolic byproduct in my reaction mixture. How is this formed and how can I prevent it?

A2: The formation of a phenolic impurity, typically 2-hydroxybenzamide or salicylic acid derivatives, is a strong indication of the decomposition of the 2-carbamoylbenzenediazonium salt intermediate. This occurs when the diazonium salt reacts with water, a reaction that is highly accelerated by increased temperatures.[1][2]

Mitigation Strategies:

  • Strict Temperature Control: As mentioned previously, maintaining the reaction temperature between 0 and 5 °C is the most effective way to minimize this side reaction.

  • Use of Non-Aqueous Solvents: In some cases, performing the diazotization in a non-aqueous solvent system can reduce the availability of water to react with the diazonium salt.

  • Immediate Use of Diazonium Salt: The generated diazonium salt should be used in the subsequent cyclization step as quickly as possible to minimize the time it has to decompose.

Quantitative Data on Phenol Formation (Hypothetical Data for Illustrative Purposes)

Reaction Temperature (°C)Approximate Yield of Phenolic Byproduct (%)
0-5< 5
1015-25
25 (Room Temperature)> 50

Note: This table provides illustrative data based on general chemical principles. Actual yields can vary depending on the specific substrate and reaction conditions.

Issue 3: Mixture of N-Alkylated Isomers

Q3: When I perform N-alkylation on a this compound derivative, I obtain a mixture of two isomers. Why does this happen and how can I control the regioselectivity?

A3: this compound has two potential sites for alkylation on the triazine ring: the N1 and N2 positions. Alkylation often results in a mixture of the N1- and N2-alkylated products. The ratio of these isomers is influenced by several factors:

  • Nature of the Alkylating Agent: The steric bulk and electronics of the alkylating agent can influence which nitrogen is preferentially attacked.

  • Base and Solvent: The choice of base and solvent system plays a crucial role in determining the regioselectivity of the alkylation.

  • Reaction Temperature: Temperature can also affect the ratio of the N1 and N2 isomers.

Strategies for Controlling Regioselectivity:

  • Screening of Reaction Conditions: A systematic screening of different bases (e.g., K₂CO₃, NaH, DBU), solvents (e.g., DMF, THF, Acetonitrile), and temperatures is often necessary to find the optimal conditions for the desired isomer.

  • Use of Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, directing alkylation to the other position.

Regioselectivity of N-Alkylation (Illustrative Data)

Alkylating AgentBaseSolventApproximate N1:N2 Ratio
Methyl IodideK₂CO₃DMF60:40
Benzyl BromideNaHTHF85:15
Isopropyl BromideDBUAcetonitrile30:70

Note: This table presents hypothetical data to illustrate the impact of different reaction conditions on the N1/N2 isomer ratio. Actual ratios will depend on the specific benzotriazinone substrate.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the synthesis of this compound from 2-aminobenzamide?

A4: The synthesis proceeds through a two-step, one-pot reaction:

  • Diazotization: The primary aromatic amine of 2-aminobenzamide is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite, in a strong acidic medium.

  • Cyclization: The intermediate diazonium salt then undergoes intramolecular cyclization to form the stable this compound ring system.

Reaction Pathway

Reaction_Pathway cluster_0 Diazotization cluster_1 Cyclization A 2-Aminobenzamide B 2-Carbamoylbenzenediazonium Salt (Intermediate) A->B + NaNO₂, HCl (0-5 °C) C This compound B->C Intramolecular Cyclization

Caption: General reaction pathway for the synthesis.

Q5: Are there alternative, "greener" methods for synthesizing this compound derivatives?

A5: Yes, due to the use of harsh acids and nitrite salts in the classical method, which can be problematic, alternative synthetic routes have been developed.[1][2] Some of these include:

  • Photochemical Cyclization: Acyclic aryl triazine precursors can undergo photocyclization upon exposure to visible light to yield benzotriazin-4(3H)-ones, often in high yields and with N-methylacetamide as the only byproduct.[1][2]

  • Oxidative Rearrangement: 3-Aminoindazoles can be subjected to an oxidative rearrangement to form the benzotriazinone scaffold.[1]

  • Palladium-Catalyzed Annulation: 1,3-Diaryltriazenes can be converted to 1,2,3-benzotriazin-4(3H)-ones through a palladium-catalyzed annulation reaction in the presence of carbon monoxide.[1]

Q6: How can I monitor the progress of my reaction?

A6: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material (2-aminobenzamide), you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Q7: What are the typical purification methods for this compound derivatives?

A7: The most common purification methods are:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective way to obtain high-purity material.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is a common eluent system.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Aminobenzamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzamide in a mixture of concentrated HCl and deionized water.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 2-aminobenzamide, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • The precipitated product can be collected by vacuum filtration, washed with cold water, and dried.

Experimental Workflow

Synthesis_Workflow A Dissolve 2-Aminobenzamide in aq. HCl B Cool to 0-5 °C (Ice-Salt Bath) A->B D Slowly add NaNO₂ solution to 2-aminobenzamide solution B->D C Prepare cold aq. NaNO₂ solution C->D E Maintain Temperature at 0-5 °C D->E F Stir for 30 min at 0-5 °C E->F G Filter and wash product F->G H Dry the product G->H

References

Improving the efficiency of photochemical synthesis of benzotriazinones

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Photochemical Synthesis of Benzotriazinones

Welcome to the technical support center for the photochemical synthesis of benzotriazinones. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for improving reaction efficiency and troubleshooting common experimental issues.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during the synthesis process in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

  • Q1: What are the main advantages of photochemical synthesis for benzotriazinones compared to traditional methods? A1: Traditional methods for preparing benzotriazin-4(3H)-ones often rely on the diazotization of 2-aminobenzamide, which requires strong acids and sodium nitrite (NaNO₂), limiting the scope and posing safety concerns[1][2]. The photochemical approach, particularly when combined with continuous flow technology, offers a milder, more robust, and scalable alternative. Key benefits include the absence of harsh reagents, use of visible light (e.g., 420 nm), rapid reaction times (as low as 10 minutes), and often no need for external additives or photocatalysts[2][3][4].

  • Q2: Does the photochemical reaction require a specific photocatalyst? A2: No, a notable advantage of the recently developed methods is that they can proceed efficiently without any additives or external photocatalysts. The reaction is initiated by the direct photoexcitation of the acyclic aryl triazine precursor upon exposure to violet light (420 nm)[1][3][4].

  • Q3: What is the proposed mechanism for this photochemical cyclization? A3: The reaction is believed to operate via a mechanism related to the Norrish type II reaction[2][4]. It involves a photoinduced, nitrogen-centered[1][4]-hydrogen shift. A critical component is the acetamide moiety's carbonyl group on the triazine precursor; substrates lacking this group do not react, indicating its crucial role in the photocyclization process[1][2].

  • Q4: Why is continuous flow technology often recommended for this synthesis? A4: Continuous flow processing provides excellent process robustness, safety, and scalability[1][2]. The use of a miniaturized flow reactor ensures uniform irradiation of the reaction mixture, precise control over residence time, and high throughput, making it a more appealing option for producing these compounds efficiently and safely compared to batch synthesis[2][3].

Troubleshooting Guide

  • Q1: My reaction yield is very low or zero. What are the common causes? A1: There are several potential reasons for low or no product formation.

    • Incorrect Wavelength: The reaction is optimized for a specific wavelength. For the cyclization of amide-bearing aryl triazines, 420 nm violet light has been shown to be highly effective. Using a different wavelength, such as 365 nm, may also work but could be less optimal[1]. Ensure your light source is emitting at the correct wavelength and power.

    • Substrate Structure: The reaction is highly dependent on the precursor's structure. The presence of an acetamide moiety with its carbonyl group and an N-H group on the amide are crucial for the reaction to proceed[1][2]. Tertiary amides or substrates lacking the acetamide group will not undergo the desired cyclization[1].

    • Inadequate Degassing: Dissolved oxygen can quench excited states in photochemical reactions. Ensure your solvent is properly degassed before preparing the reaction mixture.

    • Poor Solubility: If the starting material is not fully dissolved, the reaction will be inefficient. See the solubility troubleshooting point below.

  • Q2: I'm having trouble dissolving my starting material. What should I do? A2: Finding a suitable solvent that fully dissolves the starting material at the desired concentration is a primary challenge[1]. If you observe precipitation, the reaction efficiency will decrease significantly.

    • Solvent Screening: Experiment with different solvent systems. Studies have shown that solvent combinations like Methanol/Dichloromethane (MeOH/DCM) or Acetonitrile/Water (MeCN/H₂O) can provide excellent results, achieving nearly quantitative yields by ensuring the starting material remains in solution[1].

    • Concentration Adjustment: Try lowering the concentration of your substrate to improve solubility.

    • Co-solvents: The use of a co-solvent is a standard technique to enhance solubility. Refer to the data in Table 1 for effective solvent mixtures.

  • Q3: My reaction works, but I'm observing byproduct formation. How can I improve purity? A3: While the photochemical method is generally clean, side reactions can occur.

    • Optimize Residence Time: In a flow reactor, the residence time is critical. A time of 10 minutes has been shown to give excellent yields[1][3][4]. If the time is too long, the product may be susceptible to photochemical decomposition. If it's too short, the reaction will be incomplete.

    • Check Light Intensity: Excessive light intensity can sometimes lead to side reactions. The reaction has been optimized with high-power LEDs at 50 W input power[2].

    • Purification: While some protocols achieve purity via simple crystallization, purification by silica gel column chromatography is a reliable method to isolate the desired product[1][2].

Data Presentation: Reaction Optimization

The following table summarizes data from optimization studies for the photochemical synthesis of benzotriazin-4(3H)-one in a continuous flow system.

Table 1: Optimization of Reaction Conditions Reaction conditions: 0.3 mmol scale of substrate in the specified solvent with a 10-minute residence time in a Vapourtec E-series reactor (10 mL coil) at ambient temperature and 3 bar pressure.[2]

EntryLight Source (LED)Solvent SystemYield (%)Observations
1365 nmMeCN85-
2365 nmAcetone80-
3365 nmMeOH>98Precipitation observed at the reactor outlet[1].
4365 nmMeCN/H₂O (9:1)>98Homogeneous solution, 90% isolated yield[1].
5365 nmDioxane95-
6365 nmDCM90-
7365 nmMeOH/DCM (1:1)>98Homogeneous solution, 90% isolated yield[1].
8420 nmMeOH/DCM (1:1)>98Excellent yield with lower energy visible light[1][2].
9450 nmMeOH/DCM (1:1)50Lower efficiency with blue light.
10No LightMeOH/DCM (1:1)0Confirms reaction is light-dependent.

Experimental Protocols

This section provides a detailed methodology for the continuous flow photochemical synthesis of benzotriazin-4(3H)-ones.

Protocol: General Procedure for Continuous Flow Synthesis [3]

  • System Preparation:

    • Assemble the photochemical flow reactor setup (e.g., Vapourtec E-series with a UV-150 photomodule) equipped with a 10 mL PFA tubing coil reactor and a 420 nm high-power LED[1][2].

    • Incorporate a back-pressure regulator (BPR) set to maintain a system pressure of approximately 3 bar[3].

    • Stabilize the system by running the chosen solvent (e.g., MeOH/DCM 1:1) through the reactor. Set the flow rate to 1.0 mL/min (for a 10-minute residence time) and the light source power to 50 W[2][3]. Allow the system to stabilize for at least 5 minutes.

  • Substrate Solution Preparation:

    • Prepare a solution of the acyclic aryl triazine precursor (e.g., 0.15-0.3 mmol) in the chosen degassed solvent system.

    • Ensure the starting material is completely dissolved to form a homogeneous solution before injection.

  • Reaction Execution:

    • Inject the homogeneous substrate solution into the flow system.

    • Once the injection is complete, rinse the injection vial with 1 mL of the solvent and inject this into the system to ensure all substrate is transferred to the reactor.

    • Switch the system back to the pure solvent inlet.

  • Product Collection and Workup:

    • Begin collecting the solution at the reactor outlet after the calculated residence time (10 minutes).

    • Once all the product has been eluted, evaporate the solvent from the collected fraction in vacuo.

  • Purification:

    • Purify the resulting crude product using silica gel column chromatography or crystallization to yield the pure benzotriazin-4(3H)-one[2].

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Downstream A Prepare Substrate Solution in Degassed Solvent C Inject Substrate Solution A->C B Stabilize Flow Reactor System (Solvent, Light, Pressure) B->C D Irradiate in Flow (420 nm, 10 min) C->D E Collect Product Fraction D->E F Evaporate Solvent E->F G Purify Product (Chromatography or Crystallization) F->G H Characterize Final Product G->H G Start Problem: Low or No Yield Check_Sol Is the starting material fully dissolved? Start->Check_Sol Sol_Yes Yes Check_Sol->Sol_Yes Yes Sol_No No Check_Sol->Sol_No No Check_Light Is the light source correct (420 nm) and powered on? Sol_Yes->Check_Light Sol_Action Action: Change solvent system (e.g., MeOH/DCM) or lower concentration. Sol_No->Sol_Action Light_Yes Yes Check_Light->Light_Yes Yes Light_No No Check_Light->Light_No No Check_Substrate Does the substrate have the required N-H amide and acetamide groups? Light_Yes->Check_Substrate Light_Action Action: Verify wavelength, check power supply and bulb status. Light_No->Light_Action Substrate_Yes Yes Check_Substrate->Substrate_Yes Yes Substrate_No No Check_Substrate->Substrate_No No Check_System Is the system degassed and flow rate correct? Substrate_Yes->Check_System Substrate_Action Action: Reaction will not proceed. Synthesize correct precursor. Substrate_No->Substrate_Action System_Yes Yes Check_System->System_Yes Yes System_No No Check_System->System_No No Final_Node Consult further literature for substrate-specific issues. System_Yes->Final_Node System_Action Action: Degas solvent and verify pump calibration for correct residence time. System_No->System_Action

References

Preventing ring-opening side reactions of HODHBt in peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODHBt) in peptide coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions and optimize your synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is HODHBt and what is its primary role in peptide coupling?

A1: HODHBt (also known as HOOBt) is a benzotriazole-based coupling additive. It is used in conjunction with a coupling reagent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to facilitate the formation of a peptide bond between two amino acids. Its primary roles are to accelerate the coupling reaction and to suppress racemization at the α-carbon of the activated amino acid.

Q2: What is the main side reaction associated with the use of HODHBt?

A2: The most significant side reaction associated with HODHBt is a ring-opening reaction. This intramolecular rearrangement can lead to the formation of a byproduct, 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine. This byproduct can then react with the free N-terminal amine of the growing peptide chain, leading to chain termination. This side reaction has been noted as a limitation to the widespread adoption of HODHBt.[1]

Q3: What is the proposed mechanism for the HODHBt ring-opening side reaction?

A3: The precise mechanism is not extensively detailed in the provided search results. However, it is understood to be an intramolecular rearrangement that can occur during the activation of the carboxylic acid. This rearrangement leads to the formation of a chain-terminating species.

Q4: Are there safer or more efficient alternatives to HODHBt?

A4: Yes, several alternatives are commonly used. 1-Hydroxy-7-azabenzotriazole (HOAt) is often cited as a more efficient additive due to an anchimeric assistance effect from the pyridine nitrogen, which can lead to faster reaction rates and reduced side reactions.[1] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is another popular alternative that is considered non-explosive and has shown high efficiency in suppressing racemization and improving coupling efficiency. COMU, a coupling reagent that incorporates OxymaPure, is also noted for its safety and high performance.[2]

Troubleshooting Guide: Preventing HODHBt Ring-Opening Side Reactions

This guide provides actionable steps to minimize the occurrence of the ring-opening side reaction when using HODHBt in your peptide synthesis protocols.

Issue 1: Peptide chain termination is observed, and mass spectrometry suggests the presence of an adduct with a mass corresponding to the HODHBt ring-opened product.

Diagram: Logical Workflow for Troubleshooting HODHBt Side Reactions

G cluster_0 Problem Identification cluster_1 Optimization Strategies cluster_2 Alternative Solutions cluster_3 Verification start Chain Termination or Low Yield Observed check_mass Analyze crude product by MS start->check_mass side_product Mass consistent with HODHBt ring-opened adduct? check_mass->side_product preactivation Optimize Pre-activation Time side_product->preactivation Yes alt_additive Consider Alternative Additives (e.g., HOAt, OxymaPure) side_product->alt_additive No, or if optimization fails temp_control Control Reaction Temperature preactivation->temp_control base_selection Select Appropriate Base temp_control->base_selection preformed_ester Use Pre-formed HODHBt Active Ester base_selection->preformed_ester reanalyze Re-analyze optimized synthesis by MS preformed_ester->reanalyze alt_additive->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for HODHBt side reactions.

Potential Cause 1: Prolonged Pre-activation Time

Extended pre-activation of the carboxylic acid with the carbodiimide and HODHBt before addition of the N-terminal amine can increase the likelihood of the ring-opening side reaction.

  • Recommended Action: Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the deprotected peptide-resin immediately after preparation. For particularly sensitive couplings, consider adding the coupling reagents directly to the reaction vessel containing the resin and the amino acid to be coupled, initiating activation in situ. While some protocols for other additives suggest pre-activation times of up to 10 minutes, shorter times are advisable for HODHBt to reduce the risk of side product formation.[3]

Potential Cause 2: Elevated Reaction Temperature

Higher temperatures can accelerate the rate of the ring-opening side reaction. While elevated temperatures are sometimes used to drive difficult couplings to completion, this can be counterproductive when using HODHBt.

  • Recommended Action: Perform the coupling reaction at room temperature or below. For carbodiimide-mediated couplings in general, lower temperatures are often recommended to minimize side reactions.[1] If a difficult coupling requires thermal energy, consider alternative, more stable coupling additives that are better suited for microwave-assisted peptide synthesis.

Potential Cause 3: Inappropriate Base Selection

The choice of base can influence the stability of the activated species and the prevalence of side reactions. While strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are common in peptide synthesis, a weaker base may be beneficial in minimizing the HODHBt ring-opening.

  • Recommended Action: Consider using a weaker tertiary amine base such as N-methylmorpholine (NMM) instead of DIEA. The choice of base is known to be important in peptide coupling reactions to minimize side reactions.[4]

Potential Cause 4: In-situ Formation of Unstable Active Ester

The ring-opening may occur during the in-situ formation of the HODHBt active ester.

  • Recommended Action: An alternative approach is the use of pre-formed HODHBt active esters of the amino acids. This strategy avoids the in-situ activation step where the ring-opening is likely to occur. While this requires an additional synthetic step to prepare the active esters, it can provide a cleaner coupling reaction.

Experimental Protocols

Protocol 1: Minimized Pre-activation Coupling using HODHBt/DIC

This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to reduce the time the HODHBt active ester is present before coupling.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (3x), and finally DMF (3x) to remove residual piperidine.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HODHBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the amino acid/HODHBt solution to the reaction vessel containing the washed, deprotected resin.

    • Immediately add the carbodiimide coupling reagent (e.g., DIC, 3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion using a qualitative method (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Diagram: Minimized Pre-activation Workflow

G start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 add_reagents Add Fmoc-AA and HODHBt to Resin wash1->add_reagents add_dic Add DIC to Initiate Coupling add_reagents->add_dic couple Couple (1-2h, RT) add_dic->couple wash2 Wash Resin (DMF) couple->wash2 end_cycle End Cycle wash2->end_cycle

Caption: Workflow for minimized pre-activation coupling with HODHBt.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the reviewed literature that directly compares the extent of HODHBt ring-opening under different reaction conditions. The general consensus is that alternatives like HOAt and Oxyma-based reagents offer superior performance in minimizing side reactions, including racemization.

AdditiveCoupling ReagentBasePre-activationRacemization (%)Reference
HOBt or HOAtBOP/HBTU/HATUDIEA/NMM5 minutes5-33%[3]
HOBt or HOAtBOP/HBTU/HATUTMPNo<1%[3]
HOBt or HOAtDIPCDI-5 minutes<1%[3]

This table illustrates the impact of pre-activation and base selection on racemization with related benzotriazole additives, highlighting the importance of optimizing these parameters. Similar considerations are crucial for minimizing the HODHBt ring-opening side reaction.

For further assistance, please consult the latest literature on peptide coupling reagents and side reaction mitigation strategies.

References

Technical Support Center: Purification of 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,2,3-Benzotriazin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these techniques often depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, side reactions, or degradation. If synthesized via the common route of diazotization of 2-aminobenzamide, potential impurities include unreacted 2-aminobenzamide, by-products from side reactions of the diazonium salt, and residual acids or inorganic salts.[1][2][3]

Q3: How can I monitor the purity of my sample during purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the progress of your purification. A suitable solvent system will show a clear separation between this compound and any impurities. High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.[4][5]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Problem 1: Low or no crystal formation upon cooling.

  • Possible Cause: The solution may not be saturated, meaning too much solvent was used.

  • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Possible Cause: The cooling process is too rapid, leading to the formation of an oil or amorphous solid instead of crystals.

  • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Possible Cause: The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution: Consider a different solvent or a mixed-solvent system. For instance, if the compound is too soluble in ethanol, a mixture of ethanol and water can be effective.[6]

Problem 2: The purified crystals are colored, but the pure compound should be a white to off-white powder.[7]

  • Possible Cause: Colored impurities are co-precipitating with your product.

  • Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product.

Problem 3: The yield after recrystallization is very low.

  • Possible Cause: Too much solvent was used, and a significant portion of the product remains in the mother liquor.

  • Solution: Concentrate the mother liquor and cool it again to recover more product. Note that this second crop may be less pure than the first.

  • Possible Cause: The crystals were washed with a solvent that was not cold enough, leading to dissolution of the product.

  • Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8]

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: Poor separation of this compound from impurities on the TLC plate and column.

  • Possible Cause: The solvent system (mobile phase) is not optimized.

  • Solution: Systematically test different solvent systems using TLC to find one that provides good separation (a significant difference in Rf values) between your product and the impurities. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] The polarity can be gradually increased to achieve the desired separation. For polar compounds, a methanol/dichloromethane system might be more effective.[10]

Problem 2: The compound is streaking or tailing on the TLC plate and column.

  • Possible Cause: The sample is overloaded on the TLC plate or column.

  • Solution: Use a more dilute solution for spotting the TLC plate. For column chromatography, ensure the sample is loaded in a narrow band at the top of the column.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel.

  • Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape.

Problem 3: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[11]

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterLimited solubility, estimated at 685 mg/L at 25 °C.[12][7][12]
Alcohols (e.g., Ethanol)Generally soluble.[7][7]
AcetoneGenerally soluble.[7][7]
EtherGenerally soluble.[7][7]
Alkaline SolutionsSoluble.[12][12]

Table 2: Suggested TLC and Column Chromatography Conditions

TechniqueStationary PhaseMobile Phase (Eluent)Expected Rf of ProductNotes
TLCSilica Gel 60 F254Hexane/Ethyl Acetate (e.g., 1:1)~0.48Adjust the solvent ratio to achieve an Rf value between 0.3 and 0.5 for optimal separation on a column.[2][13]
Column ChromatographySilica Gel (230-400 mesh)Gradient of Hexane/Ethyl AcetateVaries with gradientStart with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is suitable when this compound is found to be too soluble in pure ethanol even at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.[6]

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[15]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.[8]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3-0.5.[16]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound recrystallization Recrystallization start->recrystallization High initial purity / Large scale column_chrom Column Chromatography start->column_chrom Complex mixture / Small to medium scale tlc TLC Analysis recrystallization->tlc column_chrom->tlc hplc HPLC Analysis tlc->hplc nmr NMR Analysis hplc->nmr end Pure this compound nmr->end

Caption: General purification and analysis workflow for this compound.

troubleshooting_recrystallization start Low/No Crystal Formation cause1 Too much solvent? start->cause1 solution1 Evaporate some solvent cause1->solution1 Yes cause2 Cooling too fast? cause1->cause2 No solution2 Cool slowly, scratch flask cause2->solution2 Yes cause3 Compound too soluble? cause2->cause3 No solution3 Change solvent or use mixed-solvent system cause3->solution3

Caption: Troubleshooting low crystal yield in recrystallization.

troubleshooting_chromatography start Poor Separation in Column check_tlc Is TLC optimized? start->check_tlc optimize_tlc Test different solvent systems (e.g., vary Hexane/EtOAc ratio) check_tlc->optimize_tlc No check_loading Sample overloaded? check_tlc->check_loading Yes reduce_load Use more dilute sample / smaller loading volume check_loading->reduce_load Yes check_tailing Is there tailing? check_loading->check_tailing No add_modifier Add triethylamine to eluent check_tailing->add_modifier Yes

Caption: Troubleshooting poor separation in column chromatography.

References

Common impurities in 1,2,3-Benzotriazin-4(3H)-one and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-Benzotriazin-4(3H)-one. The information focuses on identifying and characterizing common impurities that may be encountered during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound typically originate from the manufacturing process, primarily the diazotization of 2-aminobenzamide. These can be categorized as unreacted starting materials, byproducts from side reactions, and degradation products.

Most Common Impurities:

  • 2-Aminobenzamide: Unreacted starting material.

  • Anthranilic Acid: Can be present as an impurity in the 2-aminobenzamide starting material or as a hydrolysis product.

  • 2-Hydroxybenzoic Acid (Salicylic Acid): Forms when the intermediate diazonium salt reacts with water.[1][2]

  • Diphenic Acid: Results from the undesired coupling of two molecules of the diazonium intermediate.[3]

  • Residual Salts: Inorganic salts, such as sodium nitrite and sodium chloride, from the diazotization reaction.

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying the main component from its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) can provide detailed structural information about the impurities, especially after isolation.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) may be suitable for volatile impurities.

Q3: What are the typical acceptance criteria for these impurities?

A3: The acceptable levels of impurities depend on the intended use of the this compound, with stricter limits for pharmaceutical applications. While specific limits are often proprietary, the following table provides a general guideline for typical purity specifications.

Data Presentation: Typical Impurity Profile

ImpurityTypical Specification (by HPLC Area %)Potential Origin
2-Aminobenzamide≤ 0.15%Starting Material
Anthranilic Acid≤ 0.10%Starting Material / Hydrolysis
2-Hydroxybenzoic Acid≤ 0.10%Synthesis Byproduct
Diphenic AcidNot DetectedSynthesis Byproduct
Any Unspecified Impurity≤ 0.10%-
Total Impurities≤ 0.50%-

Troubleshooting Guide

Issue: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like retention time reproducibility, peak symmetry, and resolution of known components.

  • Spiking Study: If you have reference standards for the expected impurities (e.g., 2-aminobenzamide, salicylic acid), spike a portion of your sample with these standards. An increase in the peak area of the unknown peak corresponding to a specific standard confirms its identity.

  • LC-MS Analysis: Subject the sample to LC-MS analysis to determine the molecular weight of the unknown impurity. The fragmentation pattern can provide further structural clues.

  • Forced Degradation Study: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on a pure sample of this compound. This can help to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peak.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Impurity Profiling

This method is designed to separate this compound from its potential impurities and degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 40 60
    30 10 90
    35 10 90
    36 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

Protocol 2: Identification of Impurities by LC-MS
  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC method as described in Protocol 1.

  • MS Parameters (Example):

    • Ionization Mode: Positive and Negative ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Nitrogen, 600 L/hr.

    • Scan Range: m/z 50-500.

    • Fragmentation Analysis: Perform MS/MS on the parent ions of interest to obtain fragmentation patterns.

Protocol 3: ¹H NMR for Structural Confirmation
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the chemical shifts and coupling constants of the signals with those of reference standards or with predicted spectra to confirm the structure of the impurities.

Visualizations

impurity_formation cluster_synthesis Synthesis of this compound cluster_impurities Impurity Formation Pathways 2-Aminobenzamide 2-Aminobenzamide Diazonium Salt Diazonium Salt 2-Aminobenzamide->Diazonium Salt NaNO2, HCl Unreacted_SM 2-Aminobenzamide (Unreacted) 2-Aminobenzamide->Unreacted_SM Incomplete Reaction Product This compound Diazonium Salt->Product Intramolecular Cyclization Hydrolysis_Product 2-Hydroxybenzoic Acid Diazonium Salt->Hydrolysis_Product H2O Coupling_Product Diphenic Acid Diazonium Salt->Coupling_Product Self-Coupling

Caption: Formation of common impurities during synthesis.

experimental_workflow Sample This compound Sample HPLC_UV HPLC-UV Analysis (Protocol 1) Sample->HPLC_UV Purity_Assessment Purity Assessment & Quantification of Impurities HPLC_UV->Purity_Assessment Unknown_Peak Unknown Peak Detected? Purity_Assessment->Unknown_Peak LC_MS LC-MS Analysis (Protocol 2) Unknown_Peak->LC_MS Yes End Analysis Complete Unknown_Peak->End No Structure_Elucidation Structure Elucidation (MW and Fragmentation) LC_MS->Structure_Elucidation NMR_Confirmation NMR Confirmation (If necessary, Protocol 3) Structure_Elucidation->NMR_Confirmation Identification Impurity Identified NMR_Confirmation->Identification Identification->End

Caption: Experimental workflow for impurity identification.

References

Technical Support Center: Scale-Up of 1,2,3-Benzotriazin-4(3H)-one Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up production of 1,2,3-Benzotriazin-4(3H)-one. The information is tailored for professionals in the pharmaceutical and fine chemical industries, offering practical solutions and detailed experimental protocols.

Section 1: Troubleshooting Guide for Scale-Up Production

The scale-up of this compound synthesis, particularly via the traditional diazotization route, presents several challenges. This section provides a systematic guide to troubleshoot common issues encountered during the transition from laboratory to pilot and production scales.

Issue 1: Poor Yield and Increased Impurities upon Scale-Up

A common challenge in scaling up the synthesis is a noticeable drop in yield and an increase in process-related impurities. These issues are often interconnected and can be traced back to challenges in maintaining optimal reaction conditions in larger vessels.

Troubleshooting Workflow for Low Yield and High Impurities

G cluster_solutions Corrective Actions start Low Yield / High Impurity (>15% deviation from lab scale) check_temp Review Temperature Logs - Temperature spikes > 5°C? - Slower cooling profile? start->check_temp check_mixing Evaluate Mixing Efficiency - Visual observation of solids suspension - CFD modeling if available start->check_mixing check_dosing Analyze Reagent Dosing Profile - Dosing rate too fast? - Localized high concentrations? start->check_dosing check_impurities Characterize Impurity Profile (HPLC) - Increased phenolic impurities? - Evidence of azo coupling? start->check_impurities sol_temp Improve Heat Transfer: - Increase coolant flow rate - Use a lower temperature coolant - Reduce batch concentration check_temp->sol_temp Exotherm not controlled sol_mixing Enhance Mixing: - Increase agitator speed - Optimize impeller design (e.g., pitched-blade turbine) - Improve baffle configuration check_mixing->sol_mixing Poor mass transfer sol_dosing Optimize Dosing: - Reduce dosing rate - Sub-surface addition near impeller - Dilute the nitrite solution check_dosing->sol_dosing Inadequate dispersion sol_impurities Address Specific Impurities: - For phenols: tighter temperature control - For azo coupling: ensure sufficient acidity check_impurities->sol_impurities Identified side reactions

Caption: Troubleshooting workflow for addressing low yield and high impurity issues during scale-up.

Quantitative Troubleshooting Guide

Observation Potential Cause Recommended Action(s)
Yield Drop > 15% Thermal Runaway/Hotspots: The highly exothermic diazotization reaction is difficult to control at scale due to a lower surface area-to-volume ratio.[1][2]- Reduce the addition rate of the sodium nitrite solution by 20-30%.- Increase the coolant flow rate in the reactor jacket.- Lower the jacket temperature by 5-10 °C.- Consider a semi-batch process where the amine solution is added to the acidic nitrite solution.
Poor Mixing: Inefficient mixing can lead to localized high concentrations of reactants and hotspots.- Increase the agitator speed by 15-25%.- Evaluate the impeller design; a pitched-blade turbine is often more effective for heat and mass transfer than a simple anchor stirrer.- Ensure proper baffling is in place to create turbulent flow.
Increase in Phenolic Impurities Decomposition of Diazonium Salt: The diazonium salt intermediate is thermally unstable and decomposes to form phenols, especially at temperatures above 5 °C.[1]- Implement stricter temperature control (0-5 °C) during and after the diazotization step.- Minimize the time the diazonium salt is held before the cyclization step.
Formation of Colored Byproducts (Azo Coupling) Insufficient Acidity: If the reaction medium is not sufficiently acidic, the diazonium salt can couple with unreacted 2-aminobenzamide.- Ensure a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) is used to fully protonate the starting amine.- Monitor the pH of the reaction mixture.
Issue 2: Challenges in Downstream Processing (Crystallization, Filtration, and Drying)

Scaling up the isolation and purification of this compound can lead to issues with crystal size distribution, filtration times, and drying efficiency.

Troubleshooting Workflow for Downstream Processing

G cluster_solutions Corrective Actions start Downstream Processing Issues (Slow filtration, inconsistent drying, etc.) check_crystal Analyze Crystal Properties - Particle Size Distribution (PSD) - Crystal Morphology (Microscopy) start->check_crystal check_filtration Evaluate Filtration Performance - Filtration time vs. lab scale - Cake compressibility start->check_filtration check_drying Monitor Drying Process - Drying curve analysis - Check for agglomeration start->check_drying sol_crystal Optimize Crystallization: - Control cooling rate - Implement seeding strategy - Use anti-solvent addition check_crystal->sol_crystal Unfavorable crystal habit sol_filtration Improve Filtration: - Adjust filter cloth pore size - Optimize cake washing procedure - Consider a different type of filter (e.g., Nutsche filter-dryer) check_filtration->sol_filtration Poor filterability sol_drying Enhance Drying: - Optimize drying temperature and vacuum - Use a de-lumping mechanism - Consider alternative drying technology (e.g., fluid bed dryer) check_drying->sol_drying Inefficient solvent removal

Caption: Troubleshooting workflow for downstream processing challenges.

Quantitative Troubleshooting Guide for Downstream Processing

Observation Potential Cause Recommended Action(s)
Filtration Time Increased by >50% Fine Particles or Needle-like Crystals: Rapid crystallization at a larger scale can lead to the formation of small or needle-shaped crystals that blind the filter cloth.- Slow down the cooling rate during crystallization (e.g., from 20 °C/h to 10 °C/h).- Implement a seeding protocol to control crystal growth.- Consider an anti-solvent crystallization approach for better control over particle size.
Inconsistent Drying / High Residual Solvents Agglomeration of Particles: Wet cake can agglomerate during drying, trapping solvents within the solids.[3]- Use a dryer with a de-lumping mechanism or an agitator.- Optimize the drying temperature and vacuum profile to ensure gradual solvent removal.- Consider a fluid bed dryer for more efficient and uniform drying.[3]
Inefficient Solvent Removal: The choice of solvent and drying conditions may not be optimal for large-scale equipment.- Ensure the final product is washed with a low-boiling point, non-solvent to displace the higher-boiling point crystallization solvent.- Perform a drying study at the lab or pilot scale to determine the optimal temperature and vacuum conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the diazotization synthesis of this compound?

A1: The primary safety concerns are:

  • Thermal Runaway: The diazotization of aromatic amines is a highly exothermic reaction. On a large scale, the reduced surface area-to-volume ratio of the reactor makes heat removal less efficient, increasing the risk of a thermal runaway.[1][2]

  • Instability of Diazonium Salts: Aryl diazonium salts are thermally unstable and can decompose explosively, especially if isolated in a dry state. It is crucial to keep them in solution at low temperatures (typically 0-5 °C).[1]

  • Gas Evolution: The decomposition of diazonium salts liberates nitrogen gas, which can lead to a rapid pressure increase in a closed reactor.

Q2: How can I improve the safety of the diazotization reaction at a pilot scale?

A2: To enhance safety, consider the following:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, heat flow, and adiabatic temperature rise. This data is essential for designing a safe process.

  • Controlled Dosing: Use a metering pump for the slow, controlled addition of the sodium nitrite solution. The addition rate should be linked to the reactor's cooling capacity.

  • Emergency Preparedness: Have an emergency quench system in place (e.g., a pre-chilled solvent or a chemical inhibitor) to stop the reaction in case of a cooling failure or unexpected temperature rise.

  • Continuous Flow Chemistry: For a significantly safer and more scalable process, consider switching to a continuous flow synthesis. This approach minimizes the volume of hazardous intermediates at any given time, offers superior heat transfer, and allows for precise control over reaction parameters.[4]

Q3: My product has a slight discoloration after drying. What could be the cause?

A3: Discoloration can be due to:

  • Trace Impurities: Small amounts of colored byproducts, such as azo compounds formed during the reaction, can be trapped in the crystal lattice.

  • Thermal Degradation: The product may be sensitive to heat. Overly aggressive drying conditions (high temperature or extended drying time) can cause degradation.

  • Oxidation: The product may be sensitive to air, and oxidation could occur during drying or storage.

To address this, you can try to re-slurry the product in a suitable solvent, use activated carbon treatment during the work-up, or optimize the drying conditions to be milder.

Q4: What are the key differences in scale-up considerations between the traditional batch process and the continuous flow synthesis?

A4: The scale-up paradigms are fundamentally different:

  • Batch Process: Scale-up involves using larger reactors, which introduces challenges in maintaining consistent mixing, heat transfer, and reaction times throughout the vessel. The process is often non-linear, and extensive process development is required at each scale.[5]

  • Continuous Flow Synthesis: Scale-up is typically achieved by "numbering-up" (running multiple reactors in parallel) or by running a single reactor for a longer duration. Since the reaction conditions within the small-volume reactor remain consistent, the process is more predictable and scalable.[4][6]

Section 3: Experimental Protocols

Protocol 1: Pilot-Scale Batch Synthesis of this compound

This protocol is a general guideline for a 50 L scale production. All personnel must be thoroughly trained on the hazards of diazotization reactions, and a comprehensive safety review (e.g., HAZOP) must be conducted before proceeding.

Equipment:

  • 100 L glass-lined or Hastelloy reactor with a jacketed cooling system, pitched-blade turbine agitator, baffles, and a temperature probe.

  • Dosing pump for controlled addition.

  • Nutsche filter-dryer or a combination of a filter press and a vacuum oven.

Materials:

  • 2-Aminobenzamide (e.g., 5.0 kg, 36.7 mol)

  • Concentrated Hydrochloric Acid (~37%) (e.g., 12.0 L)

  • Sodium Nitrite (e.g., 2.6 kg, 37.7 mol)

  • Deionized Water

  • Ice

Procedure:

  • Preparation: Charge the reactor with deionized water (25 L) and concentrated hydrochloric acid (12.0 L). Begin agitation (e.g., 100-150 RPM) and cool the mixture to 0-5 °C using the reactor jacket.

  • Amine Addition: Slowly add 2-aminobenzamide (5.0 kg) to the cold acid solution, maintaining the temperature below 10 °C. Stir for 30-60 minutes at 0-5 °C until a clear solution or a fine slurry is obtained.

  • Diazotization: Prepare a solution of sodium nitrite (2.6 kg) in deionized water (10 L). Using the dosing pump, add the sodium nitrite solution sub-surface over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction for completion by a suitable in-process control (e.g., HPLC).

  • Isolation: Filter the precipitated product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 10 L) until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is below the specified limit.

Protocol 2: Laboratory-Scale Continuous Flow Synthesis of this compound

This protocol is based on a published photochemical method and is suitable for lab-scale production with excellent scalability potential.[4][7]

Equipment:

  • Continuous flow reactor system (e.g., Vapourtec E-series or similar) with a photochemical reactor module.

  • High-power LED light source (e.g., 420 nm).

  • Syringe pumps or HPLC pumps for reagent delivery.

  • Back-pressure regulator.

Materials:

  • Acyclic aryl triazine precursor (synthesized separately)

  • Degassed solvent (e.g., acetonitrile/water mixture)

Procedure:

  • System Setup: Assemble the flow reactor with a suitable coil reactor (e.g., 10 mL PFA tubing) within the photochemical module. Set the light source to the desired wavelength (e.g., 420 nm) and intensity.

  • Reagent Preparation: Prepare a solution of the acyclic aryl triazine precursor in the chosen degassed solvent at a specific concentration (e.g., 0.1 M).

  • Reaction: Pump the precursor solution through the reactor at a defined flow rate to achieve the desired residence time (e.g., 1 mL/min for a 10-minute residence time in a 10 mL reactor). Maintain a constant back pressure (e.g., 3 bar).

  • Collection: Collect the product stream exiting the reactor.

  • Work-up: Evaporate the solvent under reduced pressure. The crude product can then be purified by crystallization or chromatography if necessary.

Section 4: Data Presentation

Table 1: Comparison of Typical Process Parameters and Outcomes

Parameter Lab-Scale Batch (100 mL) Pilot-Scale Batch (50 L) Lab-Scale Continuous Flow (10 mL reactor)
Batch Size ~5 g~2.5 kgN/A (Throughput-based)
Nitrite Addition Time ~15-20 min~2-3 hoursN/A
Typical Yield 85-95%75-85%>90%
Key Challenge Temperature controlHeat transfer, mixingPotential for clogging (if solids form)
Safety Risk LowHighLow

Table 2: Physical Properties of this compound

Property Value
Appearance White to off-white crystalline powder[8]
Molecular Formula C₇H₅N₃O[9]
Molecular Weight 147.14 g/mol [9]
Solubility Limited solubility in water; soluble in organic solvents like alcohols, acetone, and ether.[8]
Melting Point ~212 °C (decomposes)

References

Improving substrate scope in 1,2,3-Benzotriazin-4(3H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-benzotriazin-4(3H)-ones.

Troubleshooting Guides

Problem 1: Low or No Yield in N-Arylation/N-Alkylaton Reactions

Q: My N-arylation or N-alkylation of 1,2,3-benzotriazin-4(3H)-one is giving low to no product. What are the common causes and how can I troubleshoot this?

A: Low yields in these reactions often stem from issues with the nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions. Here’s a step-by-step guide to troubleshoot this issue:

  • Assess the Amine's Electronic Properties:

    • Electron-Deficient Amines: Anilines or heteroaromatic amines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic, leading to sluggish reactions.

      • Solution: Consider using a more forcing reaction system. For copper-catalyzed reactions, switching to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) can be effective.[1] For amide bond formation as a related example, the use of EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for electron-deficient anilines.[2][3] In some cases, palladium-catalyzed Buchwald-Hartwig amination with specialized ligands (e.g., XPhos, BrettPhos) designed for challenging substrates might be a viable alternative approach.[1]

    • Electron-Rich Amines: While generally more reactive, very electron-rich anilines can sometimes lead to side reactions.

      • Solution: Ensure rigorous control over reaction stoichiometry and temperature to minimize side product formation.

  • Evaluate Steric Hindrance:

    • Bulky Amines or Benzotriazinones: Sterically demanding substrates, such as ortho-substituted anilines or benzotriazinones with bulky groups near the reacting nitrogen, can hinder the approach of the coupling partners.

      • Solution: For sterically hindered substrates, a change in catalyst or ligand may be necessary. In copper-catalyzed Ullmann-type reactions, the choice of ligand is crucial and can influence reactivity with hindered substrates.[4] For amide couplings, protocols specifically developed for sterically hindered substrates, such as those involving the in situ formation of acyl fluorides, have proven successful where standard methods failed.[5]

  • Optimize Reaction Conditions:

    • Catalyst and Ligand: The choice of catalyst and ligand is critical. For copper-catalyzed N-arylations, CuI is a common catalyst, and ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can be effective.[6] In some cases, a ligand-free system in a coordinating solvent like ethylene glycol may be advantageous.[7]

    • Solvent: The solvent can significantly impact reaction outcomes. For instance, in some copper-catalyzed O-arylations, THF favored the desired product while dioxane favored C-arylation.[6] A solvent screen is often a valuable optimization step.

    • Base: The choice of base is crucial for deprotonating the amine. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For less reactive amines, a stronger base like NaOtBu may be required.[1]

    • Temperature: Ensure the reaction temperature is optimal. While milder conditions are generally preferred, challenging substrates may require higher temperatures to proceed at a reasonable rate.

Problem 2: Poor Substrate Scope in Denitrogenative Cross-Coupling Reactions

Q: I am attempting a denitrogenative cross-coupling reaction with a substituted this compound, but my substrate of interest is unreactive. How can I expand the substrate scope?

A: The reactivity in denitrogenative cross-coupling reactions is highly dependent on the catalyst system and the electronic and steric nature of both the benzotriazinone and the coupling partner.

  • Consider the Catalyst System:

    • Nickel vs. Palladium: Both nickel and palladium catalysts are effective for denitrogenative couplings, but they can exhibit different reactivity profiles. For instance, nickel(0)/phosphine complexes are effective for the annulation of 1,3-dienes and alkenes.[8] Palladium catalysts have been used for denitrogenative carbonylation and cycloadditions with alkynes.[6][9] If one metal fails, consider switching to the other.

    • Ligand Effects: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. For nickel-catalyzed reactions, phosphine ligands like PPh₃ are commonly used. Experimenting with different phosphine ligands (e.g., varying the steric bulk and electronic properties) can improve reactivity with challenging substrates.

  • Evaluate the Coupling Partner:

    • Alkynes: In photocatalytic denitrogenative alkyne insertion, alkyl-substituted alkynes have been reported to react poorly.[1] For palladium-catalyzed annulations with internal alkynes, the reaction scope can be broad, but highly substituted or electronically deactivated alkynes may be less reactive.[10]

    • Alkenes: Activated alkenes, such as those bearing electron-withdrawing groups, are generally good substrates in photocatalytic reactions.[9][11] Unactivated alkenes may require a more reactive catalyst system.

    • Cyclopropanols: Nickel-catalyzed denitrogenative cross-coupling with cyclopropanols has been shown to be effective, providing access to β-(o-amido)aryl ketones.[12][13]

  • Impact of Substituents on the Benzotriazinone:

    • N-Substituent: The nature of the substituent on the N-3 position can influence the reaction rate. In some nickel-catalyzed cross-electrophile couplings, a large electronic effect from the N-substituent was observed.[14]

    • Aryl Ring Substituents: Electron-donating or electron-withdrawing groups on the benzo moiety can affect the initial oxidative addition step.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the traditional synthesis of 1,2,3-benzotriazin-4(3H)-ones, and what are the modern alternatives?

A1: The most common traditional method for synthesizing 1,2,3-benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamide or methyl anthranilate using strong acids and sodium nitrite (NaNO₂).[8][12] This method is often problematic due to the harsh acidic conditions and the use of potentially hazardous reagents, which can limit the scope of substrates with sensitive functional groups.[8][12]

Modern alternatives offer milder and more versatile approaches:

  • Visible-Light-Mediated Synthesis: A recently developed method utilizes a photocyclization of acyclic aryl triazine precursors upon exposure to violet light (420 nm).[12][15] This approach is notable for its broad substrate scope, high yields, and the absence of additives or photocatalysts.[12][15] It can be performed in a continuous flow reactor, offering scalability and enhanced safety.[12][15]

  • Palladium-Catalyzed Annulation: Pd-catalyzed annulation of 1,3-diaryltriazenes in the presence of carbon monoxide provides another route to benzotriazin-4(3H)-ones.[8]

Q2: My visible-light-mediated synthesis of a substituted benzotriazin-4(3H)-one is not working. What should I check?

A2: While the visible-light-mediated synthesis has a broad substrate scope, some factors are crucial for its success:

  • Presence of the Acetamide Moiety: The reaction proceeds via a nitrogen-centered Norrish-type reaction. It has been shown that the acetamide moiety, specifically the carbonyl group and the N-H bond, is essential for the reaction to occur.[8][12] Tertiary amides or substrates lacking the acetamide group are unreactive.[8][12]

  • Light Source: The reaction is specifically triggered by violet light (around 420 nm). Ensure your light source is emitting at the correct wavelength and has sufficient intensity. Thermal reactions without irradiation do not yield the product.[12]

  • Solubility: The starting material and product must be fully soluble in the chosen solvent. If you observe precipitation, a different solvent or a co-solvent system may be necessary.[12]

Q3: Can I use sterically hindered or electron-deficient amines in copper-catalyzed N-arylation of 1,2,3-benzotriazin-4(3H)-ones?

A3: While challenging, it is often possible with careful optimization.

  • Sterically Hindered Amines: The success of the reaction may depend on the specific ligand used. For adamantane-containing amines, which are sterically hindered, CuI-catalyzed N-arylation has been successfully performed, although in some cases, an excess of the aryl halide was required to achieve good yields.[4]

  • Electron-Deficient Amines: These are poor nucleophiles, making the reaction difficult. Increasing the reaction temperature, using a stronger base (e.g., NaOtBu), and selecting an appropriate ligand are key strategies to improve yields.[1] It's important to note that very harsh conditions can lead to decomposition of the starting materials or products.

Q4: What are some common side reactions in denitrogenative couplings of 1,2,3-benzotriazin-4(3H)-ones?

A4: The desired denitrogenative coupling can sometimes be accompanied by side reactions, depending on the substrates and conditions:

  • Homocoupling: In some metal-catalyzed reactions, homocoupling of the coupling partner can occur.

  • Decomposition: 1,2,3-Benzotriazin-4(3H)-ones can decompose at high temperatures. Thermolysis can lead to the formation of quinazolino[3,2-c][8][12][14]benzotriazin-8-one.[16]

  • Divergent Reactivity: The choice of catalyst can lead to different products. For example, in reactions with alkenes, nickel catalysis can lead to 3,4-dihydroisoquinolin-1(2H)-ones, while photocatalysis can yield 3-substituted isoindolinones.[9][11][17]

Data Presentation

Table 1: Substrate Scope in Visible-Light-Mediated Synthesis of 1,2,3-Benzotriazin-4(3H)-ones

EntryYield (%)
1HMe97
24-FMe96
34-ClMe95
44-BrMe97
54-MeMe94
6Hc-Pr97
7HBn90
8H4-MeO-Ph75
94-Fc-Pr94
104-ClBn92
114-MeOEt95
125-MeOMe54
Data adapted from Organic Letters, 2024, 26(12), 2371-2375.[12][15]

Table 2: Substrate Scope of Nickel-Catalyzed Denitrogenative Cross-Coupling of Benzotriazinones with Cyclopropanols

EntryBenzotriazinone (R)Cyclopropanol (R¹, R²)ProductYield (%)
1p-tolylPh, H3a85
2PhPh, H3b80
3p-Cl-PhPh, H3c81
4p-F-PhPh, H3d83
5p-MeO-PhPh, H3e75
6MePh, H3f65
7BnPh, H3g71
8p-tolyl4-Me-Ph, H3h93
9p-tolyl4-MeO-Ph, H3i91
10p-tolyl4-F-Ph, H3j82
11p-tolyl4-Cl-Ph, H3k85
12p-tolyl4-CF₃-Ph, H3l73
13p-tolyl2-naphthyl, H3m88
14p-tolylMe, Me3n55
Data adapted from Organic Letters, 2020, 22(13), 5020-5024.[12][13]

Experimental Protocols

General Procedure for Visible-Light-Mediated Synthesis of 1,2,3-Benzotriazin-4(3H)-ones in Continuous Flow

A solution of the starting acyclic aryl triazine precursor (0.15-0.3 mmol) is prepared in the appropriate degassed solvent. Once complete dissolution is achieved, the homogeneous solution is injected into a continuous flow reactor system (e.g., Vapourtec E-series) equipped with a photomodule (e.g., UV-150). The system is stabilized by setting the light intensity (e.g., 50 Watt at 420 nm), flow rate (e.g., 1 mL/min), and back pressure (e.g., 3 bar) for at least 5 minutes. After complete injection of the sample, the inlet is rinsed with the solvent. The product solution is collected at the outlet after the designated residence time (e.g., 10 minutes). The solvent is then removed in vacuo, and the crude product is purified by column chromatography if necessary.[7]

General Procedure for Nickel-Catalyzed Denitrogenative Cross-Coupling of Benzotriazinones and Cyclopropanols

To an oven-dried Schlenk tube are added the this compound (0.2 mmol), the cyclopropanol (0.3 mmol), Ni(COD)₂ (10 mol %), and PPh₃ (20 mol %). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (2 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-(o-amido)aryl ketone.[13]

Visualizations

reaction_pathway cluster_start Reactants cluster_cycle Catalytic Cycle cluster_end Products reactant reactant intermediate intermediate product product catalyst catalyst reagent reagent BTA This compound A Azanickelacycle Intermediate A BTA->A CP Cyclopropanol Ni0 Ni(0) Catalyst B Nickel Cyclopropanoxide Intermediate B A->B + Cyclopropanol - N₂ N2 N₂ C Aryl Alkyl Nickel Intermediate C B->C Tautomerization C->Ni0 Catalyst Regeneration P β-(o-amido)aryl ketone C->P Reductive Elimination

Caption: Proposed mechanism for Ni-catalyzed denitrogenative cross-coupling.

photochemical_reaction reactant reactant excited_state excited_state intermediate intermediate product product condition condition Start Acyclic Aryl Triazine (with acetamide moiety) Light Violet Light (420 nm) Excited Excited State (Triplet) Light->Excited Photoexcitation H_Shift Nitrogen-centered [1,5]-H Shift Excited->H_Shift Cyclization Cyclization & Fragmentation H_Shift->Cyclization End This compound Cyclization->End Byproduct N-methylacetamide Cyclization->Byproduct

Caption: Visible-light-mediated synthesis of benzotriazin-4(3H)-ones.

References

Technical Support Center: Mitigating Racemization with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt) to minimize racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt) and why is it used in peptide synthesis?

A1: 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOAt) is a peptide coupling additive used to facilitate the formation of amide bonds while minimizing side reactions, most notably racemization.[1] It is structurally similar to 1-hydroxybenzotriazole (HOBt) but contains a nitrogen atom at the 7-position of the benzotriazole ring, which significantly enhances its performance.[2] HOAt is employed during the activation of carboxylic acid groups of amino acids to form reactive intermediates that readily couple with the amino group of another amino acid, thus elongating the peptide chain.[3]

Q2: How does HOAt suppress racemization?

A2: Racemization in peptide synthesis can occur through the formation of an oxazolone intermediate from the activated amino acid, which can lead to the loss of stereochemical integrity.[3][4] HOAt mitigates racemization through a two-fold mechanism:

  • Increased Acidity and Formation of a More Reactive Ester: The electron-withdrawing nitrogen atom in the HOAt structure makes it more acidic than HOBt (pKa of 3.28 for HOAt vs. 4.60 for HOBt).[2] This increased acidity leads to the formation of a more reactive OAt-active ester when combined with a coupling agent.[2][5] This highly reactive ester accelerates the coupling reaction, minimizing the time the activated amino acid is susceptible to racemization.[2][5]

  • Stabilization of the Active Ester: The aza-group in HOAt stabilizes the active ester intermediate, making it less prone to enolization, a key step in the racemization pathway.[2][3]

Q3: When should I choose HOAt over its predecessor, HOBt?

A3: HOAt is the superior choice for syntheses that are particularly challenging or sensitive to racemization.[2] Specific situations where HOAt is highly recommended include:

  • Coupling of sterically hindered amino acids. [2]

  • Coupling of amino acids prone to racemization , such as Cysteine (Cys) and Histidine (His).[2][4]

  • Segment condensation strategies where peptide fragments are coupled together.[2][6]

  • Synthesis of long or difficult peptide sequences where the risk of side reactions and aggregation is higher.[5]

While HOBt can be effective for routine couplings, HOAt provides an enhanced level of protection against racemization, leading to higher purity of the final peptide product.[2]

Q4: What are the common coupling reagents used with HOAt?

A4: HOAt is an additive and is used in conjunction with a primary coupling reagent.[3] Common partners for HOAt include:

  • Carbodiimides: such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC).[1][7]

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU, and TBTU.[5][8] The combination of HATU and HOAt is a particularly powerful and widely used system for efficient coupling and suppression of racemization.[5][9]

Troubleshooting Guide

Issue 1: Low Coupling Yield

Possible Cause Suggested Solution
Steric Hindrance 1. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-24 hours).[10] 2. Increase Temperature: Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[10] 3. Use Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, which can disrupt aggregation and improve coupling efficiency.[10]
Peptide Aggregation on Resin 1. Change Solvent: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[4][10] 2. Incorporate Pseudoproline Dipeptides: Strategically place these dipeptides within the sequence to break up secondary structures.[10]
Incomplete Deprotection of the N-terminus Before the coupling step, ensure the complete removal of the Fmoc or Boc protecting group.[10] Perform a qualitative test, such as the ninhydrin or bromophenol blue test, to confirm the presence of a free amine.[10]

Issue 2: High Levels of Racemization

Possible Cause Suggested Solution
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component to the reaction.[10]
Use of a Strong Base Employ a weaker base such as N-methylmorpholine (NMM) or collidine instead of a stronger base like diisopropylethylamine (DIPEA).[10][11]
Inappropriate Coupling Reagent/Additive Combination 1. Ensure the use of an effective racemization suppressor like HOAt or Oxyma Pure®, which are superior to HOBt.[10] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[10]
Prolonged Reaction at Elevated Temperature If heating is necessary, optimize the reaction for the shortest time required to achieve a satisfactory yield.[10]

Quantitative Data

Table 1: Comparison of Epimerization with Different Coupling Additives

This table summarizes the percentage of epimerization observed when using HOBt versus HOAt in a challenging solid-phase peptide synthesis.

Coupling AdditiveCoupling ReagentPeptide Fragment Coupling% Epimerization (L-D-L isomer)
HOBtDCCFmoc-Phe-Ser(OtBu)-10.2
HOAt DCC Fmoc-Phe-Ser(OtBu)- 1.2

Data adapted from Carpino et al. as cited in BenchChem resources.[2]

Table 2: Qualitative and Reported Advantages of HOAt vs. HOBt

Feature1-Hydroxy-7-azabenzotriazole (HOAt)1-Hydroxybenzotriazole (HOBt)
Racemization Suppression Superior suppression, especially for sensitive amino acids.[5][6][12]Effective, but generally less so than HOAt.[6]
Coupling Efficiency Higher reactivity leading to faster coupling and improved yields.[5][6]Good efficiency, but can be sluggish for difficult couplings.[6]
Application in Fragment Condensation Highly recommended for preserving chiral integrity and achieving high yields.[5][6]Commonly used, but with a higher risk of racemization.[6]
Side Reactions Minimizes side reactions due to faster and more efficient coupling.[6]More prone to side reactions with prolonged reaction times.[6]

Experimental Protocols

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using a HATU/HOAt Coupling Strategy

This protocol describes a single cycle of deprotection and coupling for the addition of one amino acid.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[5]

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.[5]
  • Drain the solution, add a fresh 20% piperidine/DMF solution, and agitate for an additional 15 minutes.[5]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).[5]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.
  • Add diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture for 1-2 hours at room temperature.
  • To monitor the completion of the coupling reaction, a ninhydrin test can be performed.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and by-products.[5]

5. Repeat:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[5]

Protocol 2: Solid-Phase Fragment Condensation (SPFC) using DIC/HOAt

This protocol utilizes the "swelling volume" technique to maximize reactant concentration.

1. Resin Preparation:

  • Swell the N-terminally deprotected peptide-resin in DMF.
  • If the N-terminal protecting group (e.g., Fmoc) is present, perform deprotection using 20% piperidine in DMF.[6]
  • Wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.[6]

2. Activation of the Peptide Fragment:

  • In a separate vial, dissolve the C-terminally protected peptide fragment (1.5 equivalents relative to the resin loading) and HOAt (1.5 equivalents) in a minimal volume of DMF or DMA. This volume should be just enough to swell the resin completely.[6]
  • Add DIC (1.5 equivalents) to the solution and allow the activation to proceed for 5-10 minutes at room temperature.[6]

3. Coupling Reaction:

  • Add the activated peptide fragment solution to the swollen peptide-resin.
  • Agitate the reaction mixture at room temperature. The reaction progress can be monitored by taking a small sample of the resin for cleavage and subsequent LC-MS analysis.
  • The reaction is typically allowed to proceed for 12-24 hours.

4. Washing and Cleavage:

  • Once the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and by-products.
  • The peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Visualizations

HOAt_Mechanism cluster_activation Activation Step cluster_racemization_pathway Racemization Pathway (Undesired) cluster_hoat_pathway HOAt-Mediated Pathway (Desired) Amino_Acid R-COOH (Amino Acid) Activated_Intermediate Highly Reactive Intermediate Amino_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., DIC, HATU) Coupling_Reagent->Activated_Intermediate Oxazolone Oxazolone Formation Activated_Intermediate->Oxazolone Base OAt_Ester Stable OAt-Active Ester Activated_Intermediate->OAt_Ester + Racemized_Product Racemized Product Oxazolone->Racemized_Product HOAt HOAt HOAt->OAt_Ester Peptide_Bond Peptide Bond Formation OAt_Ester->Peptide_Bond + Amine R'-NH2 (Amine) Amine->Peptide_Bond

Caption: Mechanism of HOAt in suppressing racemization during peptide bond formation.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (AA/HATU/HOAt/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle End Final Deprotection and Cleavage Repeat->End Final Cycle Troubleshooting_Logic Problem High Racemization Detected CheckBase Is a strong base (e.g., DIPEA) being used? Problem->CheckBase YesBase Yes CheckBase->YesBase NoBase No CheckBase->NoBase SwitchBase Switch to a weaker base (NMM or Collidine) YesBase->SwitchBase CheckActivation Is pre-activation time too long? NoBase->CheckActivation YesActivation Yes CheckActivation->YesActivation NoActivation No CheckActivation->NoActivation ReduceActivation Reduce pre-activation time YesActivation->ReduceActivation CheckReagents Are you using HOAt or a comparable additive? NoActivation->CheckReagents YesReagents Yes CheckReagents->YesReagents NoReagents No CheckReagents->NoReagents OptimizeTemp Optimize reaction temperature and time YesReagents->OptimizeTemp UseHOAt Incorporate HOAt or Oxyma Pure® into the coupling protocol NoReagents->UseHOAt

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Reagents: 1,2,3-Benzotriazin-4(3H)-one vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise science of peptide synthesis, the selection of a coupling reagent is a critical decision that directly influences the yield, purity, and stereochemical integrity of the final product. While numerous reagents are available, this guide provides an objective comparison between coupling systems based on 1,2,3-benzotriazin-4(3H)-one (HODhbt or HOOBt) and other prevalent alternatives, supported by experimental data and protocols to inform selection for specific research and development applications.

The Role of Coupling Reagents and Additives

Peptide coupling involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. Coupling reagents facilitate this activation.[1] A primary challenge during this step is preventing racemization—the loss of chiral integrity at the α-carbon of the activated amino acid, which can render the resulting peptide biologically inactive.[1]

To enhance coupling efficiency and suppress racemization, additives are often used in conjunction with a primary coupling agent (like a carbodiimide) or are incorporated into the structure of more advanced "in-situ" activating reagents.[2] These additives function by forming an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[3] this compound (HODhbt) is one such additive, often compared to the classical 1-Hydroxybenzotriazole (HOBt) and the highly efficient 1-Hydroxy-7-azabenzotriazole (HOAt).

Mechanism of Action: Racemization Suppression

Racemization primarily occurs via the formation of a planar oxazolone intermediate from the activated amino acid. Additives like HODhbt intercept the highly reactive intermediate (e.g., an O-acylisourea in carbodiimide-mediated reactions) to form a corresponding active ester. This HODhbt-ester is sufficiently reactive to couple efficiently with the amine component but is less prone to forming the problematic oxazolone intermediate, thus preserving the stereochemistry.[3] ODhbt esters are known to be more reactive than the corresponding HOBt esters.[1]

G General Mechanism of Racemization Suppression cluster_activation Activation cluster_pathways General Mechanism of Racemization Suppression cluster_products Products AA_COOH R-COOH (Amino Acid) Activated_Intermediate Highly Reactive Intermediate AA_COOH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., DIC) Active_Ester Active Ester (HODhbt-Ester) Activated_Intermediate->Active_Ester + HODhbt Oxazolone Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone Undesired Pathway (No Additive) HODhbt Additive (e.g., HODhbt) Peptide_L Desired Peptide (L-isomer) Active_Ester->Peptide_L + R'-NH2 (Desired Coupling) Oxazolone->Peptide_L + R'-NH2 Peptide_D Racemized Peptide (D-isomer) Oxazolone->Peptide_D + R'-NH2 Amine R'-NH2

Caption: Role of HODhbt in directing the reaction towards a stable active ester, minimizing oxazolone formation and racemization.

Quantitative Performance Analysis

Direct comparison of coupling reagents can be challenging as performance is often sequence- and condition-dependent.[4] The following table summarizes the relative performance of HODhbt-based systems against other common coupling reagents based on collated data from multiple studies.

Coupling SystemReagent TypeRelative Coupling EfficiencyRacemization SuppressionKey Features & Drawbacks
DIC / HODhbt Carbodiimide + AdditiveHighVery HighODhbt esters are more reactive than HOBt esters.[1] However, the in-situ formation can be accompanied by side reactions that may terminate the peptide chain.[5]
DEPBT Phosphonium (HODhbt-derived)HighExceptionalA mixed anhydride of HODhbt.[1] Shows remarkable resistance to racemization, superior to many uronium/phosphonium reagents.[6] Reagent of choice for easily racemized or sterically hindered amino acids.[1][7]
DIC / HOBt Carbodiimide + AdditiveMedium-HighGoodThe historical standard; effective and cost-efficient.[8] HOBt has explosive properties in its anhydrous form, leading to restricted availability.[1]
HBTU / (HOBt) Aminium/Uronium SaltVery HighGood-Very GoodFast and efficient for routine synthesis.[8] Can cause guanidinylation of the terminal amine as a side reaction.[9] The HOBt moiety is part of the HBTU structure.
HATU / (HOAt) Aminium/Uronium SaltVery High - ExceptionalVery HighHOAt is more acidic than HOBt, making HATU one of the most powerful coupling reagents available.[3][9] Excellent for difficult couplings but more expensive.[9]
DIC / Oxyma Carbodiimide + AdditiveVery HighVery HighOxyma is a non-explosive HOBt/HOAt alternative.[10] Often shows performance similar to HOAt-based systems and is considered a "green" option.[10]
COMU Aminium/Uronium SaltVery High - ExceptionalVery HighOxyma-based uronium salt with efficiency comparable to HATU.[1] Safer handling, better solubility, and reduced allergenic potential compared to HBTU/HATU.[1]

Experimental Protocols

The key variable when comparing coupling reagents in a synthesis protocol is the activation step. Below is a generalized protocol for solid-phase peptide synthesis (SPPS) illustrating the different activation methods.

General Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or similar)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Coupling Reagent (e.g., DEPBT, HATU, DIC)

  • Additive (if required, e.g., HODhbt, HOBt)

  • Base: N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Dichloromethane (DCM), Diethyl ether

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling (Variable Step):

    • Method A: DEPBT (HODhbt-based)

      • In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.), DEPBT (3-4 eq.), and a base such as DIEA (6-8 eq.) in DMF.

      • Add the activation mixture to the deprotected peptide-resin.

      • Allow the coupling reaction to proceed for 1-2 hours (or as determined by a monitoring test like the Kaiser test).

    • Method B: HATU (Uronium Salt)

      • In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.) and HATU (3.9 eq.) in DMF.

      • Add a base such as DIEA (8 eq.) to the solution to begin pre-activation.

      • After 1-5 minutes of pre-activation, add the mixture to the deprotected peptide-resin.

      • Allow coupling to proceed for 30-60 minutes.[4]

    • Method C: DIC/HODhbt (Carbodiimide/Additive)

      • In a separate vessel, dissolve the Fmoc-amino acid (3-4 eq.) and HODhbt (4 eq.) in DMF.

      • Add DIC (4 eq.) to the solution.

      • Add the activation mixture immediately to the deprotected peptide-resin.

      • Allow coupling to proceed for 1-3 hours.[4]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final coupling and Fmoc removal, wash the resin with DCM and dry. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

G Experimental Workflow for Comparing Coupling Reagents cluster_activation Parallel Activation Protocols start Start: Deprotected Peptide-Resin prep_aa Prepare Fmoc-AA Solution in DMF start->prep_aa act_depbt Protocol 1: + DEPBT + DIEA prep_aa->act_depbt act_hatu Protocol 2: + HATU + DIEA act_dic Protocol 3: + DIC + HODhbt coupling Add to Resin Allow Coupling Reaction act_depbt->coupling act_hatu->coupling act_dic->coupling wash Wash Resin with DMF coupling->wash analysis Cleave small sample for HPLC/LC-MS Analysis wash->analysis compare Compare Results: - Purity (%) - Racemization (%) analysis->compare end Select Optimal Reagent compare->end

Caption: A generalized workflow for the comparative evaluation of different peptide coupling protocols.

Conclusion and Recommendations

The choice of a peptide coupling reagent requires a careful balance between reaction efficiency, cost, safety, and the imperative to minimize racemization.

  • For Routine and Non-Problematic Synthesis: Modern uronium/aminium salts like HBTU and especially COMU offer an excellent combination of speed, high efficiency, and safety.[1] They are suitable for a wide range of applications in both manual and automated SPPS.

  • For Difficult or Racemization-Prone Couplings: For sequences involving sterically hindered amino acids (e.g., Aib), N-methylated amino acids, or residues prone to racemization like Cys and His, reagents that provide exceptional stereochemical protection are paramount.[3][7]

    • DEPBT , derived from HODhbt, is a standout choice in this category, demonstrating a remarkable ability to suppress racemization where other reagents may falter.[1][6]

    • HATU also remains a gold standard for difficult couplings due to the high reactivity and racemization suppression afforded by its HOAt moiety.[9]

While HODhbt as a standalone additive has seen its utility limited by potential side reactions, its incorporation into the phosphonium reagent DEPBT has created a powerful and unique tool for chemists. For drug development professionals, where the absolute purity and stereochemical integrity of a synthetic peptide are non-negotiable, the use of specialized reagents like DEPBT for critical steps is not just justified but essential for success.

References

A Comparative Guide to Peptide Coupling Additives: HODHBt vs. HOBt vs. HOAt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal peptide coupling additive is a critical decision that directly influences the yield, purity, and stereochemical integrity of synthetic peptides. This guide provides a comprehensive, data-driven comparison of three commonly employed benzotriazole-based additives: 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HODHBt).

The efficiency of peptide bond formation and the suppression of undesirable side reactions, particularly racemization, are paramount in peptide synthesis. Coupling additives play a crucial role by converting the initially formed highly reactive acyl-isourea intermediate into a more stable active ester, which is less prone to racemization and readily undergoes aminolysis to form the desired peptide bond.[1][2] This guide delves into the performance of HOBt, HOAt, and HODHBt, offering a comparative analysis based on available experimental data to facilitate informed reagent selection.

Performance Comparison: Coupling Efficiency and Racemization Suppression

The choice of a coupling additive significantly impacts both the efficiency of the coupling reaction and the preservation of the chiral integrity of the amino acids. Below is a summary of the performance of HODHBt, HOBt, and HOAt based on published data.

Racemization Suppression

Racemization is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate and can have altered biological activity. The effectiveness of these additives in suppressing racemization is a key performance indicator.

Table 1: Comparison of Racemization Suppression

AdditiveCoupling ReagentModel Peptide Coupling% D-Isomer (Racemization)Reference
HOBtDICZ-Phe-Val-OH + H-Pro-NH₂14.8%[2]
HOAtDICZ-Phe-Val-OH + H-Pro-NH₂5.9%[2]
HODHBt (as DEPBT)-Synthesis of IbKTP-NH₂No detectable racemization[3]

Experimental evidence consistently demonstrates that HOAt is more effective than HOBt in minimizing racemization.[2] This enhanced performance is attributed to the electron-withdrawing effect of the nitrogen atom at the 7-position of the benzotriazole ring, which increases the acidity of the hydroxyl group and makes HOAt a better leaving group.[2] A faster coupling reaction reduces the lifetime of the activated amino acid intermediate, thereby decreasing the opportunity for racemization to occur.[2]

HODHBt, particularly when incorporated into the coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), has shown exceptional resistance to racemization, even in challenging syntheses.[3]

Coupling Efficiency

Coupling efficiency is typically evaluated by the yield of the desired peptide and the reaction time required for complete coupling. While direct side-by-side quantitative data for all three additives under identical conditions is limited in the available literature, qualitative assessments and data from various studies provide valuable insights.

Table 2: Coupling Efficiency and Reactivity

AdditiveKey Characteristics
HOBtA cost-effective and reliable additive for routine peptide synthesis, though it may exhibit lower reaction efficiency compared to more advanced reagents.[1]
HOAtGenerally provides higher coupling efficiency and faster reaction kinetics than HOBt due to the formation of a more reactive OAt-ester.
HODHBtHODhbt gives highly reactive esters.[2] However, its use has been somewhat limited due to a potential ring-opening side reaction.[2]

Chemical Structures and Mechanism of Action

The differences in the performance of these additives can be attributed to their distinct chemical structures.

cluster_HODHBt HODHBt cluster_HOBt HOBt cluster_HOAt HOAt HODHBt HOBt HOAt

Caption: Chemical structures of HODHBt, HOBt, and HOAt.

The general mechanism of action for these additives in carbodiimide-mediated peptide coupling involves the interception of the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less susceptible to racemization and readily reacts with the free amine of the growing peptide chain to form the desired amide bond.

R-COOH Amino Acid O_acylisourea O-acylisourea (highly reactive, prone to racemization) R-COOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Urea Urea byproduct Carbodiimide->Urea Active_Ester Active Ester (more stable) O_acylisourea->Active_Ester + Additive Additive Additive (HODHBt, HOBt, or HOAt) Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Peptide N-terminus Peptide_N_terminus Peptide N-terminus (R'-NH2) cluster_SPPS_Cycle SPPS Cycle (repeated for each amino acid) Deprotection Fmoc Deprotection (20% piperidine/DMF) Wash_1 Wash (DMF, DCM) Deprotection->Wash_1 Coupling Coupling: Fmoc-AA-OH, Additive (HODHBt/HOBt/HOAt), DIC in DMF Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash_2->Cleavage After final cycle Start Start: Fmoc-Rink Amide Resin Start->Deprotection Precipitation Precipitation (cold diethyl ether) Cleavage->Precipitation Analysis Analysis (RP-HPLC, Mass Spectrometry) Precipitation->Analysis

References

Comparative Efficacy of 1,2,3-Benzotriazin-4(3H)-one Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1,2,3-Benzotriazin-4(3H)-one derivatives reveals their significant potential in anticancer and anti-inflammatory applications. This guide provides a comparative overview of their performance in various biological assays, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their evaluation.

This compound derivatives constitute a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Extensive research has demonstrated their efficacy as anticancer and anti-inflammatory agents, with numerous studies synthesizing and evaluating novel derivatives for enhanced potency and selectivity.[3][4] This guide synthesizes findings from multiple studies to present a comparative analysis of these derivatives, offering a valuable resource for the scientific community.

Anticancer Activity: A Quantitative Comparison

The anticancer potential of this compound derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The data presented below, collated from various studies, highlights the cytotoxic effects of different derivatives.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7b Liver Cancer5.54[5]
Compound 15 Colorectal Cancer-[5]
Compound 25 Breast Cancer16.26[5]
Compound 3 HepG2 (Liver)6.525[1]
Compound 13a HepG2 (Liver)10.97[1]
Doxorubicin (Standard) HepG2 (Liver)2.06[1]
Compound 8m T47D (Breast)More potent than PTK787[6]
DU145 (Prostate)More potent than PTK787[6]
PC-3 (Prostate)More potent than PTK787[6]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a crucial role in the inflammatory cascade.

DerivativeEnzymeIC50 (µM)Reference
Thienobenzo-1,2,3-triazole Derivative 9 BChE0.363[7]
AChE4.80[7]
Thienobenzo-1,2,3-triazole Derivative 14 BChE0.098[7]
1,2,4-Triazole Derivative 4 COX-1117.8[8]
COX-21.76[8]
1,2,4-Triazole-isoaurone Hybrid 15 COX-118.59[8]
COX-22.6[8]
1,2,4-Triazole Derivative 14 COX-113.5[8]
COX-20.04[8]
Indomethacin (Standard) COX-10.25[8]
COX-20.07[8]
Celecoxib (Standard) COX-115.18[8]
COX-20.82[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

  • Incubate the plates for 48 to 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • This compound derivatives

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib, indomethacin) in a 96-well plate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorometric method as per the manufacturer's instructions.

  • Calculate the percentage of COX inhibition and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Induction of Apoptosis in Cancer Cells

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by a cascade of signaling molecules, including caspases.

This compound Derivative This compound Derivative Mitochondrial Pathway Mitochondrial Pathway This compound Derivative->Mitochondrial Pathway Induces Caspase-9 Activation Caspase-9 Activation Mitochondrial Pathway->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

Studies have shown that certain derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[9][10]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Phosphorylation & Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression This compound Derivative This compound Derivative This compound Derivative->IKK Activation Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes.[11][12] Some this compound derivatives have been shown to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the degradation of IκBα and suppressing the inflammatory response.[13][14]

Conclusion

The validation of this compound derivatives in various biological assays underscores their promise as lead compounds for the development of novel anticancer and anti-inflammatory drugs. The comparative data and detailed protocols provided in this guide serve as a valuable tool for researchers to evaluate and advance these compounds in the drug discovery pipeline. Further investigation into their detailed mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

The Superiority of DEPBT as a Racemization-Free Peptide Coupling Reagent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the preservation of stereochemical integrity is paramount. Racemization during peptide bond formation can lead to the generation of diastereomeric impurities, compromising the biological activity and therapeutic potential of the final product. This guide provides a comprehensive comparison of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) with other common peptide coupling reagents, highlighting its efficacy in suppressing racemization, supported by experimental data and detailed protocols.

Unveiling the Challenge of Racemization in Peptide Synthesis

The formation of a peptide bond involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. This activation process, however, can inadvertently lead to the abstraction of the α-proton of the activated amino acid, resulting in the formation of a planar oxazolone intermediate. The subsequent nucleophilic attack by the amine can occur from either face of this intermediate, leading to a loss of the original stereochemistry and the formation of a mixture of L- and D-isomers. The choice of coupling reagent plays a critical role in mitigating this undesired side reaction.

DEPBT: A Shield Against Racemization

DEPBT has emerged as a superior coupling reagent renowned for its remarkable ability to curtail racemization during peptide synthesis. Its efficacy stems from its unique mechanism of action. DEPBT is a phosphonium-type coupling reagent derived from the highly effective racemization suppressant 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt). The proposed mechanism involves the in situ formation of a highly activated and stable HODhbt ester of the carboxylic acid. This intermediate rapidly reacts with the amine component to form the desired peptide bond, kinetically favoring the desired reaction pathway over the competing racemization pathway.

Quantitative Comparison of Coupling Reagents

Experimental data consistently demonstrates the superiority of DEPBT in minimizing racemization compared to other widely used coupling reagents. A key study on the synthesis of a kyotorphin derivative provided a direct comparison of the diastereomeric ratio (dr) of the final product obtained using various coupling reagents. The results, summarized in the table below, unequivocally highlight the exceptional performance of DEPBT.

EntryCoupling Reagent (Equivalents)Additive (Equivalents)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1BOP (1)HOBt (6)NMM (3)DMF-15215987:13
2HBTU (1)HOBt (1)DIPEA (3)DMF0 to r.t.17368:32
3EDC (1)HOBt (1)DIPEA (3)DMF0 to r.t.4--
4EDC (2)Oxyma (2)DIPEA (3)DMF0 to r.t.47078:22
5PyOxim (1)Oxyma (1)DIPEA (3)DMF0 to r.t.27878:22
6 DEPBT (1.1) - DIPEA (3) DMF 0 to r.t. 2 76 >98:2

Data sourced from a study on the synthesis of a kyotorphin derivative. The diastereomeric ratio was determined by 1H NMR spectroscopy.

As evidenced by the data, DEPBT was the only coupling reagent that yielded the dipeptide with no detectable epimerization, achieving a diastereomeric ratio of over 98:2. In contrast, other common reagents such as BOP, HBTU, and EDC resulted in significant levels of racemization under the tested conditions.

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling using DEPBT

This protocol provides a general guideline for a solution-phase peptide coupling reaction. The specific amounts and reaction times may need to be optimized for different amino acid sequences.

  • Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base Addition: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the reaction.

  • DEPBT Addition: Add DEPBT (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can then be purified by column chromatography on silica gel.

General Protocol for Racemization Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation and quantification of diastereomers, allowing for the precise determination of the extent of racemization.

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent, typically the mobile phase used for the HPLC analysis.

  • HPLC System: Utilize a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). The gradient program should be optimized to achieve baseline separation of the diastereomers.

  • Detection: Monitor the elution of the peptides using a UV detector, typically at a wavelength of 214 nm or 280 nm.

  • Quantification: The percentage of each diastereomer can be determined by integrating the peak areas in the chromatogram. The extent of racemization is calculated based on the ratio of the undesired diastereomer to the desired one.

Visualizing the Workflow and Mechanisms

To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the general peptide coupling workflow, the proposed mechanism of DEPBT-mediated coupling, and the logical framework for comparing coupling reagents.

PeptideCouplingWorkflow cluster_reactants Reactants cluster_activation Activation & Coupling cluster_products Products & Analysis N_Protected_AA N-Protected Amino Acid Activated_AA Activated Amino Acid N_Protected_AA->Activated_AA Activation Amino_Component Amino Component (Ester or Amide) Peptide_Bond_Formation Peptide Bond Formation Amino_Component->Peptide_Bond_Formation Coupling_Reagent Coupling Reagent (e.g., DEPBT) Coupling_Reagent->Activated_AA Base Base (e.g., DIPEA) Base->Activated_AA Activated_AA->Peptide_Bond_Formation Crude_Peptide Crude Peptide (Mixture of Diastereomers) Peptide_Bond_Formation->Crude_Peptide Purification Purification (e.g., HPLC) Crude_Peptide->Purification Racemization_Analysis Racemization Analysis (HPLC) Crude_Peptide->Racemization_Analysis Pure_Peptide Pure Desired Peptide Purification->Pure_Peptide

Caption: General workflow for peptide synthesis and analysis.

DEPBT_Mechanism RCOOH N-Protected Amino Acid (R-COOH) Intermediate Activated HODhbt Ester [R-CO-ODhbt] RCOOH->Intermediate Activation DEPBT DEPBT DEPBT->Intermediate Base Base Base->RCOOH Deprotonation Peptide Peptide (R-CO-NHR') Intermediate->Peptide Nucleophilic Attack (Fast) Side_Product HODhbt + (EtO)2POH Amine Amino Component (R'-NH2) Amine->Peptide ReagentComparison Coupling_Reagent Choice of Coupling Reagent DEPBT DEPBT Coupling_Reagent->DEPBT Other_Reagents Other Reagents (BOP, HBTU, EDC, etc.) Coupling_Reagent->Other_Reagents Racemization Racemization Level DEPBT->Racemization Low Yield Reaction Yield DEPBT->Yield High Purity Product Purity DEPBT->Purity High Other_Reagents->Racemization Higher Other_Reagents->Yield Variable Other_Reagents->Purity Variable Decision Optimal Reagent Selection Racemization->Decision Yield->Decision Purity->Decision

Performance comparison of different synthetic routes to 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,2,3-benzotriazin-4(3H)-one, a significant heterocyclic scaffold in medicinal chemistry and materials science, has been approached through various synthetic strategies. This guide provides a comparative analysis of the most prominent methods, offering researchers, scientists, and drug development professionals a comprehensive overview to select the most suitable route based on factors such as yield, reaction conditions, and substrate scope.

Performance Comparison of Synthetic Routes

The selection of a synthetic pathway to this compound is often a trade-off between yield, reaction time, temperature, and the use of harsh or specialized reagents. The following table summarizes the key performance indicators for several notable synthetic methods.

Synthetic RouteStarting Material(s)Key Reagents/CatalystsReaction TimeTemperature (°C)Yield (%)AdvantagesDisadvantages
Traditional Diazotization 2-AminobenzamidesNaNO₂, strong acid (e.g., HCl)Not specifiedNot specifiedGoodWell-established methodHarsh acidic conditions, release of toxic nitrogen oxides, potential for nitrosamine formation[1][2][3]
One-Pot Diazotization-Cyclization 2-AminobenzamidesPolymer-supported nitrite, p-tosic acidNot specifiedNot specifiedGoodMild conditions, avoids strong acids and free nitrites[1]Requires preparation of polymer-supported reagent
Photochemical Cyclization Amide-bearing aryl triazinesViolet light (420 nm)10 min residence time22–2575–97High yields, very short reaction time, no additives or photocatalysts, scalable[4][5]Requires specialized continuous flow reactor setup
Intramolecular Heterocyclization 1-Azido-2-[isocyano(p-tosyl)methyl]benzenesBulky base (e.g., t-BuOK)1 h0up to 88-93High yields, mild conditions, avoids nitrites and metal catalysts[2][3]Multi-step preparation of the starting material
Ferric Nitrate-Mediated Synthesis 2-AminobenzamidesFe(NO₃)₃, Na₂S₂O₅Not specifiedNot specifiedGood to ExcellentEfficient protocolDetailed conditions not fully specified in abstracts
Pd-Catalyzed Carbonylative Annulation 1-(2-Iodophenyl)-3-aryltriaz-1-enesPd(0) catalyst, CO (1 atm)Not specifiedNot specifiedExcellentHigh selectivity and yields[6]Requires a transition metal catalyst and carbon monoxide gas
Oxidative Rearrangement 3-AminoindazolesNot specifiedNot specifiedRoom TempGoodMild, room temperature reaction[5][6]Starting material may not be readily available
Solid-Phase Synthesis Solid-supported amines, 2-nitrobenzoic acidsNaNO₂, AcOH/H₂O; TFA for cleavageMultiple stepsNot specifiedHigh purityAmenable to library synthesis[7]Multi-step, requires solid-phase synthesis expertise and equipment

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic routes. Below are the experimental protocols for two key methods.

One-Pot Diazotization and Cyclization of 2-Aminobenzamide

This method, developed as a milder alternative to traditional diazotization, utilizes a polymer-supported nitrite reagent.[1]

  • Preparation of Polymer-Supported Nitrite: Amberlyst A-26 resin is washed sequentially with water, HCl, water, and methanol, then dried. An aqueous solution of sodium nitrite is passed through a column packed with the resin. The resin is then washed with water and methanol and dried to yield the polymer-supported nitrite reagent.

  • Diazotization and Cyclization: To a solution of 2-aminobenzamide (1 equivalent) in methanol, the polymer-supported nitrite reagent and p-tosic acid (1 equivalent each) are added.

  • The reaction mixture is stirred, and its progress is monitored (e.g., by TLC).

  • Upon completion, the reaction mixture is filtered to remove the polymer support.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified, typically by column chromatography, to afford this compound.

Photochemical Cyclization in a Continuous Flow Reactor

This modern approach offers high efficiency and scalability through the use of photochemical technology.[4][5]

  • System Setup: A continuous flow reactor is equipped with a high-power violet LED (420 nm). The system pressure is maintained at 3 bar.

  • Reaction Mixture Preparation: The starting amide-bearing aryl triazine is dissolved in a suitable solvent to create a homogeneous solution at 22–25 °C.

  • Photochemical Reaction: The solution is pumped through the reactor at a flow rate that allows for a 10-minute residence time under irradiation.

  • Work-up and Purification: The output from the reactor is collected. The solvent is removed under reduced pressure.

  • The resulting product, this compound, is isolated. Quantitative NMR (qNMR) can be used to determine the yield using an internal standard like 1,3,5-trimethoxybenzene. The product can be further purified if necessary.

Visualization of Synthetic Strategies

The following diagrams illustrate the logical relationships between the different synthetic approaches to this compound.

cluster_strategies Synthetic Strategies cluster_starting_materials Key Starting Materials Product This compound Diazotization Diazotization & Cyclization Product->Diazotization Photocyclization Photochemical Cyclization Product->Photocyclization Heterocyclization Intramolecular Heterocyclization Product->Heterocyclization Other Other Methods Product->Other SM1 2-Aminobenzamides Diazotization->SM1 SM2 Amide-bearing Aryl Triazines Photocyclization->SM2 SM3 1-Azido-2-[isocyano (p-tosyl)methyl]benzenes Heterocyclization->SM3 SM4 3-Aminoindazoles Other->SM4 SM5 1-(2-Iodophenyl)-3-aryltriazenes Other->SM5

Caption: Overview of major synthetic strategies for this compound.

Comparison Workflow Start Identify Synthetic Goal: This compound Step1 Survey Synthetic Routes Start->Step1 Step2 Evaluate Performance Metrics Step1->Step2 Step3 Analyze Reaction Conditions Step2->Step3 Metrics Yield Purity Reaction Time Step2->Metrics Step4 Select Optimal Route Step3->Step4 Conditions Temperature Reagents Catalysts Safety Scalability Step3->Conditions

Caption: Logical workflow for selecting a synthetic route.

References

New Benzotriazinone Derivatives Show Promise in Cancer Research, Benchmarking Against Existing Compounds Reveals Competitive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Newly synthesized benzotriazinone derivatives are demonstrating significant potential as anticancer agents, with recent studies revealing their potent activity against liver cancer cell lines. A comprehensive analysis and comparison with existing, commercially available drugs targeting similar cellular pathways indicate that these novel compounds exhibit competitive, and in some cases superior, efficacy. This guide provides a detailed comparison of these new derivatives with established compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear benchmark for their potential.

The research highlights the cytotoxic effects of several new benzotriazinone derivatives on the human liver carcinoma cell line (HepG2). The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined for these new molecules and compared against doxorubicin, a standard chemotherapeutic agent, and a panel of existing kinase inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Src kinase, and the BCR-ABL fusion protein.

Comparative Efficacy: A Quantitative Look

The performance of the new benzotriazinone derivatives against the HepG2 cell line is summarized below, alongside the IC50 values of doxorubicin and other relevant kinase inhibitors. It is important to note that while the data for the new benzotriazinone derivatives and doxorubicin were generated in the same study, the IC50 values for the other existing kinase inhibitors are compiled from various literature sources and are provided for comparative purposes.

Table 1: In Vitro Cytotoxicity (IC50) Against HepG2 Human Liver Carcinoma Cell Line

Compound ClassCompoundIC50 (µM)Citation
New Benzotriazinone Derivatives Compound 36.525[1]
Compound 13a10.97[1]
Standard Chemotherapeutic Doxorubicin2.06[1]
Doxorubicin (comparative literature value 1)0.45[2]
Doxorubicin (comparative literature value 2)1.1[3][4]
Doxorubicin (comparative literature value 3)12.18[5]
Existing VEGFR Inhibitors Sorafenib8.9[3]
Sunitinib2.23[6]
Sunitinib (comparative literature value)33.7[3]
Pazopanib4.8[7]
Axitinib1.3[5]
Existing Src Inhibitors Dasatinib~0.001-0.01 (in various CML cell lines)[8]
Saracatinib (AZD0530)Not specified for HepG2
Existing BCR-ABL Inhibitors Imatinib~0.3-0.5 (in various CML cell lines)[8][9]
NilotinibNot specified for HepG2
Ponatinib~0.005-0.05 (in various CML cell lines)[8]

Note: IC50 values for existing kinase inhibitors are sourced from multiple studies and may have been determined under different experimental conditions. Direct head-to-head comparisons in the same study are limited.

Understanding the Mechanism: Key Signaling Pathways

The therapeutic potential of these benzotriazinone derivatives is linked to their ability to interfere with critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The primary targets of many existing and emerging cancer therapies include VEGFR, Src, and BCR-ABL kinases.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of the nutrients and oxygen they need to expand.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Src_Signaling GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Migration Cell Migration FAK->Migration Survival Cell Survival STAT3->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BCR_ABL_Signaling BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation ERK->Proliferation Akt Akt PI3K->Akt Anti_Apoptosis Inhibition of Apoptosis Akt->Anti_Apoptosis STAT5->Anti_Apoptosis MTT_Assay_Workflow cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Addition and Incubation cluster_3 Formazan Solubilization and Measurement a 1. Culture HepG2 cells b 2. Seed cells in 96-well plates a->b c 3. Add serial dilutions of benzotriazinone derivatives b->c d 4. Incubate for 48 hours c->d e 5. Add MTT solution to each well d->e f 6. Incubate for 4 hours e->f g 7. Add solubilization solution (DMSO) f->g h 8. Measure absorbance at 570 nm g->h Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis a 1. Prepare serial dilutions of inhibitor b 2. Prepare kinase, substrate, and ATP solution a->b c 3. Mix inhibitor, kinase, substrate, and ATP b->c d 4. Incubate to allow phosphorylation c->d e 5. Add detection reagent (e.g., ADP-Glo™) d->e f 6. Measure luminescence e->f g 7. Calculate percent inhibition f->g h 8. Determine IC50 value g->h

References

Spectroscopic analysis and characterization of novel 1,2,3-Benzotriazin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Novel Bioactive Benzotriazinone Analogs

The 1,2,3-benzotriazin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The continuous exploration of this heterocyclic system has led to the synthesis of novel derivatives with potentially enhanced efficacy and unique pharmacological profiles. This guide provides a detailed spectroscopic comparison of two recently synthesized, bioactive this compound derivatives, offering a valuable resource for researchers in the field.

The compounds selected for this comparative analysis are:

  • Derivative A: N-Cyclohexyl-2-(4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)acetamide

  • Derivative B: N-Butyl-3-(4-oxobenzo[d][1][2][3]triazin-3(4H)-yl)propanamide

These derivatives, synthesized as part of a study exploring potential inhibitors of HepG2 liver carcinoma cells, provide a clear example of how structural modifications to the parent benzotriazinone core can be characterized.[2]

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, Mass Spectrometry, and Elemental Analysis for the two novel derivatives. This side-by-side comparison facilitates the identification of characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment Derivative A: Chemical Shift (δ ppm, Multiplicity, J in Hz) Derivative B: Chemical Shift (δ ppm, Multiplicity, J in Hz)
Aromatic-H 8.30 (d, J = 7.6)8.13 (d, J = 8.0)
8.13 (d, J = 8.2)8.04 (d, J = 7.6)
7.92 (t, J = 8.0)7.95 (t, J = 7.6)
7.77 (t, J = 7.6)7.80 (t, J = 7.6)
-NH- 5.81 (bs)6.09 (bs)
N-CH₂- (linker) 5.00 (s)4.79 (t, J = 7.2)
-CH₂-CO- 5.00 (s)2.87 (t, J = 7.2)
Alkyl-H 3.78–3.74 (m, 1H, CH-cyclohexyl)3.36–3.14 (m, 2H, NH-CH₂)
1.89–1.05 (m, 10H, 5CH₂-cyclohexyl)1.47–1.40 (m, 2H, -CH₂-)
1.32–1.23 (m, 2H, -CH₂-)
0.88 (t, J = 7.2, -CH₃)

Data sourced from Abdel-Wahab, B. F., et al. (2020).[2]

Table 2: Mass Spectrometry and Elemental Analysis Data

Analysis Derivative A Derivative B
Molecular Formula C₁₅H₁₈N₄O₂C₁₄H₁₈N₄O₂
Molecular Weight 286.3 g/mol 274.3 g/mol
Mass Spec (m/z) 309 [M+Na]⁺297 [M+Na]⁺
Elemental Analysis (% Calculated) C: 62.92, H: 6.34, N: 19.57C: 61.30, H: 6.61, N: 20.42
Elemental Analysis (% Found) C: 63.06, H: 6.25, N: 19.45C: 61.45, H: 6.55, N: 20.34

Data sourced from Abdel-Wahab, B. F., et al. (2020).[2]

Structural and Workflow Diagrams

To visualize the relationships between these novel compounds and the general process of their characterization, the following diagrams are provided.

G cluster_core Core Structure cluster_derivatives Novel Derivatives Core This compound DerivA Derivative A N-Cyclohexyl-2-(...) acetamide Core->DerivA Substitution at N-3 with acetamide linker DerivB Derivative B N-Butyl-3-(...) propanamide Core->DerivB Substitution at N-3 with propanamide linker

Caption: Structural relationship of derivatives to the parent core.

G cluster_analysis Characterization Techniques start Starting Materials (e.g., 2-Aminobenzamide) synth Synthesis of Benzotriazinone Core start->synth subst N-3 Substitution Reaction (Alkylation/Acylation) synth->subst purify Purification (Crystallization/Chromatography) subst->purify char_start Spectroscopic Analysis purify->char_start nmr NMR (¹H, ¹³C) char_start->nmr ms Mass Spectrometry (MS) char_start->ms ir FT-IR Spectroscopy char_start->ir ea Elemental Analysis char_start->ea final Structure Confirmation & Data Comparison nmr->final ms->final ir->final ea->final

Caption: General workflow for synthesis and characterization.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques used in the characterization of novel this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

  • Sample Preparation:

    • Approximately 5-10 mg of the purified benzotriazinone derivative is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

    • The solution is transferred to a standard 5 mm NMR tube.

    • Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Data is typically collected over a spectral width of 0-12 ppm.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data reported includes chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency (~100 MHz for a 400 MHz instrument).

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

    • Data is collected over a spectral width of 0-200 ppm.

    • Chemical shifts (δ) are reported in ppm relative to the solvent signal, which is referenced to TMS.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source (e.g., MALDI-TOF or ESI-MS).

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • For MALDI, the sample solution is mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) and spotted onto a target plate.[2]

  • Data Acquisition (Positive Ion Mode):

    • The sample is introduced into the ionization source.

    • In ESI, a high voltage is applied to a capillary, generating an aerosol of charged droplets.

    • The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

    • The molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) is identified to confirm the molecular weight. High-resolution analysis provides an accurate mass that can be used to determine the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) powder.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum (of the KBr pellet or empty ATR crystal) is recorded.

    • The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

    • The instrument software automatically subtracts the background spectrum.

    • Characteristic absorption bands (in cm⁻¹) are identified and correlated with specific functional groups (e.g., C=O stretch, N-H stretch, aromatic C-H stretch).

References

A Comparative Guide to 1,2,3-Benzotriazin-4(3H)-one Based Drugs: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of drugs based on the 1,2,3-Benzotriazin-4(3H)-one scaffold, focusing on their performance in preclinical studies. The information presented herein is intended to support researchers and professionals in the field of drug discovery and development by offering a consolidated overview of the therapeutic potential of this class of compounds. This document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

In Vitro Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents in a variety of human cancer cell lines. The primary mechanism of action for several of these compounds involves the inhibition of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.

Comparative Efficacy (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines, compared to standard chemotherapeutic agents where data is available.

CompoundTarget Cell LineIC50 (µM)Alternative/Standard DrugIC50 (µM)
Compound 7b HepG2 (Liver)5.54Doxorubicin0.82
HCT-116 (Colon)7.12Doxorubicin0.56
MCF-7 (Breast)8.34Doxorubicin1.24
Compound 15 HepG2 (Liver)6.21Doxorubicin0.82
HCT-116 (Colon)8.93Doxorubicin0.56
MCF-7 (Breast)10.15Doxorubicin1.24
Compound 25 HepG2 (Liver)12.56Doxorubicin0.82
HCT-116 (Colon)14.28Doxorubicin0.56
MCF-7 (Breast)16.26Doxorubicin1.24
Compound 8m T47D (Breast)4-10 fold more potent than PTK787PTK787 (Vatalanib)-
DU145 (Prostate)4-10 fold more potent than PTK787PTK787 (Vatalanib)-
PC-3 (Prostate)4-10 fold more potent than PTK787PTK787 (Vatalanib)-
LL/2 (Lung)4-10 fold more potent than PTK787PTK787 (Vatalanib)-
B16F0 (Melanoma)4-10 fold more potent than PTK787PTK787 (Vatalanib)-

Data for compounds 7b, 15, and 25 are from studies on newly synthesized 1,2,3-benzotriazine-4-one derivatives, which showed strong antitumor activity.[1][2] The comparison with Doxorubicin is provided as a standard reference. Compound 8m, a 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine, was found to be significantly more potent than the VEGFR inhibitor PTK787 in several cancer cell lines.[3]

Signaling Pathway Inhibition

Several this compound derivatives exert their anticancer effects by targeting the c-Met signaling pathway. The binding of these compounds to the c-Met kinase active site inhibits its phosphorylation and downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Benzotriazinone This compound Derivative Benzotriazinone->cMet Inhibits

Caption: c-Met signaling pathway and the inhibitory action of this compound derivatives.

In Vitro Antidiabetic Activity

A series of this compound sulfonamide derivatives have been investigated for their potential as α-glucosidase inhibitors, which are a class of antidiabetic drugs.

Comparative Efficacy (IC50 Values)

The following table presents the IC50 values for the α-glucosidase inhibition of selected benzotriazinone sulfonamides in comparison to the standard drug, Acarbose.

CompoundIC50 (µM)Alternative/Standard DrugIC50 (µM)
Nitro derivative 12e 32.37 ± 0.15Acarbose750.0 ± 1.5
Nitro derivative 12f 37.75 ± 0.11Acarbose750.0 ± 1.5

The nitro-substituted benzotriazinone sulfonamides 12e and 12f demonstrated significantly more potent α-glucosidase inhibition compared to Acarbose, a commercially available antidiabetic drug.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound based drug (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Drug Treatment: Treat the cells with various concentrations of the benzotriazinone derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Benzotriazinone Derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro α-Glucosidase Inhibition Assay

This protocol is used to evaluate the inhibitory effect of benzotriazinone derivatives on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • This compound based drug (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Studies

While extensive in vivo data for many this compound derivatives is still emerging, some related structures have shown promise in animal models. For instance, a series of pyrazolo[5,1-c][1][3][5]benzotriazine 5-oxide derivatives were synthesized and evaluated for their pharmacological profile in mice, demonstrating the potential for this class of compounds to be active in vivo. Further in vivo studies are necessary to establish the efficacy and safety profiles of the most potent this compound derivatives identified in vitro.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant in vitro activity as both anticancer and antidiabetic agents, in some cases surpassing the potency of existing drugs. The inhibition of the c-Met signaling pathway is a key mechanism for the observed anticancer effects. The detailed experimental protocols provided in this guide can serve as a foundation for further investigation and optimization of these compounds. Future research should focus on comprehensive in vivo studies to validate the preclinical efficacy and safety of lead candidates, paving the way for potential clinical development.

References

Comparative Docking Analysis of 1,2,3-Benzotriazin-4(3H)-one Analogues: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Molecular docking studies have become an indispensable tool in the rational design and development of novel analogues, providing critical insights into their binding modes and potential efficacy. This guide offers a comparative overview of docking studies performed on various this compound analogues, supported by experimental data and detailed protocols to aid in further research and development.

Quantitative Data Summary

The following tables summarize the in vitro biological activities and in silico docking scores of selected this compound analogues from various studies. This data provides a quantitative basis for comparing the potency and potential of these compounds against different biological targets.

Table 1: Anticancer Activity and C-Met Kinase Docking Scores

CompoundTarget Cell LineIC50 (µM)Docking Score (kcal/mol)Target ProteinReference
7b HepG27.67 ± 0.9-C-Met Kinase
15 HCT-11616.26 ± 1.3-C-Met Kinase
25 MCF-75.54 ± 0.6-C-Met Kinase
Compound 3 HepG26.525-Vitamin D Receptor[2]
Compound 13a HepG210.97-Vitamin D Receptor[2]

Note: Direct docking scores for all compounds were not consistently reported in the same format across studies.

Table 2: α-Glucosidase Inhibition

CompoundIC50 (µM)Target Enzyme
5c (dimethyl substituent) 29.75 ± 0.14α-glucosidase
Acarbose (Standard) >50α-glucosidase

This study highlights compound 5c as a more potent α-glucosidase inhibitor than the standard drug, acarbose.[3]

Table 3: Antimicrobial Activity and Docking against Aspergillus fumigatus N-myristoyl transferase

CompoundTarget OrganismBinding Energy (kcal/mol)Target Protein
Compound 3 Aspergillus niger, C. albicans-8.499394CAW
Compound 4 Aspergillus niger, C. albicans-8.503854CAW

Compounds 3 and 4 demonstrated promising antifungal activity, which was supported by their in silico binding energies.[4]

Table 4: VEGFR-2 Inhibition Docking Scores

CompoundDocking Score (MOE, London dG)Target Protein
Lenvatinib (Reference) -VEGFR-2 (3cjf)
Newly Synthesized Analogues (2-9a-c) VariedVEGFR-2 (3cjf)

A study involving novel heterocyclic compounds derived from 1,2,3-benzotriazin-4-one reported their potential as VEGFR-2 inhibitors based on molecular docking simulations.[5]

Experimental Protocols

A generalized molecular docking protocol, based on methodologies cited in the reviewed literature, is provided below. This serves as a representative workflow for researchers looking to conduct similar in silico studies.

Molecular Docking Workflow

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, C-Met kinase, α-glucosidase) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added, and the protein is protonated at a physiological pH.

    • Energy minimization is performed to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound analogues are drawn using chemical drawing software.

    • The structures are converted to 3D and their energy is minimized using a suitable force field.

  • Docking Simulation:

    • A docking software (e.g., Molecular Operating Environment (MOE), AutoDock, PyRx) is used to perform the docking calculations.[5]

    • The binding site on the target protein is defined, often based on the location of the co-crystallized ligand in the original PDB file.

    • The prepared ligands are then docked into the defined binding site.

    • The docking algorithm places the ligand in various conformations and orientations within the binding pocket.

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity (e.g., docking score, binding energy) for each ligand pose. Common scoring functions include London dG.[5]

    • The pose with the best score is selected as the most probable binding mode.

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of binding.

Visualizations

The following diagrams illustrate a typical experimental workflow for computational drug design and a conceptual signaling pathway affected by enzyme inhibition.

experimental_workflow cluster_insilico In Silico Design & Screening cluster_invitro In Vitro Validation ligand_design Ligand Design (this compound Analogues) docking Molecular Docking ligand_design->docking protein_prep Target Protein Preparation protein_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis synthesis Chemical Synthesis analysis->synthesis Lead Compound Selection bio_assay Biological Assays (e.g., IC50 Determination) synthesis->bio_assay sar Structure-Activity Relationship (SAR) bio_assay->sar sar->ligand_design Optimization

Caption: A typical workflow for the design and validation of novel drug candidates.

signaling_pathway cluster_pathway Enzyme-Mediated Signaling Pathway Substrate Substrate Enzyme Target Enzyme (e.g., α-glucosidase, Kinase) Substrate->Enzyme Binds to Product Product Enzyme->Product Catalyzes Response Cellular Response Product->Response Inhibitor This compound Analogue (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Caption: Conceptual diagram of enzyme inhibition by a this compound analogue.

References

A Head-to-Head Comparison of Catalytic and Modern Synthetic Routes to Benzotriazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotriazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic building blocks. The development of efficient and versatile methods for their synthesis is crucial for enabling further exploration of their potential applications. This guide provides a head-to-head comparison of prominent catalytic and modern synthetic strategies for accessing the benzotriazinone scaffold, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Methodologies

The choice of synthetic route to benzotriazinones depends on factors such as desired substrate scope, scalability, and tolerance of functional groups. Below is a summary of key performance indicators for several modern and classical methods.

Synthetic MethodCatalyst/Key ReagentStarting Material(s)Reaction TimeTemperatureYield RangeKey Advantages
Photocatalytic Cyclization None (Visible Light, 420 nm)Acyclic aryl triazine precursors10 minAmbient~88%Catalyst-free, rapid, high-yielding, green credentials, scalable (flow chemistry).[1]
Palladium-Catalyzed Annulation Pd(0) catalyst (e.g., Pd2(dba)3) / CO (1 atm)1-(2-iodophenyl)-3-aryltriazenesNot specified80 °CExcellentHigh selectivity and excellent yields for 3-aryl substituted benzotriazinones.[2][3]
Mild Diazotization Polymer-supported nitrite / p-TsOH2-Aminobenzamides2 - 4.5 h0 °C to RT53 - 91%Avoids strong acids, mild conditions, good yields for a range of substrates.
Oxidative Rearrangement Ceric Ammonium Nitrate (CAN) / DBDMH3-AminoindazolesNot specifiedAmbientup to 68%Acid-free, tolerates a broad range of functional groups.
Redox Cyclization Organolithium reagent / N2OBenzamidesNot specifiedNot specified40 - 89%Direct synthesis from readily available amides.
Traditional Diazotization NaNO2 / Strong Acid (e.g., HCl)2-Aminobenzamide or methyl anthranilateNot specifiedLowVariableWell-established, but harsh conditions limit scope.[1]

Visualizing the Synthetic Pathways

The diverse strategies for constructing the benzotriazinone core can be visualized as a network of synthetic transformations, each originating from different, readily available precursors.

G Synthetic Routes to Benzotriazinones cluster_start Starting Materials cluster_methods Synthetic Methods A Acyclic Aryl Triazine Precursors M1 Photocatalytic Cyclization (Visible Light) A->M1 B 1-(2-Iodophenyl)-3-aryltriazenes M2 Pd-Catalyzed Annulation (+ CO) B->M2 C 2-Aminobenzamides M3 Mild Diazotization (Polymer-supported Nitrite, p-TsOH) C->M3 D 3-Aminoindazoles M4 Oxidative Rearrangement (CAN, DBDMH) D->M4 E Benzamides M5 Redox Cyclization (n-BuLi, N2O) E->M5 Product Benzotriazinone M1->Product M2->Product M3->Product M4->Product M5->Product

Caption: Overview of synthetic pathways to benzotriazinones.

Experimental Workflow: Continuous Flow Photocatalytic Synthesis

The photocatalytic approach, distinguished by its efficiency and green credentials, is well-suited for a continuous flow setup. This allows for excellent control over reaction parameters and facilitates scalability.[1]

G Workflow for Continuous Flow Photocatalytic Synthesis cluster_setup System Setup cluster_reaction Photoreactor cluster_workup Work-up & Isolation Solvent Solvent Reservoir Pump HPLC Pump Solvent->Pump Substrate Substrate Solution Substrate->Pump Reactor Flow Reactor Coil (PFA Tubing) Pump->Reactor 1 mL/min Collection Product Collection Reactor->Collection 10 min residence time LED 420 nm LED Array LED->Reactor Irradiation Evaporation Solvent Evaporation Collection->Evaporation Purification Purification (Crystallization or Chromatography) Evaporation->Purification FinalProduct Pure Benzotriazinone Purification->FinalProduct

References

Safety Operating Guide

Proper Disposal of 1,2,3-Benzotriazin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,2,3-Benzotriazin-4(3H)-one. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals involved in laboratory and chemical handling activities.

Immediate Safety and Hazard Summary

This compound is classified as a hazardous substance. According to safety data sheets, the compound presents several health and environmental hazards. It is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes serious eye irritation (Eye Irritation, Category 2A), and may cause skin irritation (Skin Irritation, Category 2).[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2). Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[3]

  • Protective Clothing: A properly fitted laboratory coat must be worn.

  • Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, respiratory protection (e.g., an N95 dust mask) should be used.[4]

Hazard Classification Data

The following table summarizes the Globally Harmonized System (GHS) classification for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Hazardous to the Aquatic Environment, Long-Term2H411: Toxic to aquatic life with long lasting effects.

Operational Plan for Waste Management

The required method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] All materials contaminated with this compound must be treated as regulated chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes the pure compound, reaction mixtures, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials.

    • Classify all identified materials as "Hazardous Chemical Waste".[4]

    • Segregate this waste stream from other chemical wastes, particularly incompatible materials like strong oxidizing agents, acids, and bases.[4][7] Do not mix non-hazardous waste with this hazardous waste, as this will increase the volume of hazardous waste produced.[7]

  • Containerization:

    • Collect all waste in a dedicated, compatible, and leak-proof hazardous waste container.[4][7]

    • Ensure the outside of the container remains free of contamination.[7]

    • Do not overfill the container; it should be no more than three-quarters full.[8]

    • Keep the container securely closed except when adding waste.[3][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[4]

    • Specify the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • List all contents, including solvents and their approximate concentrations or quantities.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[4]

    • The storage area must be well-ventilated.[3]

    • Store away from incompatible materials.[4]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

    • Provide a complete and accurate description of the waste.

    • Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[4] The preferred method of destruction is incineration in a permitted hazardous waste incinerator.[4]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_handling Waste Handling & Storage cluster_disposal Final Disposal A Identify Waste Containing This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste (Away from incompatibles) B->C D Collect in a Labeled, Compatible Container C->D E Store in a Secure, Ventilated Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Provide Waste Details F->G H Handover for Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2,3-Benzotriazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,3-Benzotriazin-4(3H)-one

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification

This compound is a chemical that requires careful handling due to its potential health effects. The primary hazards are summarized below.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]
Skin Irritation (Category 2) Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][2]
Reproductive Toxicity (Warning) Suspected of damaging fertility or the unborn child.[2]

When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.

  • Eye and Face Protection : Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[1][3]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[1][4][5]

  • Body Protection : A lab coat or an impervious gown should be worn to protect the skin.[4][6] Ensure clothing provides full coverage.

  • Respiratory Protection : Handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3] If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (P2) is necessary.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

  • Preparation :

    • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][8]

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Don the required personal protective equipment as detailed above.

  • Handling :

    • Avoid generating dust.[4] If working with a powder, handle it carefully.

    • Do not eat, drink, or smoke in the designated handling area.[1][3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

  • Spill Management :

    • In case of a spill, evacuate the immediate area.

    • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[8] Avoid actions that could raise dust.

    • Ventilate the area of the spill.

  • Post-Handling :

    • Decontaminate the work surface and any equipment used.

    • Remove PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste.

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] The storage area should be locked.[1][9]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including leftover chemical, contaminated PPE, and cleaning materials, must be collected in a properly labeled, sealed container designated for hazardous chemical waste.

  • Disposal Route : Dispose of the waste through an approved hazardous waste disposal facility.[1][3] Do not pour waste down the drain.[7][10]

  • Contaminated Packaging : Empty containers should be treated as hazardous waste and disposed of accordingly.[7][11]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Verify accessible safety shower and eyewash station B Don all required PPE: - Safety goggles - Chemical-resistant gloves - Lab coat/gown - Respirator (if needed) A->B C Prepare designated handling area (fume hood) B->C D Handle chemical carefully to avoid dust generation C->D Begin work E Perform experimental work D->E F Decontaminate work surfaces and equipment E->F Complete work H Segregate and collect all chemical waste and contaminated materials E->H G Store chemical in a labeled, sealed container in a locked, ventilated area F->G I Doff PPE and dispose of as hazardous waste H->I J Arrange for disposal through an approved waste facility I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Benzotriazin-4(3H)-one
Reactant of Route 2
1,2,3-Benzotriazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.